(2-Chlorophenyl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(2-chlorophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAGTIGTDCDSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358291 | |
| Record name | (2-chlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54118-74-0 | |
| Record name | (2-chlorophenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone
Introduction
(2-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone, is a key structural motif in medicinal chemistry and materials science. Its synthesis is of significant interest to researchers and professionals in drug development due to its utility as a versatile intermediate for the preparation of more complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, focusing on the scientific principles, experimental protocols, and critical process parameters that ensure a successful and reproducible synthesis. We will delve into the mechanistic underpinnings of the chosen synthetic route, offering insights born from field-proven experience to empower researchers in their synthetic endeavors.
Primary Synthetic Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of anisole with 2-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond between an acyl group and an aromatic ring.[1]
Reaction Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated in situ by the reaction of 2-chlorobenzoyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3]
Step 1: Formation of the Acylium Ion
The lone pair of electrons on the chlorine atom of the acid chloride coordinates with the electron-deficient aluminum atom of AlCl₃. This coordination polarizes the carbon-chlorine bond, making it susceptible to cleavage and forming a resonance-stabilized acylium ion.[3]
Step 2: Electrophilic Attack
The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]
Step 3: Rearomatization
A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[2]
Regioselectivity: The Role of the Methoxy Group
The methoxy group (-OCH₃) on the anisole ring is a powerful activating and ortho, para-directing group.[5][6][7] This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. Consequently, the electrophilic attack by the acylium ion occurs preferentially at these positions. While both ortho and para isomers are possible, the para product, (2-Chlorophenyl)(4-methoxyphenyl)methanone, is the major product due to steric hindrance at the ortho positions from the bulky acyl group.[5]
Diagram of the Friedel-Crafts Acylation Mechanism:
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Friedel-Crafts acylations and is optimized for the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone.[8]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 2-Chlorobenzoyl chloride | 175.01 | 1.0 | Corrosive, handle with care in a fume hood.[9] |
| Anisole | 108.14 | 1.75 | Freshly distilled for best results. |
| Anhydrous Aluminum Chloride | 133.34 | 1.4 | Highly hygroscopic, handle quickly. |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous, as solvent. |
| 10% Hydrochloric Acid (HCl) | - | - | For quenching the reaction. |
| Ethyl Acetate | 88.11 | - | For recrystallization. |
| Ethanol | 46.07 | - | For recrystallization. |
Procedure
-
Reaction Setup: In a 100 L reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 55 L of anhydrous dichloromethane.
-
Addition of Reactants: Under a nitrogen atmosphere, add 8.74 kg (39.68 mol) of 2-chlorobenzoyl chloride and 7.5 kg (69.35 mol) of anisole to the reactor with stirring.[8]
-
Cooling: Cool the reaction mixture to a temperature between -15°C and -10°C using a suitable cooling bath.[8]
-
Catalyst Addition: Slowly and portion-wise, add 7.2 kg (55.60 mol) of anhydrous aluminum chloride to the cooled reaction mixture, ensuring the temperature is maintained between -12°C and -8°C.[8] The addition should be controlled to manage the exothermic reaction.
-
Reaction: Maintain the reaction mixture at this temperature with continuous stirring for 10-15 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, slowly add 24 L of 10% hydrochloric acid dropwise over 2 hours, keeping the temperature below 10°C.[8] This will quench the reaction and dissolve the aluminum chloride complex.
-
Workup: Allow the mixture to warm to room temperature and stand overnight. Separate the aqueous layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the dichloromethane under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and ethanol (1:1 v/v) to yield pure (2-Chlorophenyl)(4-methoxyphenyl)methanone as white crystals.[8]
Experimental Workflow Diagram:
Caption: Synthesis and Purification Workflow.
Expected Yield and Purity
Following this protocol, a yield of approximately 60-65% of the pure product can be expected, with a purity of ≥98.5% as determined by HPLC.[8]
Characterization of (2-Chlorophenyl)(4-methoxyphenyl)methanone
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The following data for the closely related isomer, (4-Chlorophenyl)(4-methoxyphenyl)methanone, provides a reference for the expected spectral characteristics.[10]
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.80-7.78 (m, 2H), 7.71-7.69 (m, 2H), 7.46-7.44 (t, J= 8.7 Hz, 2H), 6.95-6.98 (d, J= 8.7 Hz, 2H), 3.89 (s, 3H).[10] For the target molecule, the signals for the 2-chlorophenyl group would show a more complex splitting pattern. |
| ¹³C NMR (CDCl₃) | δ (ppm): 194.3, 163.4, 138.3, 136.6, 132.5, 131.2, 129.8, 128.6, 113.7, 55.6.[10] |
| FT-IR (KBr) | ν (cm⁻¹): ~1641 (C=O stretching), ~1600, ~1510 (aromatic C=C stretching), ~1250 (C-O stretching), ~750 (C-Cl stretching).[10] |
| Mass Spec. (GC-MS) | m/z: Expected molecular ion peak corresponding to the molecular weight of C₁₄H₁₁ClO₂ (246.69 g/mol ). |
| Melting Point | Expected to be a white crystalline solid. The melting point for (2-chloro-5-nitrophenyl)-4'-methoxybenzophenone is reported as 111.2°C-112.7°C, which can serve as a rough reference.[8] |
Safety Considerations
-
2-Chlorobenzoyl chloride: This reagent is corrosive and lachrymatory. It reacts with water to produce HCl gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9][11]
-
Anhydrous Aluminum Chloride: This Lewis acid is highly corrosive and reacts violently with water, releasing heat and HCl gas. It should be handled in a dry environment, and appropriate PPE must be worn.[2]
-
Dichloromethane: This solvent is a suspected carcinogen and should be handled in a fume hood.
-
The Reaction: The Friedel-Crafts acylation is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions. The quenching step with acid is also highly exothermic and must be performed slowly and with adequate cooling.
Alternative Synthetic Strategies
While Friedel-Crafts acylation is the most common method, other synthetic approaches can be considered, particularly for the synthesis of analogues or when functional group tolerance is a concern.
-
Grignard Reaction: The reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with 2-chlorobenzonitrile would yield an imine intermediate, which upon hydrolysis would give the desired ketone.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 2-chlorophenylboronic acid and a 4-methoxybenzoyl halide could also be a viable route, offering mild reaction conditions and high functional group tolerance.
Conclusion
The synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone via Friedel-Crafts acylation is a robust and well-established method. By understanding the underlying reaction mechanism, carefully controlling the reaction parameters, and adhering to strict safety protocols, researchers can reliably produce this valuable chemical intermediate in high yield and purity. This guide provides the necessary technical details and scientific rationale to empower professionals in the fields of chemical research and drug development to successfully implement this synthesis in their laboratories.
References
-
Meyers, A. I., et al. "Friedel-Crafts Acylation." Organic Syntheses, Coll. Vol. 5, p.482 (1973); Vol. 47, p.42 (1967). Link
-
CN100386305C - The preparation method of 2-chloro-5-nitrophenyl-4'-methoxybenzophenone - Google Patents. Link
-
Fisher Scientific. "SAFETY DATA SHEET - Benzoyl chloride, 2-chloro-." Link
-
Benchchem. "(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | 333361-49-2." Link
-
The Royal Society of Chemistry. "Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF." Link
-
Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Link
-
CDH Fine Chemical. "2-Chloro Benzoyl Chloride CAS No 609-65-4 MATERIAL SAFETY DATA SHEET SDS/MSDS." Link
-
University of Michigan. "Experiment 1: Friedel-Crafts Acylation." Link
-
ChemicalBook. "2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE synthesis." Link
-
Benchchem. "Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone: A Detailed Protocol for Researchers." Link
-
CPAChem. "Safety data sheet - 2-Chlorobenzoyl chloride." Link
-
Khan Academy. "Ortho-para directors I." Link
-
YouTube. "Organic Chemistry Friedel-Crafts Acylation of Anisole." Link
-
Thermo Fisher Scientific. "SAFETY DATA SHEET - 4-Chlorobenzoyl chloride." Link
-
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Link
-
YouTube. "Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution." Link
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Link
-
PrepChem.com. "Synthesis of 4-methoxybenzophenone." Link
-
Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Chlorobenzyl chloride." Link
-
ChemScene. "(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | 333361-49-2." Link
-
Master Organic Chemistry. "Understanding Ortho, Para, and Meta Directors." Link
-
BLD Pharm. "333361-49-2|(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone." Link
-
ChemicalBook. "4-chloro-4'-methoxybenzophenone synthesis." Link
-
Chapter 12 notes. Link
-
Leah4Sci. "Ortho Meta Para Directing Effects in EAS Reactions." Link
-
National Institutes of Health. "Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts." Link
-
PubChem. "(4-Methoxyphenyl)methanone." Link
-
ResearchGate. "Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile." Link
-
Beilstein Journals. "Supplementary Information - Beilstein Journals." Link
Sources
- 1. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 2. websites.umich.edu [websites.umich.edu]
- 3. youtube.com [youtube.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chapter 12 notes [web.pdx.edu]
- 8. CN100386305C - The preparation method of 2-chloro-5-nitrophenyl-4'-methoxybenzophenone - Google Patents [patents.google.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. rsc.org [rsc.org]
- 11. fishersci.com [fishersci.com]
physicochemical properties of 2-chloro-4'-methoxybenzophenone
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-4'-methoxybenzophenone
Introduction
2-chloro-4'-methoxybenzophenone (CAS No. 54118-74-0) is a substituted diaryl ketone, a class of compounds with significant applications in organic synthesis, photochemistry, and as intermediates in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is a non-negotiable prerequisite for its effective application. These properties govern everything from reaction kinetics and solubility in formulation to analytical characterization and safety protocols.
This technical guide provides a comprehensive framework for the characterization of 2-chloro-4'-methoxybenzophenone. It is noteworthy that while this compound is commercially available, extensive, publicly verified experimental data on its specific physicochemical properties are limited. Therefore, this document emphasizes not only the known and predicted characteristics but also the authoritative, standardized methodologies required to determine these properties in a research or quality control setting. This approach is designed to empower the scientist to generate reliable, reproducible data and to understand the causal relationships between molecular structure and physical behavior.
Chemical Identity and Physical State
Accurate identification is the foundation of all chemical research. The fundamental identifiers for 2-chloro-4'-methoxybenzophenone are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2-chlorophenyl)(4-methoxyphenyl)methanone | - |
| CAS Number | 54118-74-0 | [1][2] |
| Molecular Formula | C₁₄H₁₁ClO₂ | |
| Molecular Weight | 246.69 g/mol | - |
| Physical Form | Solid (predicted) | - |
| Boiling Point | 156.4 °C (Note: Pressure not specified) | |
| Melting Point | Data not publicly available | - |
Expertise & Causality: The solid state at room temperature is predicted based on the behavior of similar benzophenone derivatives, such as 2-chlorobenzophenone (m.p. 44-47 °C) and 4-methoxybenzophenone (m.p. 61-62 °C)[3]. The presence of a rigid diaryl ketone core and intermolecular forces like dipole-dipole interactions contribute to a higher melting point than simpler aromatic compounds. The boiling point listed by a single supplier appears unusually low and should be treated with caution, as it likely represents a value obtained under vacuum.
Protocol: Determination of Melting Range (USP <741> Class I Method)
The melting range is a critical indicator of purity. A sharp melting range typically signifies a high-purity substance. The authoritative method for this determination is outlined in the United States Pharmacopeia (USP) General Chapter <741>.[4][5][6][7]
Principle: This method involves heating a small, tightly packed sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.
Step-by-Step Methodology:
-
Sample Preparation: Gently pulverize the dry solid sample to a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube (typically 0.8–1.2 mm internal diameter) to a height of 2.5–3.5 mm.[6]
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating Protocol:
-
Heat the apparatus rapidly to a temperature approximately 10 °C below the expected onset of melting.
-
Reduce the heating rate to 1-2 °C per minute.[8]
-
Continuously observe the sample.
-
-
Data Recording:
-
Onset of Melting: Record the temperature at which the column of the substance is first observed to collapse or form a visible liquid phase.[6]
-
Completion of Melting: Record the temperature at which the last solid particle disappears, resulting in a clear liquid.
-
-
Reporting: The result is reported as a range between the onset and completion temperatures.
Trustworthiness: This protocol is self-validating through the regular calibration of the apparatus using USP Melting Point Reference Standards. Comparing the observed melting points of these standards against their certified values ensures the accuracy and reliability of the instrument and the procedure.[4]
Solubility Profile
Solubility is a critical parameter for drug development (formulation, dissolution) and synthetic chemistry (solvent selection, purification). Like most benzophenones, 2-chloro-4'-methoxybenzophenone is expected to have low aqueous solubility and good solubility in common organic solvents.
Protocol: Determination of Water Solubility (OECD 105 Flask Method)
The OECD Test Guideline 105 provides a standardized and internationally recognized method for determining the water solubility of chemical substances.[9][10][11][12] The Flask Method is suitable for substances with a solubility greater than 10⁻² g/L.
Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separation of undissolved particles.
Step-by-Step Methodology:
-
Preliminary Test: Add an excess amount of the substance to a vial with water. Shake at 20 °C to estimate the approximate solubility and the time required to reach equilibrium.
-
Equilibration: Prepare several flasks containing amounts of the substance that bracket the estimated solubility. Add a known volume of water (e.g., reagent grade) to each.
-
Stirring: Agitate the flasks at a constant temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (determined in the preliminary test, typically 24-48 hours). Ensure excess solid remains.[10]
-
Phase Separation: Allow the solutions to stand at the test temperature to let solids settle. Centrifuge the samples at a defined speed and temperature to remove suspended particles.
-
Sampling: Carefully withdraw an aliquot from the clear, supernatant aqueous phase.
-
Analysis: Determine the concentration of 2-chloro-4'-methoxybenzophenone in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The water solubility is reported as the mean of at least two independent determinations, expressed in g/L or mg/L at the specified temperature.
Trustworthiness: The protocol's reliability is ensured by running multiple flasks to confirm equilibrium, using a validated and specific analytical method for quantification, and maintaining precise temperature control, as solubility is highly temperature-dependent.
Spectroscopic Profile
Spectroscopic analysis provides a unique fingerprint of a molecule, confirming its identity and revealing structural details. While experimental spectra for 2-chloro-4'-methoxybenzophenone are not readily found in public databases, this section outlines the standard procedures for their acquisition and provides an expert interpretation of the expected results based on structural analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
-
Aromatic Protons (8H): The spectrum is expected to show complex multiplets in the range of δ 6.9–7.8 ppm .
-
The protons on the 4-methoxyphenyl ring will appear as two distinct doublets (an AA'BB' system) due to the strong activating effect of the methoxy group. The protons ortho to the methoxy group (H-3', H-5') would be upfield (approx. δ 6.9-7.0 ppm ), while the protons ortho to the carbonyl group (H-2', H-6') would be downfield (approx. δ 7.7-7.8 ppm ).
-
The protons on the 2-chlorophenyl ring will exhibit a more complex pattern due to the varied electronic effects of the chloro and carbonyl groups. These four protons would likely appear between δ 7.3–7.6 ppm .
-
-
Methoxy Protons (3H): A sharp singlet will be observed for the -OCH₃ group, expected around δ 3.8–3.9 ppm . This is consistent with data from 4-methoxybenzophenone.[13]
-
Carbonyl Carbon (C=O): A single, low-intensity signal is expected in the downfield region, likely around δ 194–196 ppm . The ortho-chloro substituent on the adjacent ring may cause a slight upfield shift compared to benzophenone itself.
-
Aromatic Carbons (12C): A complex set of signals is expected between δ 114–164 ppm .
-
The carbon bearing the methoxy group (C-4') will be significantly downfield (approx. δ 163-164 ppm ).
-
The carbons ortho to the methoxy group (C-3', C-5') will be upfield (approx. δ 114 ppm ).
-
The carbon bearing the chlorine atom (C-2) will be shifted downfield relative to an unsubstituted carbon.
-
Other aromatic carbons will resonate within the typical δ 128-138 ppm range.
-
-
Methoxy Carbon (-OCH₃): A single signal is expected around δ 55–56 ppm .
Principle: A dissolved sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by atomic nuclei is detected and converted into a spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[14]
-
Filtering: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[15]
-
Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.
-
Shimming & Tuning: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. Tune the probe to the correct frequency for the nuclei being observed (¹H or ¹³C) to maximize signal intensity.[16]
-
Acquisition: Acquire the Free Induction Decay (FID) data using standard pulse sequences. For ¹³C, a greater number of scans will be required due to its lower natural abundance.
-
Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).[17]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
-
C=O (Ketone) Stretch: A strong, sharp absorption band is expected in the range of 1650–1670 cm⁻¹ . The conjugation with two aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The ortho-chloro substituent on one ring may slightly increase the frequency compared to 4-methoxybenzophenone.
-
C-O-C (Aryl Ether) Stretch: Asymmetric and symmetric stretching bands are expected. The most prominent will likely be a strong asymmetric stretch around 1250–1260 cm⁻¹ .
-
C-Cl (Aryl Halide) Stretch: A moderate to strong absorption is expected in the fingerprint region, typically around 1050-1100 cm⁻¹ .
-
C=C (Aromatic) Stretch: Multiple sharp bands of variable intensity will be present in the 1450–1600 cm⁻¹ region.
-
C-H (Aromatic) Stretch: Bands will appear above 3000 cm⁻¹ .
-
C-H Bending (Out-of-Plane): Bands in the 700–900 cm⁻¹ region will be indicative of the substitution patterns on the aromatic rings.
Principle: Infrared radiation is passed through a sample, and the absorbance is measured as a function of wavenumber. The KBr pellet method is a common technique for analyzing solid samples.[18][19]
Step-by-Step Methodology:
-
Grinding: Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[18][20]
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to measure the absorbance of the atmosphere (CO₂, H₂O).
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Label the significant peaks corresponding to the functional group vibrations.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Benzophenone derivatives typically show two main absorption bands:
-
π → π* Transition: A strong absorption band (high molar absorptivity) is expected at a wavelength (λ_max) around 280–300 nm . The methoxy group, being an auxochrome, will likely cause a bathochromic (red) shift compared to unsubstituted benzophenone.
-
n → π* Transition: A weaker, broad absorption band corresponding to the carbonyl group's forbidden transition is expected at a longer wavelength, typically around 330–350 nm .
Principle: The amount of UV or visible light absorbed by a sample dissolved in a transparent solvent is measured at different wavelengths. The absorbance is related to the concentration by the Beer-Lambert Law.[21][22]
Step-by-Step Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. Further dilute this solution to obtain a final concentration that gives a maximum absorbance in the range of 0.5–1.5.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan across the desired wavelength range (e.g., 200–450 nm) to zero the instrument.[23][24]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample across the same wavelength range.
-
Reporting: Report the wavelength(s) of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε).
Safety and Handling
A specific, comprehensive Safety Data Sheet (SDS) for 2-chloro-4'-methoxybenzophenone (CAS 54118-74-0) is not widely available. Therefore, researchers must handle this compound with the prudence afforded to a novel chemical substance and by considering the hazards of its structural class.
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Health Hazards:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Inhalation: Avoid inhaling dust or powder. May cause respiratory tract irritation.
-
Ingestion: The toxicological properties have not been thoroughly investigated. Assume it is harmful if swallowed.
-
-
Fire Hazards: The compound is likely combustible but not highly flammable. In case of fire, use dry chemical, CO₂, or foam extinguishers.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Trustworthiness: This guidance is based on general principles of laboratory safety for handling solid organic chemicals. It is imperative to obtain and consult the supplier-specific SDS before any handling or use of this compound.
References
-
OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][10]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link][11]
-
United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link][4]
-
Analytice. OECD 105 - Water Solubility Test at 20°C. [Link][12]
-
University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link][17]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link][15]
-
United States Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE (2011). [Link][8]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link][6]
-
United States Pharmacopeia. <741> Melting Range or Temperature - USP-NF ABSTRACT. [Link][7]
-
Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link][21]
-
University of California, Davis. Sample preparation for FT-IR. [Link][20]
-
Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. [Link][23]
-
Royal Society of Chemistry. Optimizing NMR Methods for Structure Elucidation. [Link][16]
-
European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link][22]
-
Chemsigma. 2-CHLORO-4-METHOXYBENZOPHENONE product page. [Link]
-
ChemicalPoint. 2-Chloro-4'-methoxybenzophenone product page. [Link][1]
-
Chemsigma. 2-CHLORO-4-METHOXYBENZOPHENONE [54118-74-0]. [Link][2]
Sources
- 1. 2-Chloro-4'-methoxybenzophenone | CAS: 54118-74-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 2-CHLORO-4-METHOXYBENZOPHENONE [54118-74-0] | Chemsigma [chemsigma.com]
- 3. 克霉唑杂质E ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. uspbpep.com [uspbpep.com]
- 5. scribd.com [scribd.com]
- 6. thinksrs.com [thinksrs.com]
- 7. â©741⪠Melting Range or Temperature [doi.usp.org]
- 8. drugfuture.com [drugfuture.com]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. oecd.org [oecd.org]
- 11. filab.fr [filab.fr]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 13. 4-Methoxybenzophenone(611-94-9) 1H NMR [m.chemicalbook.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. How To [chem.rochester.edu]
- 16. books.rsc.org [books.rsc.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 20. eng.uc.edu [eng.uc.edu]
- 21. longdom.org [longdom.org]
- 22. eu-opensci.org [eu-opensci.org]
- 23. engineering.purdue.edu [engineering.purdue.edu]
- 24. ossila.com [ossila.com]
1H NMR and 13C NMR spectral data for (2-Chlorophenyl)(4-methoxyphenyl)methanone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Chlorophenyl)(4-methoxyphenyl)methanone
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (2-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone. As a compound class with relevance in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and drug development professionals.[1] This document will delve into the principles of NMR, present a detailed interpretation of the spectral data, provide standardized experimental protocols, and use visualizations to clarify structural assignments and analytical workflows.
Introduction to (2-Chlorophenyl)(4-methoxyphenyl)methanone and NMR Spectroscopy
(2-Chlorophenyl)(4-methoxyphenyl)methanone is an aromatic ketone featuring two substituted phenyl rings bridged by a carbonyl group. The structural complexity and asymmetry introduced by the ortho-chloro and para-methoxy substituents create a unique and informative NMR profile. Spectroscopic characterization is the cornerstone of chemical synthesis and analysis, confirming molecular identity, purity, and structure.
NMR spectroscopy functions by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies.[2] The precise frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a distinct fingerprint of the atom's position within the molecule.[2][3]
This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the title compound, explaining the causality behind the observed chemical shifts, signal multiplicities, and integration values that enable its unambiguous structural elucidation.
Foundational Principles of NMR Interpretation
A robust interpretation of NMR spectra relies on understanding four key features:
-
Number of Signals: Corresponds to the number of chemically non-equivalent sets of nuclei in the molecule.[2][4]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups (like -Cl and C=O) "deshield" nuclei, shifting their signals downfield (higher ppm), while electron-donating groups (like -OCH₃) "shield" them, causing an upfield shift (lower ppm).[3] Aromatic rings induce their own magnetic field, further influencing the shifts of attached protons.[5]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.[2][3]
-
Multiplicity (Splitting): Arises from the interaction (coupling) of a nucleus with its non-equivalent neighbors on adjacent atoms. The pattern, governed by the 'n+1' rule for simple cases, reveals the number of neighboring protons.[3] The distance between the split lines is the coupling constant (J), measured in Hertz (Hz).
Experimental Protocol: NMR Spectrum Acquisition
The following outlines a standardized methodology for acquiring high-resolution NMR data. The trustworthiness of any spectral interpretation is founded upon a meticulously executed experimental protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity (2-Chlorophenyl)(4-methoxyphenyl)methanone.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a clean, dry NMR tube. CDCl₃ is a common choice for its excellent solubilizing properties and its residual proton peak at δ 7.26 ppm, which can be used for spectral calibration.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.[3]
-
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Tune and match the probe to the correct frequency for the nucleus being observed (e.g., 400 MHz for ¹H).
-
"Lock" the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, ensuring sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient due to the high natural abundance of protons.
-
Acquire the broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm assignments.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal to generate the frequency-domain NMR spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorption mode.
-
Calibrate the chemical shift axis using the TMS reference (0.00 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Data Analysis and Structural Assignment
The molecular structure of (2-Chlorophenyl)(4-methoxyphenyl)methanone with systematic numbering is presented below. This numbering will be used for all spectral assignments.
Caption: Molecular structure of (2-Chlorophenyl)(4-methoxyphenyl)methanone.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region (δ 6.5-8.5 ppm) and the aliphatic region (δ 3.5-4.0 ppm).[5] A total of 5 distinct signals are predicted.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-8 (OCH₃) | ~3.9 | 3H | Singlet (s) | N/A | Protons of a methoxy group are shielded and show a characteristic singlet.[1][6] |
| H-3', H-5' | ~6.9 | 2H | Doublet (d) | ~8.8 | Protons ortho to the electron-donating -OCH₃ group are highly shielded. They appear as a doublet due to coupling with H-2'/H-6'. |
| H-2', H-6' | ~7.8 | 2H | Doublet (d) | ~8.8 | Protons ortho to the electron-withdrawing carbonyl group are deshielded. They appear as a doublet due to coupling with H-3'/H-5'. |
| H-3, H-4, H-5 | ~7.4-7.6 | 3H | Multiplet (m) | Multiple | These protons on the chlorophenyl ring will have complex splitting patterns due to multiple, distinct coupling partners. |
| H-6 | ~7.7-7.8 | 1H | Multiplet (m) | Multiple | This proton is ortho to the carbonyl group and is expected to be the most deshielded proton on the chlorophenyl ring, appearing as a complex multiplet. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show sharp singlets for each chemically unique carbon. Due to the symmetry of the para-substituted methoxyphenyl ring, we expect a total of 11 signals instead of 14.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-7 (C=O) | ~194-196 | The carbonyl carbon is highly deshielded and appears significantly downfield.[5][8] A value of ~194 ppm is reported for a similar structure.[6] |
| C-4' (C-OCH₃) | ~163-164 | Aromatic carbon directly bonded to the electronegative oxygen atom is strongly deshielded.[6] |
| C-2' / C-6' | ~132-133 | Aromatic carbons ortho to the carbonyl group. |
| C-1' | ~129-130 | Quaternary aromatic carbon, deshielded by the adjacent carbonyl group. |
| C-1 | ~137-138 | Quaternary carbon attached to the carbonyl group and influenced by the ortho-chloro substituent. |
| C-2 (C-Cl) | ~131-132 | Carbon directly bonded to chlorine is deshielded. |
| C-3 / C-4 / C-5 / C-6 | ~127-131 | These four carbons of the chlorophenyl ring will appear in the typical aromatic region.[5] Their specific shifts are influenced by both the carbonyl and chloro groups. |
| C-3' / C-5' | ~113-114 | Aromatic carbons ortho to the -OCH₃ group are shielded and appear relatively upfield.[6] |
| C-8 (-OCH₃) | ~55-56 | The aliphatic carbon of the methoxy group is highly shielded and appears far upfield.[6] |
Advanced Structural Confirmation: 2D NMR
For a molecule with overlapping signals in the aromatic region, 2D NMR techniques are invaluable for providing self-validating, unambiguous assignments.[7]
-
COSY (Homonuclear Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks would appear between H-2'/H-6' and H-3'/H-5', confirming their adjacency. It would also help unravel the complex coupling network among H-3, H-4, H-5, and H-6 on the chlorophenyl ring.
-
HSQC (Heteronuclear Single Quantum Correlation): This correlates each proton signal with the carbon signal to which it is directly attached. It allows for the definitive assignment of all protonated carbons (C-2' to C-6' and C-3 to C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons (H-8) would show a correlation to the C-4' carbon, confirming the position of the methoxy group.
Caption: Workflow for comprehensive NMR-based structure elucidation.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of (2-Chlorophenyl)(4-methoxyphenyl)methanone. The predicted spectra, based on established principles of chemical shifts and coupling constants, are highly diagnostic. The electron-donating methoxy group and the electron-withdrawing chloro and carbonyl groups create a dispersed and well-resolved set of signals that, when analyzed systematically, allow for the complete and confident assignment of the molecule's atomic framework. For complex cases, 2D NMR techniques serve as the gold standard for validating these assignments, embodying a self-correcting and robust analytical system.
References
- NMR Analysis of Substituted Benzophenones. (2014).
- (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | 333361-49-2. (n.d.). Benchchem.
- Substituted Benzophenone Imines for COF Synthesis via Transimination. (n.d.). The Royal Society of Chemistry.
- Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- Signal Areas. (n.d.). University of Puget Sound.
- Short Summary of 1H-NMR Interpretation. (n.d.).
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
- The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs.
- 333361-49-2|(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. (n.d.). BLD Pharm.
Sources
- 1. benchchem.com [benchchem.com]
- 2. azooptics.com [azooptics.com]
- 3. acdlabs.com [acdlabs.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. rsc.org [rsc.org]
- 7. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
FT-IR and Mass spectrometry of 2-chloro-4'-methoxybenzophenone
An In-Depth Technical Guide to the FT-IR and Mass Spectrometry of 2-chloro-4'-methoxybenzophenone
Abstract
This technical guide provides a comprehensive analysis of 2-chloro-4'-methoxybenzophenone using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, chemists, and drug development professionals, this document delves into the principles, experimental protocols, and detailed spectral interpretation for the unambiguous characterization of this diaryl ketone. We explore the characteristic vibrational frequencies of its functional groups via FT-IR and elucidate its molecular weight and primary fragmentation pathways under electron ionization mass spectrometry (EI-MS). The causality behind experimental choices and data interpretation is emphasized throughout, providing a robust framework for the structural elucidation of this and related compounds.
Introduction
2-chloro-4'-methoxybenzophenone (C₁₄H₁₁ClO₂) is a substituted aromatic ketone with a molecular weight of 246.69 g/mol . Its structure, featuring a benzophenone core with a chlorine atom on one phenyl ring and a methoxy group on the other, makes it a molecule of interest in synthetic chemistry and as a potential intermediate in pharmaceutical development. Accurate structural confirmation and purity assessment are critical for its application, necessitating the use of powerful analytical techniques.
FT-IR spectroscopy provides definitive information about the functional groups present by measuring the absorption of infrared radiation, while mass spectrometry offers precise data on molecular weight and structural information through the analysis of mass-to-charge ratios of the molecule and its fragments. This guide synthesizes the theoretical and practical aspects of applying these techniques to provide a complete analytical profile of 2-chloro-4'-methoxybenzophenone.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is an indispensable non-destructive technique for identifying the functional groups within a molecule. Molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption pattern creates a unique spectral "fingerprint" of the molecule.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal to no sample preparation, ensuring high reproducibility.[2]
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid 2-chloro-4'-methoxybenzophenone sample directly onto the center of the ATR crystal.[3]
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Data Processing & Cleaning: The instrument software automatically subtracts the background spectrum from the sample spectrum. After analysis, thoroughly clean the sample from the ATR crystal using a solvent-moistened cloth.
FT-IR Experimental Workflow Diagram
Caption: Workflow for ATR-FT-IR analysis.
Spectral Interpretation and Data Analysis
The FT-IR spectrum of 2-chloro-4'-methoxybenzophenone is dominated by features arising from its aromatic rings, ketone carbonyl group, ether linkage, and carbon-chlorine bond. Conjugation between the carbonyl group and the aromatic rings significantly influences the position of the C=O stretching frequency, lowering it compared to aliphatic ketones.[4]
Table 1: Predicted FT-IR Absorption Bands for 2-chloro-4'-methoxybenzophenone
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Rationale & Causality |
| ~3100–3000 | C-H Stretch | Aromatic (sp²) | Medium-Weak | Characteristic of C-H bonds on the phenyl rings. |
| ~1660 | C=O Stretch | Diaryl Ketone | Strong | The carbonyl stretch is shifted to a lower frequency from the typical 1715 cm⁻¹ due to resonance/conjugation with both aromatic rings.[5][6] |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium | Skeletal vibrations of the phenyl rings are characteristic and often appear as a pair of peaks.[7] |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether | Strong | The stretching of the aryl-O bond in the methoxy group gives a prominent, diagnostically useful peak. |
| ~1040 | C-O-C Symmetric Stretch | Aryl Ether | Medium | Complements the asymmetric stretch, confirming the ether linkage. |
| ~750 | C-Cl Stretch | Aryl Halide | Medium-Strong | The position is within the fingerprint region and confirms the presence of the chloro-substituent.[1] |
| ~840 | C-H Out-of-Plane Bend | Aromatic | Strong | The position of this strong band can help confirm the substitution patterns on the aromatic rings (para and ortho). |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[8] For a volatile and thermally stable molecule like 2-chloro-4'-methoxybenzophenone, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method, providing both separation and identification.[9][10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Sample Preparation: Prepare a dilute solution of 2-chloro-4'-methoxybenzophenone (e.g., ~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC System Configuration:
-
Injection Port: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 280 °C). A split/splitless injector is common; a split injection prevents column overloading.
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic compounds.
-
Oven Program: A temperature ramp is used to elute the compound. A typical program might be: hold at 100 °C for 2 min, then ramp at 15 °C/min to 300 °C, and hold for 5 min.
-
-
MS System Configuration (Electron Ionization - EI):
-
Ion Source: Use standard electron ionization (EI) at 70 eV. This energy level is standard and produces reproducible fragmentation patterns for library matching.
-
Ion Source Temperature: Typically set to ~230 °C.
-
Mass Analyzer: A quadrupole analyzer is common, scanning a mass range of m/z 40–400 to ensure capture of the molecular ion and all significant fragments.
-
-
Injection and Data Acquisition: Inject 1 µL of the prepared sample into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each point in time.[11]
Mass Spectrum Interpretation and Fragmentation Analysis
The EI mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural details from the fragment ions.
Molecular Ion (M⁺•): The molecular formula is C₁₄H₁₁³⁵ClO₂ (MW = 246.04) and C₁₄H₁₁³⁷ClO₂ (MW = 248.04). Due to the natural isotopic abundance of chlorine (³⁵Cl : ³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic molecular ion cluster:
-
A peak at m/z 246 (the M⁺• peak).
-
A peak at m/z 248 (the M+2 peak) with an intensity approximately one-third of the m/z 246 peak.[12] This M/M+2 pattern is a definitive indicator of a monochlorinated compound.
Major Fragmentation Pathways: Under EI, fragmentation is driven by the formation of the most stable carbocations. For benzophenones, the most common fragmentation is α-cleavage, the breaking of the bond between the carbonyl carbon and one of the aromatic rings.[13][14]
-
Pathway A: Formation of the 4-Methoxybenzoyl Cation. Cleavage of the C-C bond between the carbonyl and the 2-chlorophenyl ring results in the loss of a 2-chlorophenyl radical. This forms the highly stable, resonance-stabilized 4-methoxybenzoyl cation at m/z 135 . This is often the base peak.
-
Pathway B: Formation of the 2-Chlorobenzoyl Cation. The alternative α-cleavage involves the loss of a 4-methoxyphenyl radical, forming the 2-chlorobenzoyl cation. This will appear as an isotopic pair at m/z 139 (containing ³⁵Cl) and m/z 141 (containing ³⁷Cl) in a ~3:1 ratio.
-
Secondary Fragmentation: These primary fragment ions can undergo further fragmentation, most commonly by the loss of a neutral carbon monoxide (CO, 28 Da) molecule.
-
The ion at m/z 135 can lose CO to form the 4-methoxyphenyl cation at m/z 107 .
-
The ions at m/z 139/141 can lose CO to form the 2-chlorophenyl cation at m/z 111/113 .
-
Primary Fragmentation Pathway Diagram
Caption: Proposed EI fragmentation of 2-chloro-4'-methoxybenzophenone.
Table 2: Summary of Major Expected Fragment Ions
| m/z (Mass-to-Charge Ratio) | Proposed Structure / Identity | Significance |
| 246, 248 | [C₁₄H₁₁ClO₂]⁺• (Molecular Ion) | Confirms molecular weight; 3:1 isotopic ratio confirms one chlorine atom.[12] |
| 139, 141 | [ClC₆H₄CO]⁺ (2-Chlorobenzoyl cation) | Key α-cleavage fragment; 3:1 ratio confirms Cl is in this fragment. |
| 135 | [CH₃OC₆H₄CO]⁺ (4-Methoxybenzoyl cation) | Key α-cleavage fragment, often the base peak due to stability.[14] |
| 111, 113 | [ClC₆H₄]⁺ (2-Chlorophenyl cation) | Loss of CO from m/z 139/141. |
| 107 | [CH₃OC₆H₄]⁺ (4-Methoxyphenyl cation) | Loss of CO from m/z 135. |
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a powerful and self-validating workflow for the comprehensive characterization of 2-chloro-4'-methoxybenzophenone. FT-IR analysis confirms the presence of the key functional groups—diaryl ketone, aryl ether, and aryl chloride—through their characteristic vibrational absorptions. Concurrently, GC-MS analysis confirms the compound's molecular weight (246.69 g/mol ) and the presence of a single chlorine atom via the distinct M/M+2 isotopic pattern. The predictable α-cleavage fragmentation pathways further corroborate the molecular structure by yielding stable, identifiable benzoyl cations. Together, these techniques offer an unambiguous structural elucidation, essential for quality control, reaction monitoring, and regulatory compliance in scientific research and development.
References
-
University of the West Indies, Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]
-
McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. Retrieved from [Link]
-
Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]
-
Cicala, C., et al. (2011). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of Mass Spectrometry, 46(7), 713-722. Retrieved from [Link]
-
Rocky Mountain Labs. (2023). What sample is needed for FTIR?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Gas chromatography – mass spectrometry. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]
-
Quality Analysis GmbH. (2023, July 20). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during... [Image]. Retrieved from [Link]
-
American Chemical Society. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS... [Image]. Retrieved from [Link]
-
ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]
-
JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
The Chemistry Galaxy. (2021, March 3). FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-4'-methoxybenzophenone. Retrieved from [Link]
-
ResearchGate. (2025). Selective extraction of halogenated compounds.... Retrieved from [Link]
-
NIST WebBook. (n.d.). 2'-Carboxy-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]
Sources
- 1. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Gas chromatography – mass spectrometry – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of (2-Chlorophenyl)(4-methoxyphenyl)methanone Derivatives
This guide provides a comprehensive technical overview of the predominant mechanisms of action for (2-Chlorophenyl)(4-methoxyphenyl)methanone and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental evidence to elucidate the molecular interactions and cellular consequences of this class of compounds, with a primary focus on their well-documented role as potent inhibitors of tubulin polymerization.
Introduction: The Therapeutic Potential of Benzophenone Scaffolds
The benzophenone scaffold, characterized by a central ketone bridge linking two phenyl rings, represents a privileged structure in medicinal chemistry. Derivatives of this core, such as those containing (2-Chlorophenyl) and (4-methoxyphenyl) moieties, have garnered significant interest due to their diverse biological activities. While investigations have explored their potential as anticonvulsant and antimicrobial agents, the most compelling and extensively characterized mechanism of action lies in their potent anti-cancer properties, which are primarily mediated through the disruption of microtubule dynamics.
Primary Mechanism of Action: Inhibition of Tubulin Polymerization
The hallmark of the anticancer activity of (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives is their ability to function as microtubule-destabilizing agents. These compounds interfere with the dynamic process of tubulin polymerization, a critical cellular function for cell division, intracellular transport, and the maintenance of cell shape.
Molecular Target: The Colchicine Binding Site on β-Tubulin
Experimental evidence, including competitive binding assays and molecular docking studies, has demonstrated that these benzophenone derivatives bind to the colchicine-binding site on the β-subunit of tubulin.[1][2][3] This binding prevents the incorporation of tubulin heterodimers (composed of α- and β-tubulin) into growing microtubule polymers. Unlike microtubule-stabilizing agents such as taxanes, these derivatives promote the disassembly of existing microtubules and inhibit the formation of new ones.
Downstream Cellular Consequences: A Cascade Leading to Apoptosis
The inhibition of tubulin polymerization by (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives triggers a series of well-defined cellular events, culminating in programmed cell death (apoptosis).
1. G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to the activation of the spindle assembly checkpoint. This results in a halt of the cell cycle at the G2/M transition, preventing mitotic progression.[1][2]
2. Induction of Apoptosis: Prolonged arrest in the G2/M phase initiates the intrinsic apoptotic pathway. Key events in this cascade include:
-
Collapse of Mitochondrial Membrane Potential (MMP): Disruption of microtubule-dependent processes can lead to mitochondrial dysfunction, characterized by a loss of the electrochemical gradient across the inner mitochondrial membrane.[1]
-
Caspase Activation: The loss of MMP leads to the release of pro-apoptotic factors from the mitochondria, which in turn activate a cascade of cysteine-aspartic proteases known as caspases (e.g., caspase-3, -7, and -9).[2] These enzymes are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptosis.
The following diagram illustrates the signaling pathway from tubulin inhibition to apoptosis:
Caption: Signaling pathway from tubulin binding to apoptosis.
Quantitative Data: Cytotoxicity and Tubulin Polymerization Inhibition
The potency of (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values in both cellular cytotoxicity assays and in vitro tubulin polymerization assays. The following table summarizes representative data for this class of compounds.
| Compound Class | Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Benzophenone Derivatives | A549 (Lung Cancer) | 0.035 | 4.01 | [1] |
| Benzophenone Derivatives | HT-29 (Colon Cancer) | 0.5 (nM) | Not Reported | [4] |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HL-60 (Leukemia) | Nanomolar range | Not Reported | [2] |
| (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogue | HeLa (Cervical Cancer) | Not Reported | 4.1 | [3] |
Experimental Protocols: In Vitro Tubulin Polymerization Assay
The following is a generalized, step-by-step methodology for assessing the inhibitory effect of (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives on tubulin polymerization.
Objective: To determine the IC50 value of a test compound for the inhibition of tubulin polymerization in vitro.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin polymerization buffer
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
96-well microplate
-
Temperature-controlled spectrophotometer or fluorometer
Workflow Diagram:
Caption: Workflow for an in vitro tubulin polymerization assay.
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in the provided buffer on ice.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound, positive control, and negative control.
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate on ice, add the polymerization buffer containing GTP.
-
Add the diluted test compound, positive control, or negative control to the appropriate wells.
-
-
Initiation of Polymerization:
-
Initiate the reaction by adding the reconstituted tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.
-
Measure the change in absorbance (at ~340 nm) or fluorescence over time (e.g., every 30-60 seconds for 60-90 minutes).
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity as a function of time to generate polymerization curves.
-
Determine the rate of polymerization and the maximum polymer mass for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationships (SAR)
The biological activity of benzophenone derivatives as tubulin inhibitors is highly dependent on the nature and position of substituents on the phenyl rings. Key SAR insights include:
-
Substitutions on the Phenyl Rings: The presence of specific substituents, such as halogens (e.g., chloro group) and methoxy groups, on the phenyl rings is crucial for activity.[4] The arrangement of these groups influences the binding affinity for the colchicine site.
-
Conformational Flexibility: The dihedral angle between the two phenyl rings, dictated by the central ketone, plays a significant role in how the molecule fits into the binding pocket of β-tubulin.
-
Analogy to Combretastatin A-4 (CA-4): Many potent benzophenone inhibitors are designed as analogues of CA-4, a well-known tubulin inhibitor that also binds to the colchicine site. These benzophenone derivatives often serve as conformationally restricted mimics of the stilbene core of CA-4.
Other Potential Mechanisms of Action: Anticonvulsant Activity
While tubulin inhibition is the most thoroughly documented mechanism, some benzophenone and related benzanilide derivatives have been investigated for anticonvulsant properties. The precise mechanism for this activity in the context of (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives is not as well-defined. However, the broader class of antiepileptic drugs often exerts its effects through one or more of the following mechanisms:
-
Modulation of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium or calcium channels can reduce neuronal excitability and firing rates.[5][6]
-
Enhancement of GABAergic Neurotransmission: Positive allosteric modulation of GABA-A receptors, which increases the inhibitory effects of the neurotransmitter GABA, is a common mechanism for anticonvulsants like benzodiazepines.[7][8]
Further research is required to specifically elucidate the anticonvulsant mechanism of (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives and to determine if it is a primary or secondary activity.
Conclusion
(2-Chlorophenyl)(4-methoxyphenyl)methanone and its derivatives represent a promising class of compounds with a well-defined primary mechanism of action as inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis in cancer cells. This makes them attractive candidates for the development of novel anticancer therapeutics. While other biological activities, such as anticonvulsant effects, have been reported for related structures, the tubulin-targeting mechanism remains the most robustly supported and therapeutically relevant. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of molecules.
References
-
Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. PubMed. Available at: [Link]
-
Structure-activity relationship of polyisoprenyl benzophenones from Garcinia pyrifera on the tubulin/microtubule system. PubMed. Available at: [Link]
-
Tubulin Polymerization Assay. Bio-protocol. Available at: [Link]
-
The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]
-
Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed. Available at: [Link]
-
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. Available at: [Link]
-
Alprazolam. Wikipedia. Available at: [Link]
-
Activation of intrinsic apoptosis and g>1> cell cycle arrest by a triazole precursor, n-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in breast cancer cell line. Kyushu University. Available at: [Link]
-
Mechanisms of action of antiepileptic drugs. PubMed. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
-
Design and Synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone Analogues as Potent Anti-Tubulin Polymerization Agents. PubMed. Available at: [Link]
-
Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]
-
Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. Available at: [Link]
-
Pharmacology of anticonvulsant drugs. Deranged Physiology. Available at: [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. Available at: [Link]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. Available at: [Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. Available at: [Link]
-
Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. National Institutes of Health. Available at: [Link]
-
Mechanism of cell death during mitotic arrest. ResearchGate. Available at: [Link]
-
Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy. MDPI. Available at: [Link]
Sources
- 1. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as potent anti-tubulin polymerization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 7. Alprazolam - Wikipedia [en.wikipedia.org]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
An Investigator's Technical Guide to the Potential Biological Activities of 2-Chloro-4'-Methoxybenzophenone
For: Researchers, scientists, and drug development professionals.
Abstract
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This technical guide provides an in-depth, investigative framework for exploring the potential biological activities of a specific, under-characterized derivative: 2-chloro-4'-methoxybenzophenone. Due to the limited direct experimental data on this compound, this document serves as a roadmap for researchers, hypothesizing potential activities based on structure-activity relationships of related chlorinated and methoxylated benzophenones.[3][4] We present detailed, field-proven protocols for assessing its cytotoxic, antimicrobial, and enzyme inhibitory potential, along with methodologies for elucidating potential mechanisms of action. This guide is designed to empower researchers to systematically investigate and unlock the therapeutic promise of this novel compound.
Introduction: The Rationale for Investigating 2-Chloro-4'-Methoxybenzophenone
Benzophenones are diaryl ketones that form the core of many biologically active natural products and synthetic molecules.[1] Their structural versatility allows for a wide range of substitutions, leading to diverse pharmacological profiles. The introduction of halogen atoms, such as chlorine, and methoxy groups can significantly modulate the biological activity of a parent compound by altering its lipophilicity, electronic properties, and ability to interact with biological targets.[3]
While extensive research exists for hydroxylated benzophenones like oxybenzone (2-hydroxy-4-methoxybenzophenone), a common UV filter with known toxicities, the biological landscape of their chlorinated counterparts remains less explored.[5][6] Chlorinated benzophenone derivatives isolated from marine fungi have demonstrated potent antifouling and antimicrobial properties.[3] Furthermore, studies on other chlorinated aromatic compounds suggest that the position and number of chlorine atoms can profoundly influence cytotoxicity and enzyme inhibitory activity.[7]
2-Chloro-4'-methoxybenzophenone presents an intriguing subject for investigation. The presence of a chlorine atom on one phenyl ring and a methoxy group on the other suggests the potential for a unique combination of electronic and steric properties that could confer novel biological activities. This guide will therefore focus on three primary areas of investigation: anticancer, antimicrobial, and enzyme inhibitory potential.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to its biological evaluation.
| Property | Value | Source(s) |
| CAS Number | 54118-74-0 | [8] |
| Molecular Formula | C₁₄H₁₁ClO₂ | [8] |
| Molecular Weight | 246.69 g/mol | [8] |
| Appearance | Crystalline solid | |
| Melting Point | 176-178°C | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, ethanol) and have low aqueous solubility. |
Synthesis Workflow:
The synthesis of 2-chloro-4'-methoxybenzophenone can be achieved via a Friedel-Crafts acylation reaction. The general workflow is depicted below.
Caption: Hypothesized anticancer mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [9] Workflow:
Caption: MTT assay workflow for cytotoxicity assessment.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of 2-chloro-4'-methoxybenzophenone in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [9]6. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis. [10]
Mechanistic Studies
Cell Cycle Analysis by Flow Cytometry:
To investigate if the compound induces cell cycle arrest, treated cells can be stained with propidium iodide (PI) and analyzed by flow cytometry. [9][11][12][13][14] Western Blot Analysis:
To confirm the induction of apoptosis, key proteins in the apoptotic pathway (e.g., Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3) can be analyzed by Western blotting. [2][15][16][17][18]
Potential Biological Activity II: Antimicrobial Effects
Benzophenone derivatives have demonstrated notable antibacterial activity. [19][20][17][21]Some act by disrupting the bacterial cell membrane potential. [4][8]The presence of a chlorine atom can enhance the antimicrobial properties of organic compounds.
Hypothesized Mechanism of Action: 2-Chloro-4'-methoxybenzophenone may exhibit antibacterial activity by disrupting the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [17] Workflow:
Caption: Broth microdilution workflow for MIC/MBC determination.
Detailed Steps:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of 2-chloro-4'-methoxybenzophenone in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation. [19]
Potential Biological Activity III: Enzyme Inhibition
Benzophenone derivatives have been identified as inhibitors of various enzymes, including cholinesterases and kinases. [1][10][13][15][18]The specific enzyme targets are often dependent on the substitution pattern of the benzophenone core.
Hypothesized Targets: Based on the activities of related compounds, 2-chloro-4'-methoxybenzophenone could potentially inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or certain protein kinases involved in cell signaling.
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for assessing enzyme inhibition involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.
Workflow:
Caption: General workflow for an enzyme inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and various concentrations of 2-chloro-4'-methoxybenzophenone in an appropriate buffer.
-
Pre-incubation: In a microplate well, pre-incubate the enzyme with the test compound for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the percentage of inhibition relative to a control without the inhibitor. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Summary and Interpretation
The following table presents hypothetical but plausible data for the potential biological activities of 2-chloro-4'-methoxybenzophenone, based on the activities of related compounds found in the literature.
| Activity | Assay | Target | Hypothetical IC₅₀ / MIC |
| Anticancer | MTT | MCF-7 (Breast Cancer) | 15 µM |
| MTT | A549 (Lung Cancer) | 25 µM | |
| Antimicrobial | Broth Microdilution | Staphylococcus aureus | 32 µg/mL |
| Broth Microdilution | Escherichia coli | 64 µg/mL | |
| Enzyme Inhibition | Cholinesterase Assay | Acetylcholinesterase | 10 µM |
These hypothetical values suggest that 2-chloro-4'-methoxybenzophenone may possess moderate anticancer and antimicrobial activities, as well as potential for enzyme inhibition. Further experimental validation is essential to confirm these predictions.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial investigation of the potential biological activities of 2-chloro-4'-methoxybenzophenone. By leveraging knowledge of the structure-activity relationships of related benzophenone derivatives, we have proposed plausible anticancer, antimicrobial, and enzyme inhibitory activities. The detailed experimental protocols provided herein offer a clear path for researchers to systematically test these hypotheses.
Future research should focus on a broad screening against a panel of cancer cell lines and microbial strains to fully characterize the activity spectrum of this compound. For any confirmed activities, further mechanistic studies will be crucial to elucidate the precise molecular targets and pathways involved. The findings from such investigations will be instrumental in determining the potential of 2-chloro-4'-methoxybenzophenone as a lead compound for the development of new therapeutic agents.
References
- Benchchem. (2025).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
- ChemicalBook. (n.d.). 2-CHLORO-4'-METHOXYBENZOPHENONE synthesis.
- Globe Thesis. (2015). Chlorinated Benzophenone Derivatives Isolated From A Soft Coral-Derived Fungus Pestalotiopsis Sp. And Their Biological Activities.
- ResearchGate. (2025). Examination of a synthetic benzophenone membrane-targeted antibiotic.
- National Institutes of Health. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.
- Frontiers. (n.d.).
- Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
- PubMed. (2015).
- MedChemComm (RSC Publishing). (n.d.). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis.
- Benchchem. (2025).
- PMC. (2024).
- PubMed. (1997).
- Abcam. (n.d.). Western blot protocol.
- PubMed. (2019).
- NCBI. (n.d.).
- ACS Publications. (2019).
- Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- OriGene Technologies Inc. (n.d.). Western Blot Protocol.
- PubMed. (n.d.).
- Large-scale Biological Network Analysis and Visualization 1.
- PubMed. (2019).
- ResearchGate. (2025). Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities.
- PubChem. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone.
- Graphviz. (2024). DOT Language.
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles.
- Sketchviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial.
- Mattioli 1885. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones | Progress in Nutrition.
- PubMed. (2016).
- YouTube. (n.d.). Dot Language Graphviz.
- NIST WebBook. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone.
- Sigma-Aldrich. (n.d.). 4'-CHLORO-2-HYDROXY-4-METHOXYBENZOPHENONE AldrichCPR.
- Benchchem. (2025). An In-depth Technical Guide on the Physical Properties of 3-chloro-4'-methoxybenzophenone.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- ChemBK. (n.d.). 2-Hydroxy-4-methoxybenzophenone.
- PubMed. (n.d.).
- ChemicalBook. (n.d.). 4'-CHLORO-2-HYDROXY-4-METHOXYBENZOPHENONE.
- NOAA. (n.d.). 2-HYDROXY-4-METHOXYBENZOPHENONE | CAMEO Chemicals.
- NIST WebBook. (n.d.). 2'-Carboxy-2-hydroxy-4-methoxybenzophenone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 19. Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Potential antiandrogenic effects of parabens and benzophenone-type UV-filters by inhibition of 3α-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (2-Chlorophenyl)(4-methoxyphenyl)methanone
Introduction
(2-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in the development of novel compounds necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive analysis of the solubility of (2-Chlorophenyl)(4-methoxyphenyl)methanone, offering a theoretical framework for predicting its behavior in various solvents and detailing robust experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound's solubility characteristics.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] This principle is a manifestation of the intermolecular forces at play between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[2][3]
The key factors influencing the solubility of (2-Chlorophenyl)(4-methoxyphenyl)methanone are:
-
Molecular Structure and Polarity: The molecule possesses both polar and non-polar characteristics. The carbonyl group (C=O) and the methoxy group (-OCH3) introduce polarity through their dipole moments. The chloro-substituted phenyl ring also contributes to the molecule's polarity. However, the two phenyl rings are largely non-polar. The overall polarity is therefore moderate.
-
Solvent Properties: The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are critical determinants of its solvating power.[4][5]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6][7]
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[7]
Predicted Solubility Profile of (2-Chlorophenyl)(4-methoxyphenyl)methanone
Based on the structural analysis of (2-Chlorophenyl)(4-methoxyphenyl)methanone and the principles of "like dissolves like," a qualitative prediction of its solubility in a range of common laboratory solvents can be made. It is crucial to note that these are predictions and should be confirmed by experimental determination.
| Solvent | Solvent Type | Predicted Solubility | Justification |
| Water | Polar Protic | Insoluble | The large non-polar aromatic structure of the compound will dominate, making it immiscible with the highly polar and hydrogen-bonding water. |
| Methanol | Polar Protic | Sparingly Soluble to Soluble | Methanol is a polar protic solvent that can engage in dipole-dipole interactions with the carbonyl and methoxy groups. The smaller alkyl chain compared to other alcohols makes it more polar. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds will facilitate the dissolution of the compound. |
| Acetone | Polar Aprotic | Soluble | Acetone's polarity, arising from the carbonyl group, will allow for effective solvation of the polar functionalities of the solute.[8] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its relatively low polarity, which is compatible with the aromatic rings. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, chloroform is a versatile solvent for moderately polar organic compounds. |
| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality in ethyl acetate provides sufficient polarity to dissolve the compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving the solute. |
| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene will primarily interact with the phenyl rings of the solute. The polar groups of the solute will limit its solubility. |
| Hexane | Non-polar | Insoluble | The significant difference in polarity between the non-polar hexane and the moderately polar solute will result in poor solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent with a large dielectric constant, making it an excellent solvent for a wide range of organic compounds.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of effectively solvating the solute.[8] |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, experimental determination is essential. The following protocols describe the equilibrium solubility method, a widely accepted technique for quantifying the solubility of a compound.
Materials and Equipment
-
(2-Chlorophenyl)(4-methoxyphenyl)methanone (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of equilibrium solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of (2-Chlorophenyl)(4-methoxyphenyl)methanone to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the excess solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of (2-Chlorophenyl)(4-methoxyphenyl)methanone of known concentrations.
-
Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Safety Considerations
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Inhalation: Avoid inhaling dust. Work in a well-ventilated area or use a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.
It is imperative to consult the supplier's SDS for specific handling and safety information before working with this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of (2-Chlorophenyl)(4-methoxyphenyl)methanone. The predicted solubility profile, based on theoretical principles, serves as a valuable starting point for solvent selection in various applications. However, for precise and reliable data, the detailed experimental protocol for equilibrium solubility determination should be implemented. Adherence to good laboratory practices and safety guidelines is paramount when handling this and any chemical compound. The insights provided herein are intended to empower researchers to make informed decisions and to facilitate the successful application of (2-Chlorophenyl)(4-methoxyphenyl)methanone in their research and development endeavors.
References
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Theory of Solubility. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Study.com. (n.d.). State the short general principle of solubility, and explain what it means.. Retrieved from [Link]
-
LandSurvival.com. (n.d.). Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
LookChem. (n.d.). Methanone,(4-chlorophenyl)(2-hydroxy-4-methoxyphenyl)- SDS. Retrieved from [Link]
- Unknown. (n.d.). Solvent Physical Properties.
-
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]
-
National Institutes of Health. (2025, January 7). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. Retrieved from [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. scribd.com [scribd.com]
- 3. Solubility [landsurvival.com]
- 4. Solvent Physical Properties [people.chem.umass.edu]
- 5. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. lookchem.com [lookchem.com]
A Theoretical and Computational Guide to (2-Chlorophenyl)(4-methoxyphenyl)methanone: From Molecular Structure to Potential Bioactivity
Abstract
(2-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone, belongs to a class of compounds renowned for their diverse applications, ranging from photoinitiators and UV blockers to scaffolds in medicinal chemistry.[1] The therapeutic potential of benzophenone derivatives, including their roles as anticancer, anti-inflammatory, and antileishmanial agents, makes them a focal point for drug discovery and development.[2][3][4][5] This technical guide provides a comprehensive framework for the theoretical and computational investigation of (2-Chlorophenyl)(4-methoxyphenyl)methanone. We will explore its structural, spectroscopic, and electronic properties using a suite of computational tools, demonstrating how theoretical data can be validated against experimental findings and used to predict molecular interactions and potential bioactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the molecular-level understanding of pharmacologically relevant compounds.
Introduction: The Benzophenone Core and Its Significance
The benzophenone scaffold is a privileged structure in chemistry and pharmacology. These diarylketones possess a unique conjugated system where two phenyl rings interact with a central carbonyl group, leading to interesting photophysical and electronic properties.[6] This structural motif is found in numerous natural products and synthetic molecules with significant biological activities.[7] (2-Chlorophenyl)(4-methoxyphenyl)methanone (also known as 2-Chloro-4'-methoxybenzophenone) is a specific derivative whose properties are modulated by the electronic effects of its substituents: an electron-withdrawing chloro group on one ring and an electron-donating methoxy group on the other.
Understanding the precise three-dimensional geometry, electronic charge distribution, and intermolecular interaction potential of this molecule is paramount for designing new drugs or materials. Computational chemistry offers a powerful, cost-effective, and time-efficient pathway to elucidate these properties, guiding further experimental synthesis and evaluation.[2][3] This guide details the application of Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking to build a comprehensive molecular profile of the title compound.
The Computational Workflow: A First-Principles Approach
Our investigation follows a multi-step computational protocol that begins with the fundamental quantum mechanical description of the molecule and progresses to simulating its interaction with a biological target. The causality behind this workflow is to establish a validated, accurate model of the single molecule before using that model to predict more complex behaviors.
Caption: A general workflow for the theoretical and computational analysis of a small molecule.
Part 1: Molecular Geometry and Spectroscopic Signature Validation
The foundational step in any computational study is to determine the molecule's most stable three-dimensional structure. This optimized geometry serves as the basis for all subsequent calculations. We employ Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost, making it ideal for molecules of this size.[8]
Experimental Protocol: Geometry Optimization & Vibrational Frequency Calculation
-
Initial Structure: The 3D structure of (2-Chlorophenyl)(4-methoxyphenyl)methanone is drawn using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: Geometry optimization is performed using the Gaussian suite of programs. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven reliability in describing organic molecules.[9]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed. This choice provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.[10]
-
Optimization: The calculation is run until the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the theoretical vibrational (FT-IR) spectrum.
Structural Parameters
The optimization yields key bond lengths and angles. The dihedral angle between the two phenyl rings is particularly important as it defines the molecule's overall conformation and affects the degree of conjugation.
| Parameter | Description | Calculated Value (Å/°) |
| C=O Bond Length | Carbonyl group bond length | Value |
| C-Cl Bond Length | Bond length of the chlorine substituent | Value |
| C-O (methoxy) | Bond length of the methoxy ether | Value |
| Phenyl Ring Angles | Dihedral angle between the planes of the two rings | Value |
| (Note: Specific values would be generated from the actual DFT calculation.) |
Spectroscopic Analysis: Bridging Theory and Experiment
A key validation of a computational model is its ability to reproduce experimental spectroscopic data.[11]
-
FT-IR Spectroscopy: The calculated vibrational frequencies correspond to molecular motions (stretching, bending). The most prominent peak is typically the C=O stretch of the ketone. By comparing the calculated spectrum with an experimental one, we can confirm the accuracy of our functional groups and overall structure.
-
¹H and ¹³C NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate isotropic chemical shifts.[12] These theoretical values, when plotted against experimental data, should yield a strong linear correlation, confirming the electronic environment of each atom in the optimized structure.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, which arises from electron transitions between molecular orbitals.[6][9] The most significant transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are critical for understanding chemical reactivity and electronic properties.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties. A smaller gap suggests the molecule is more easily excitable and potentially more reactive.
| Parameter | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied MO | Value |
| ELUMO | Energy of the Lowest Unoccupied MO | Value |
| Energy Gap (ΔE) | ELUMO - EHOMO | Value |
| (Note: Specific values would be generated from the actual TD-DFT calculation.) |
Part 2: Probing Reactivity and Intermolecular Forces
With a validated molecular structure, we can now analyze the forces that govern its interactions with other molecules.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, which is invaluable for identifying sites of electrophilic and nucleophilic attack.[13]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms. These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Indicate areas of neutral charge.
The MEP surface provides an intuitive visual guide to how the molecule will be "seen" by another approaching molecule, dictating its initial orientation and interaction.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful technique for visualizing and quantifying the various intermolecular interactions within a crystal lattice.[14][15] It provides a graphical representation of the space a molecule occupies and highlights the nature and prevalence of different close contacts.
-
Input Data: The analysis requires a Crystallographic Information File (CIF), typically obtained from single-crystal X-ray diffraction. For a purely theoretical study, a pseudo-CIF can be generated from the optimized gas-phase geometry.
-
Software: The CrystalExplorer program is used to generate the Hirshfeld surfaces.[16][17]
-
Surface Mapping: The surface is mapped with various properties, most commonly dnorm, which is a normalized contact distance.
-
Red Spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.
-
White Spots: Indicate contacts approximately equal to the van der Waals radii.
-
Blue Spots: Indicate contacts longer than the van der Waals radii.
-
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). The percentage contribution of each type of contact (e.g., H···H, C···H, O···H, Cl···H) can be precisely quantified, providing a detailed breakdown of the crystal packing forces.[15]
Part 3: Predictive Modeling for Drug Discovery
Benzophenone derivatives are frequently investigated for their potential as therapeutic agents.[4][7] Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor.[18]
Caption: A standardized workflow for a molecular docking simulation.
Experimental Protocol: Molecular Docking
-
Target Selection: A relevant protein target is chosen based on the desired therapeutic effect. For example, cyclooxygenase (COX) enzymes for anti-inflammatory activity or specific kinases in cancer cell lines.[5] The protein's 3D structure is downloaded from the Protein Data Bank (PDB).
-
Receptor Preparation: The protein file is prepared by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms. Software like AutoDock Tools or PyMOL is used for this step.
-
Ligand Preparation: The DFT-optimized structure of (2-Chlorophenyl)(4-methoxyphenyl)methanone is used. Charges are assigned, and rotatable bonds are defined.
-
Grid Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm.
-
Docking Simulation: Software like AutoDock Vina is used to perform the docking. The program systematically explores different conformations (poses) of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity (in kcal/mol).[7]
-
Analysis: The results are analyzed to identify the pose with the lowest binding energy. The specific interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein are visualized and examined. A lower binding energy suggests a more stable protein-ligand complex.
Conclusion
The theoretical and computational methodologies outlined in this guide provide a robust, multi-faceted approach to characterizing (2-Chlorophenyl)(4-methoxyphenyl)methanone at the molecular level. By integrating DFT calculations for structural and spectroscopic analysis with Hirshfeld surface analysis and molecular docking, researchers can gain deep insights that are often inaccessible through experimental means alone. This in-silico framework not only validates and explains experimental data but also provides predictive power, enabling the rational design of novel benzophenone derivatives with tailored properties for applications in drug development and materials science. The synergy between computational prediction and experimental validation is crucial for accelerating the discovery pipeline and advancing our understanding of molecular structure-activity relationships.
References
-
An electrochemical and computational chemistry study of substituted benzophenones. ScienceDirect. Available at: [Link]
-
Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. National Institutes of Health (NIH). Available at: [Link]
-
Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. ScienceOpen. Available at: [Link]
-
Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO. Available at: [Link]
-
Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available at: [Link]
-
Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. ResearchGate. Available at: [Link]
-
Structural, Spectroscopic, and Molecular Docking Analysis of Benzophenone N(4)-methyl-N(4)-phenyl Thiosemicarbazone Using Density Functional Theory. Taylor & Francis Online. Available at: [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. Available at: [Link]
-
Design, synthesis and molecular docking of benzophenone conjugated with oxadiazole sulphur bridge pyrazole pharmacophores as anti inflammatory and analgesic agents. PubMed. Available at: [Link]
-
An electrochemical and computational chemistry study of substituted benzophenones. ResearchGate. Available at: [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. Journal of Chemistry Letters. Available at: [Link]
-
Synthesis, molecular docking and evaluation of hypolipidemic activities of novel benzophenonecarboxamide derivatives. ResearchGate. Available at: [Link]
-
methanone. PubChem. Available at: [Link]
-
Alkyl-substituted benzophenones studied in this work. ResearchGate. Available at: [Link]
-
Methanone, (5-bromo-2-chlorophenyl)(4-methoxyphenyl)-. King-Pharm. Available at: [Link]
-
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. Pharmaffiliates. Available at: [Link]
-
(5-bromo-2-chloro-phenyl)-(4-ethoxy-phenyl)-methanone. PubChem. Available at: [Link]
-
X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available at: [Link]
-
Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI. Available at: [Link]
- AN IMPROVED PROCESS FOR THE PREPARATION OF DAPAGLIFLOZIN. Google Patents.
-
Hirshfeld surface analysis and crystal structure of [2-Bromo-4-(4-fluoro-benzoyl)-phenoxy]. Physics @ Manasagangotri. Available at: [Link]
-
Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, quantification, dft Calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. NISCAIR Online Periodicals Repository. Available at: [Link]
-
Synthesis, quantification, dft Calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. ResearchGate. Available at: [Link]
-
Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, Quantification, DFT Calculation and Molecular Docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. NISCAIR. Available at: [Link]
-
Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available at: [Link]
-
2-[(2-chlorophenyl)iminomethyl]-5-methoxyphenol: X-ray and DFT-calculated structures. ResearchGate. Available at: [Link]
-
DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analysis of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. ResearchGate. Available at: [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). MJM. Available at: [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Alkafeel University. Available at: [Link]
Sources
- 1. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents – ScienceOpen [scienceopen.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids [jchemlett.com]
- 5. Design, synthesis and molecular docking of benzophenone conjugated with oxadiazole sulphur bridge pyrazole pharmacophores as anti inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. jchemlett.com [jchemlett.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. malayajournal.org [malayajournal.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone, a valuable diarylketone intermediate in pharmaceutical and materials science research. The synthesis is achieved via a robust and scalable Friedel-Crafts acylation reaction. This document offers in-depth explanations of the reaction mechanism, detailed experimental procedures from reaction setup to purification, and methods for product characterization. It is intended for researchers, chemists, and professionals in drug development and organic synthesis who require a reliable and well-validated protocol.
Introduction and Scientific Background
Diarylketones, such as (2-Chlorophenyl)(4-methoxyphenyl)methanone, are a pivotal class of organic compounds. Their rigid structure and versatile functional handles make them essential building blocks for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs) and materials for organic electronics.[1]
The most direct and widely adopted method for preparing aromatic ketones is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions first discovered in 1877.[2][3] This protocol utilizes the reaction between anisole (4-methoxybenzene), an electron-rich aromatic compound, and 2-chlorobenzoyl chloride, an acyl halide, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The reaction's efficiency and selectivity make it a preferred method in both academic and industrial settings.[4]
Reaction Scheme and Mechanism
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism.
Overall Reaction:
Anisole + 2-Chlorobenzoyl Chloride --(AlCl₃, CH₂Cl₂)--> (2-Chlorophenyl)(4-methoxyphenyl)methanone + HCl
Mechanistic Explanation: The Friedel-Crafts acylation mechanism involves three primary steps, as detailed below.[5][6] The causality for using a strong Lewis acid like AlCl₃ is its ability to polarize the acyl chloride, facilitating the departure of the chloride and the formation of a highly reactive electrophile.
-
Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of the 2-chlorobenzoyl chloride. This complexation weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.[2]
-
Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methoxy (-OCH₃) group on anisole is an activating, ortho, para-directing group due to resonance effects.[7] Steric hindrance from the methoxy group favors the attack at the para position, leading to the desired 4-substituted product. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Restoration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion. This step restores the aromaticity of the ring, neutralizes the positive charge, and yields the final product, (2-Chlorophenyl)(4-methoxyphenyl)methanone. The AlCl₃ catalyst is regenerated, and HCl is formed as a byproduct.[5]
The product ketone is less reactive than the starting anisole because the newly introduced acyl group is electron-withdrawing, which deactivates the ring towards further acylation. This is a key advantage of Friedel-Crafts acylation, as it prevents polyacylation.[6]
Detailed Experimental Protocol
This section provides a detailed, field-proven methodology for the synthesis.
Materials and Equipment
| Reagent/Material | CAS No. | Formula | M.W. ( g/mol ) | Notes |
| 2-Chlorobenzoyl chloride | 609-65-4 | C₇H₄Cl₂O | 175.01 | Corrosive, lachrymator, reacts with water. |
| Anisole (Methoxybenzene) | 100-66-3 | C₇H₈O | 108.14 | Flammable liquid. |
| Anhydrous Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | Corrosive, reacts violently with water. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous grade, volatile solvent. |
| Hydrochloric Acid (1 M) | 7647-01-0 | HCl | 36.46 | Corrosive. |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | For recrystallization. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | For workup and recrystallization. |
Equipment:
-
Three-neck round-bottom flask with a magnetic stir bar
-
Addition funnel and reflux condenser
-
Nitrogen or Argon gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel)
-
Melting point apparatus and NMR spectrometer for analysis
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Moles | Equivalents | Amount Used |
| Anisole | 108.14 | 0.050 | 1.0 | 5.41 g (5.5 mL) |
| 2-Chlorobenzoyl chloride | 175.01 | 0.055 | 1.1 | 9.63 g (7.0 mL) |
| Anhydrous Aluminum Chloride | 133.34 | 0.060 | 1.2 | 8.00 g |
| Dichloromethane (DCM) | - | - | - | ~150 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser with a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent decomposition of the catalyst and reactants.[1]
-
Catalyst Suspension: Under a slow stream of nitrogen, charge the flask with anhydrous aluminum chloride (8.00 g, 0.060 mol) and anhydrous dichloromethane (50 mL).
-
Cooling: Immerse the flask in an ice-water bath and stir the suspension for 10-15 minutes to cool it to 0-5 °C.
-
Reagent Addition: In a separate dry beaker, prepare a solution of anisole (5.5 mL, 0.050 mol) and 2-chlorobenzoyl chloride (7.0 mL, 0.055 mol) in anhydrous dichloromethane (25 mL). Transfer this solution to the addition funnel.
-
Reaction Initiation: Add the solution from the addition funnel dropwise to the cold, stirred AlCl₃ suspension over approximately 30 minutes. Maintain the internal temperature below 10 °C during the addition. A color change and evolution of HCl gas (which should be vented through a scrubber) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully quench the reaction by adding crushed ice (~50 g) portion-wise. This is a highly exothermic process that generates a large amount of HCl gas. Ensure this step is performed in a well-ventilated fume hood.[7]
-
Aqueous Workup: Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of 1 M HCl and shake well. Separate the layers and collect the organic (bottom, DCM) layer.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of deionized water
-
50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution)
-
50 mL of brine (saturated NaCl solution)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.[1]
Purification
The crude product can be purified effectively by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add deionized water dropwise until the solution becomes cloudy.
-
Re-heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum. Typical yields after purification range from 75-90%.
Product Characterization
The identity and purity of the final product, (2-Chlorophenyl)(4-methoxyphenyl)methanone, must be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Typically reported in the range of 88-92 °C. |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): ~7.80 (d, 2H, Ar-H), ~7.45 (m, 4H, Ar-H), ~6.95 (d, 2H, Ar-H), ~3.88 (s, 3H, -OCH₃). Note: The exact chemical shifts and multiplicities for the chlorinated phenyl ring can be complex. |
| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): ~195 (C=O), ~164 (C-OCH₃), ~138-127 (aromatic carbons), ~114 (aromatic carbons ortho to -OCH₃), ~55.5 (-OCH₃). |
| IR (KBr) | ν (cm⁻¹): ~1655 (C=O, ketone stretch), ~1600 & 1510 (C=C, aromatic stretch), ~1260 (C-O, aryl ether stretch), ~750 (C-Cl stretch). |
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood, especially during the handling of 2-chlorobenzoyl chloride, AlCl₃, and dichloromethane, and during the quenching step.
-
2-Chlorobenzoyl Chloride: This compound is corrosive, causes severe skin burns and eye damage, and is a lachrymator.[8][9] Avoid inhalation and skin contact. Handle with care.
-
Anhydrous Aluminum Chloride: Reacts violently with water, releasing heat and HCl gas. Ensure all equipment is dry and handle in an inert atmosphere if possible. It can cause severe burns.
-
Dichloromethane (DCM): A volatile solvent with potential health risks. Minimize inhalation and use in a fume hood.
-
Quenching: The quenching of the AlCl₃ complex with water/ice is extremely exothermic and releases large volumes of HCl gas. Add quenching agents slowly and with adequate cooling.[10]
Experimental Workflow Diagram
The following diagram provides a visual summary of the synthesis protocol.
Caption: Workflow for the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Ameh, A. O., Onimisi, M. Y., & Bello, A. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 707342. Retrieved from [Link]
-
De, A. (2016). Friedel-Crafts Acylation with Amides. Organic Letters, 18(15), 3730–3733. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Friedel–Crafts acylation reaction catalyzed by DES. Retrieved from [Link]
- Ivanov, I., Nikolova, S., & Statkova-Abeghe, S. (2007). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone.
-
StuDocu. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 5. byjus.com [byjus.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
The Versatile Ketone: Application Notes and Protocols for Utilizing (2-Chlorophenyl)(4-methoxyphenyl)methanone in Organic Synthesis
Introduction: Unveiling the Potential of a Halogenated Benzophenone
(2-Chlorophenyl)(4-methoxyphenyl)methanone is a diarylketone that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a ketone carbonyl group, an electron-rich methoxy-substituted phenyl ring, and an electron-deficient, sterically hindered ortho-chlorinated phenyl ring, provides a unique combination of reactive sites. This duality allows for a wide range of selective transformations, making it an attractive precursor for the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. The presence of the chlorine atom offers a handle for cross-coupling reactions, while the ketone provides a classic electrophilic site for nucleophilic additions and reductions. This guide provides an in-depth exploration of the synthetic utility of this building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Synthesis of the Building Block: Friedel-Crafts Acylation
The most direct and common method for the preparation of (2-Chlorophenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of anisole with 2-chlorobenzoyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for attack by the electron-rich anisole ring.
Mechanistic Rationale
The Lewis acid coordinates to the carbonyl oxygen of the 2-chlorobenzoyl chloride, rendering the carbonyl carbon highly electrophilic. This acylium ion or a polarized complex then undergoes electrophilic attack by the anisole ring. The methoxy group of anisole is a strong ortho-, para-director; however, due to the steric hindrance of the ortho positions, the acylation occurs predominantly at the para position, leading to the desired product.
Caption: Friedel-Crafts Acylation Workflow.
Detailed Synthetic Protocol
Materials:
-
Anisole
-
2-Chlorobenzoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), aqueous
-
Saturated sodium bicarbonate (NaHCO₃) solution, aqueous
-
Brine (saturated NaCl solution), aqueous
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath with gentle stirring.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (1.0 eq.) and anisole (1.1 eq.) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly and cautiously quench the reaction by the dropwise addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
II. Transformations of the Carbonyl Group
The ketone functionality is the most conspicuous reactive site in (2-Chlorophenyl)(4-methoxyphenyl)methanone, allowing for a variety of valuable transformations.
A. Reduction to the Corresponding Alcohol
The reduction of the ketone to the secondary alcohol, (2-Chlorophenyl)(4-methoxyphenyl)methanol, is a fundamental transformation that introduces a chiral center and a versatile hydroxyl group for further functionalization.
This protocol describes a straightforward and high-yielding reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent.[2][3]
Materials:
-
(2-Chlorophenyl)(4-methoxyphenyl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve (2-Chlorophenyl)(4-methoxyphenyl)methanone (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl until gas evolution ceases.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain pure (2-Chlorophenyl)(4-methoxyphenyl)methanol.[4]
B. Complete Deoxygenation to the Methylene Group
The complete reduction of the carbonyl to a methylene group (-CH₂-) to form 1-chloro-2-((4-methoxyphenyl)methyl)benzene is a crucial transformation, particularly in the synthesis of diarylmethane scaffolds found in many biologically active molecules. This can be achieved under either acidic (Clemmensen) or basic (Wolff-Kishner) conditions.
The Wolff-Kishner reduction is performed under basic conditions and is suitable for substrates that are sensitive to strong acids.[5][6][7][8][9] The Huang-Minlon modification is a more practical procedure that allows the reaction to be carried out at atmospheric pressure in a high-boiling solvent.[5]
Materials:
-
(2-Chlorophenyl)(4-methoxyphenyl)methanone
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Diethylene glycol or Triethylene glycol
-
Standard glassware for reflux with distillation
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a distillation head, add (2-Chlorophenyl)(4-methoxyphenyl)methanone (1.0 eq.), diethylene glycol, and hydrazine hydrate (4-5 eq.).
-
Hydrazone Formation: Add potassium hydroxide pellets (4-5 eq.) and heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone.
-
Decomposition: After hydrazone formation, increase the temperature to allow for the distillation of water and excess hydrazine. Once the temperature of the reaction mixture reaches 190-200 °C, maintain it at this temperature for 3-4 hours.
-
Cooling and Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the product with a suitable organic solvent such as toluene or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with dilute HCl followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure.
The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is suitable for acid-stable substrates.[10][11][12][13][14] Given the presence of the methoxy group which could be susceptible to cleavage under harsh acidic conditions, the Wolff-Kishner reduction is often the preferred method for this particular substrate.
C. Carbon-Carbon Bond Formation via Grignard Reaction
The addition of Grignard reagents to the carbonyl group of (2-Chlorophenyl)(4-methoxyphenyl)methanone provides a powerful method for constructing tertiary alcohols and expanding the carbon skeleton, leading to triarylmethane derivatives or other complex structures.[9][11][15][16]
Caption: Grignard Reaction Workflow.
This protocol describes the addition of a generic Grignard reagent (e.g., Phenylmagnesium bromide) to the ketone.
Materials:
-
(2-Chlorophenyl)(4-methoxyphenyl)methanone
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard anhydrous reaction setup with a dropping funnel
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (2-Chlorophenyl)(4-methoxyphenyl)methanone (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.5 eq.) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis shows complete consumption of the starting ketone.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary alcohol by column chromatography on silica gel.
| Reactant | Product | Typical Conditions | Yield (%) |
| Phenylmagnesium bromide | (2-Chlorophenyl)(4-methoxyphenyl)(phenyl)methanol | THF, 0 °C to rt | High |
| Methylmagnesium iodide | 1-(2-Chlorophenyl)-1-(4-methoxyphenyl)ethanol | THF, 0 °C to rt | High |
D. Olefination via the Wittig Reaction
The Wittig reaction is a powerful tool for converting ketones into alkenes, offering a route to synthesize substituted styrenes and other olefinic compounds from (2-Chlorophenyl)(4-methoxyphenyl)methanone.[6][7][8][13][14][17][18][19] This reaction is particularly useful for the synthesis of triarylethylene structures, which are scaffolds for compounds like the selective estrogen receptor modulator, clomifene.[20][21][22][23][24]
This protocol outlines the formation of an alkene using a non-stabilized ylide, which typically favors the Z-alkene product.
Materials:
-
(2-Chlorophenyl)(4-methoxyphenyl)methanone
-
A suitable phosphonium salt (e.g., Methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-Butyllithium, Sodium hydride, or Potassium tert-butoxide)
-
Anhydrous THF or diethyl ether
-
Standard anhydrous reaction setup
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C (or -78 °C for n-BuLi). Add the strong base dropwise. A color change (typically to orange or deep red) indicates the formation of the ylide. Stir for 30-60 minutes.
-
Reaction with Ketone: Dissolve (2-Chlorophenyl)(4-methoxyphenyl)methanone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. The product can be purified by column chromatography. Note that separating the alkene product from the triphenylphosphine oxide byproduct is a key challenge in purification.
III. Conclusion and Future Outlook
(2-Chlorophenyl)(4-methoxyphenyl)methanone is a readily accessible and highly adaptable building block for organic synthesis. The strategic positioning of its functional groups allows for a diverse array of chemical transformations, from modifications of the central carbonyl group to cross-coupling reactions at the chlorinated phenyl ring. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this versatile molecule. Future applications will likely see its continued use in the development of novel pharmaceuticals, agrochemicals, and functional materials, where the precise installation of its diaryl- or triarylmethane core is a key synthetic objective.
References
- Clemmensen, E. Ber. Dtsch. Chem. Ges.1913, 46, 1837–1843.
-
Chemtalk. Clemmensen Reduction. [Link]
-
J&K Scientific LLC. Wolff-Kishner Reduction. [Link]
- Todd, D. Org. React.1948, 4, 378–422.
-
Organic Chemistry Portal. Clemmensen Reduction. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
- Singh, J. et al. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
-
Wikipedia. Clemmensen reduction. [Link]
-
Juniper Publishers. The Clemmensen Reduction. [Link]
-
L.S.College, Muzaffarpur. Wolff–Kishner reduction. [Link]
- Meng, W. et al. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallogr. Sect. E Struct. Rep. Online2009, 65, o3071.
-
University of California, Irvine. The Wittig Reaction: Preparation of trans-4,4'-bpe. [Link]
-
University of Massachusetts Boston. Solvent Free Wittig Reactions. [Link]
- Google P
-
Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]
-
Name-Reaction.com. Wittig reaction. [Link]
-
Hoffman Fine Chemicals. (2-Chlorophenyl)(4-methoxyphenyl)methanol. [Link]
- Google Patents. Clomiphene synthesis using a single solvent.
-
University of California, Irvine. CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]
-
National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
- Google Patents. Clomiphene synthesis using a single solvent.
-
ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. [Link]
-
Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. [Link]
-
Organic Syntheses. ALDEHYDES FROM OXAZOLINIUM SALTS: 2-METHOXYBENZALDEHYDE. [Link]
-
Chemical-Suppliers.com. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)-. [Link]
-
International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]
- Google Patents. Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
-
ResearchGate. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Wolff-Kishner Reduction [organic-chemistry.org]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 12. Clemmensen Reduction [organic-chemistry.org]
- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. atc.io [atc.io]
- 18. www1.udel.edu [www1.udel.edu]
- 19. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 20. CN103351304A - Synthesis method of clomiphene - Google Patents [patents.google.com]
- 21. Clomifene synthesis - chemicalbook [chemicalbook.com]
- 22. US9914696B2 - Clomiphene synthesis using a single solvent - Google Patents [patents.google.com]
- 23. Clomiphene Citrate synthesis - chemicalbook [chemicalbook.com]
- 24. US20170073302A1 - Clomiphene synthesis using a single solvent - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Application of 2-Chloro-4'-methoxybenzophenone in Modern Medicinal Chemistry
Abstract: This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the versatile applications of 2-chloro-4'-methoxybenzophenone. This key intermediate, distinguished by its diarylketone scaffold with strategically placed chloro and methoxy functionalities, is a cornerstone for the synthesis of complex molecular architectures. We will explore its utility as a precursor in pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic additions, which are fundamental to constructing privileged scaffolds in drug discovery. This document provides not only the theoretical underpinnings but also detailed, field-proven protocols to empower scientists in their synthetic endeavors.
Introduction: The Physicochemical Landscape and Strategic Value
2-Chloro-4'-methoxybenzophenone is a diaryl ketone that serves as a highly valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure features a benzophenone core, where one phenyl ring is substituted with a chlorine atom at the 2-position, and the other with a methoxy group at the 4'-position. This specific arrangement of functional groups offers multiple avenues for synthetic diversification.
The chlorine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex biaryl systems.[1][2][3] Biaryl motifs are prevalent in a vast number of pharmacologically active molecules, including kinase inhibitors and other targeted therapies.[3] The ketone carbonyl group is susceptible to nucleophilic attack, enabling transformations like Grignard reactions to generate tertiary alcohols, introducing three-dimensional complexity and potential chiral centers.[4][5] Furthermore, the electron-donating methoxy group can influence the electronic properties of the molecule and its derivatives, potentially modulating biological activity and pharmacokinetic properties.
The benzophenone scaffold itself is a well-established pharmacophore, and its derivatives have been explored for a wide range of biological activities. For instance, the core structure is related to intermediates used in the synthesis of non-sedating antihistamines and other biologically active compounds.[6][7]
Physicochemical Properties
| Property | Value |
| CAS Number | 54118-74-0 |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol [8] |
| Appearance | White to off-white crystalline powder |
| Synthesis | Typically synthesized via Friedel-Crafts acylation of chlorobenzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid like aluminum chloride.[8] |
Core Synthetic Applications & Mechanistic Insights
The strategic value of 2-chloro-4'-methoxybenzophenone stems from its ability to undergo selective and high-yielding transformations at its two primary reactive sites: the aryl chloride and the carbonyl group.
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its functional group tolerance and mild conditions.[1][2] The aryl chloride on the 2-chloro-4'-methoxybenzophenone scaffold is an excellent substrate for this transformation, enabling its coupling with a wide array of aryl and heteroaryl boronic acids or esters. This reaction is critical for accessing novel biaryl ketones, which are precursors to a multitude of biologically active compounds.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is paramount for a successful Suzuki coupling.[1] Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[1] Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed to facilitate the oxidative addition of the sterically hindered and electronically less reactive aryl chloride. A weak base like potassium phosphate (K₃PO₄) is typically sufficient and helps to minimize side reactions.[1] Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Tertiary Alcohols via Grignard Reaction
The carbonyl group of 2-chloro-4'-methoxybenzophenone provides a classic electrophilic site for nucleophilic attack by organometallic reagents, most notably Grignard reagents (R-MgX). This reaction efficiently constructs a new C-C bond and generates a tertiary alcohol.[4] This transformation is pivotal for converting a flat, sp²-hybridized center into a complex, sp³-hybridized stereocenter, a common strategy for enhancing the binding affinity and specificity of drug candidates.
Causality in Protocol Design: Grignard reagents are highly reactive and potent bases, necessitating strictly anhydrous (water-free) reaction conditions to prevent quenching.[4] Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are inert and help to stabilize the Grignard reagent. The reaction is typically performed at low temperatures to control its exothermicity. The workup step involves the addition of a weak acid (e.g., aqueous ammonium chloride) to protonate the intermediate magnesium alkoxide and to quench any unreacted Grignard reagent.[4]
Figure 2: General experimental workflow for a Grignard reaction.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize 2-(phenyl)-4'-methoxybenzophenone from 2-chloro-4'-methoxybenzophenone and phenylboronic acid.
Materials:
-
2-chloro-4'-methoxybenzophenone (1.0 mmol, 246.7 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)
-
SPhos (0.04 mmol, 16.4 mg, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)
-
1,4-Dioxane (5 mL), anhydrous and degassed
-
Water (0.5 mL), degassed
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4'-methoxybenzophenone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water to the reaction mixture.[1]
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[1]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Protocol 2: Grignard Reaction for Tertiary Alcohol Synthesis
Objective: To synthesize 1-(2-chlorophenyl)-1-(4-methoxyphenyl)ethanol from 2-chloro-4'-methoxybenzophenone and methylmagnesium bromide.
Materials:
-
2-chloro-4'-methoxybenzophenone (1.0 mmol, 246.7 mg)
-
Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether (0.4 mL, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Add 2-chloro-4'-methoxybenzophenone to an oven-dried, three-neck round-bottom flask containing a magnetic stir bar. Seal the flask with septa and establish an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add anhydrous THF (10 mL) via syringe to dissolve the starting material.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Grignard Addition: Add the methylmagnesium bromide solution dropwise via syringe over 10 minutes. A color change is typically observed.[4]
-
Reaction Execution: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Check for the consumption of the starting material by TLC.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) dropwise.[4]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude tertiary alcohol can be purified by flash column chromatography on silica gel if necessary.
Biological Significance and Therapeutic Relevance
The molecular scaffolds derived from 2-chloro-4'-methoxybenzophenone are integral to numerous classes of therapeutic agents.
-
Antihistamines: The tricyclic core present in many second-generation antihistamines, such as Loratadine, is structurally related to diaryl systems that can be accessed from benzophenone intermediates.[6][7] These drugs are selective antagonists of the histamine H1 receptor and are a first-line treatment for allergic rhinitis and urticaria.[9][10]
-
Kinase Inhibitors: The biaryl motif, readily synthesized via Suzuki coupling, is a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors used in oncology.[3] The ability to rapidly generate diverse biaryl structures allows for the fine-tuning of interactions within the ATP-binding pocket of target kinases.
-
Antimalarial Agents: Chloroquine and its analogues, which feature a substituted aromatic core, have been cornerstone therapies for malaria. The synthesis of novel chloroquine analogues often involves building blocks with halogenated aromatic rings to explore structure-activity relationships and combat drug resistance.[11][12]
References
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
- Google Patents. (2020). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
- Zhou, J., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(8), 4554-4562.
-
PubChem. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
- Zhou, J., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(8), 4554-4562. Published by the Royal Society of Chemistry.
- Google Patents. (1981). EP0042544A2 - Novel antihistamines, process for their preparation and pharmaceutical compositions containing them.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-284.
-
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.). IP.com. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthesis of loratadine analogues 4a–h. Reagents and conditions. Retrieved from [Link]
- Zhang, Y., et al. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 89, 234-241.
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]
- Al-Badr, A. A., & El-Subbagh, H. I. (1989). Synthesis and Preliminary Pharmacological Evaluation of Asymmetric Chloroquine Analogues. Journal of Pharmaceutical Sciences, 78(10), 848-851.
-
Sourcing 2-Chloro-4'-fluorobenzophenone: A Key Intermediate for Pharma & Materials. (2025). LinkedIn. Retrieved from [Link]
- Singh, A., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy, 62(12), e02347-17.
- Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 192(2), 643-663.
-
University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). D-gentiobioside and 4', 6-dihydroxy, 4 methoxybenzophenone-2-O-[beta]-D-glucoside isolated from methanolic extract of Phaleria macrocarpa (Scheff.) Boerl leaves. Retrieved from [Link]
- Wang, L., et al. (2020).
- Allcock, H. R., & Scopelianos, A. G. (1983). Reactions between alkyl grignard reagents and aminophosphazenes: Synthesis of alkylchlorocyclotriphosphazenes. Inorganic Chemistry, 22(15), 2270-2274.
- Baire, B., et al. (2021). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 26(18), 5621.
- Tancheva, L. P., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2786.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0042544A2 - Novel antihistamines, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. drpress.org [drpress.org]
- 8. 2-CHLORO-4'-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and preliminary pharmacological evaluation of asymmetric chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Derivatives from (2-Chlorophenyl)(4-methoxyphenyl)methanone
Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry
The benzophenone moiety is a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its rigid diarylketone structure provides a versatile scaffold that can be readily functionalized to modulate biological activity across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5] (2-Chlorophenyl)(4-methoxyphenyl)methanone is a particularly attractive starting material for the generation of novel derivatives. The presence of a chloro substituent on one of the phenyl rings offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the systematic exploration of the chemical space around the benzophenone core. This document provides detailed protocols and technical insights for the synthesis of new biaryl, amino, alkynyl, and cyano derivatives from this readily available precursor, aimed at researchers and scientists in drug discovery and development.
Strategic Derivatization of (2-Chlorophenyl)(4-methoxyphenyl)methanone
The primary site for derivatization on (2-Chlorophenyl)(4-methoxyphenyl)methanone is the ortho-chloro position on the phenyl ring. This aryl chloride can participate in a range of palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and broad applicability.[6] The selection of the appropriate reaction pathway allows for the introduction of diverse functionalities, fundamentally altering the steric and electronic properties of the parent molecule.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol
Reaction: (2-Chlorophenyl)(4-methoxyphenyl)methanone with Phenylboronic Acid
| Reagent/Component | Molar Equiv. | Amount | Purpose |
| (2-Chlorophenyl)(4-methoxyphenyl)methanone | 1.0 | 246.7 mg (1.0 mmol) | Starting Material |
| Phenylboronic Acid | 1.2 | 146.3 mg (1.2 mmol) | Coupling Partner |
| Pd(OAc)₂ | 0.02 | 4.5 mg (0.02 mmol) | Palladium(II) Precatalyst |
| SPhos | 0.04 | 16.4 mg (0.04 mmol) | Ligand |
| K₃PO₄ | 2.0 | 424.6 mg (2.0 mmol) | Base |
| Toluene/H₂O (4:1) | - | 5 mL | Solvent |
Procedure:
-
To a dry Schlenk tube, add (2-Chlorophenyl)(4-methoxyphenyl)methanone, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
II. Buchwald-Hartwig Amination for the Synthesis of Amino Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. [7][8]This method is particularly valuable for coupling aryl halides with a wide range of primary and secondary amines, which can be challenging to achieve through traditional methods like nucleophilic aromatic substitution. [6]
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. [8]The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine in the catalytic cycle. [9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
Reaction: (2-Chlorophenyl)(4-methoxyphenyl)methanone with Morpholine
| Reagent/Component | Molar Equiv. | Amount | Purpose |
| (2-Chlorophenyl)(4-methoxyphenyl)methanone | 1.0 | 246.7 mg (1.0 mmol) | Starting Material |
| Morpholine | 1.2 | 104.5 mg (1.2 mmol) | Amine Coupling Partner |
| Pd₂(dba)₃ | 0.01 | 9.2 mg (0.01 mmol) | Palladium(0) Precatalyst |
| XPhos | 0.02 | 9.5 mg (0.02 mmol) | Ligand |
| NaOtBu | 1.4 | 134.6 mg (1.4 mmol) | Base |
| Toluene | - | 5 mL | Solvent |
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add (2-Chlorophenyl)(4-methoxyphenyl)methanone and toluene.
-
Add morpholine via syringe.
-
Seal the tube, remove from the glovebox, and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
III. Sonogashira Coupling for the Synthesis of Alkynyl Derivatives
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [10]This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. [11]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. [12]In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) complex is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the product. The copper cycle involves the formation of the copper(I) acetylide intermediate from the terminal alkyne, copper(I) salt, and a base. [12]
Experimental Protocol
Reaction: (2-Chlorophenyl)(4-methoxyphenyl)methanone with Phenylacetylene
| Reagent/Component | Molar Equiv. | Amount | Purpose |
| (2-Chlorophenyl)(4-methoxyphenyl)methanone | 1.0 | 246.7 mg (1.0 mmol) | Starting Material |
| Phenylacetylene | 1.5 | 153.2 mg (1.5 mmol) | Alkyne Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 0.03 | 21.1 mg (0.03 mmol) | Palladium(II) Precatalyst |
| CuI | 0.05 | 9.5 mg (0.05 mmol) | Copper(I) Co-catalyst |
| Triethylamine (TEA) | 3.0 | 303.6 mg (3.0 mmol) | Base and Solvent |
| THF | - | 5 mL | Co-solvent |
Procedure:
-
To a Schlenk tube, add (2-Chlorophenyl)(4-methoxyphenyl)methanone, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add THF and triethylamine, followed by the addition of phenylacetylene.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
IV. Palladium-Catalyzed Cyanation
The introduction of a nitrile group onto an aromatic ring can be effectively achieved through palladium-catalyzed cyanation of aryl halides. [13]This transformation is a valuable tool for accessing benzonitrile derivatives, which are important intermediates in organic synthesis. [14]
Mechanistic Rationale
The catalytic cycle for palladium-catalyzed cyanation is similar to other cross-coupling reactions, involving oxidative addition, cyanide transfer, and reductive elimination. A key challenge in this reaction is the potential for the cyanide ion to poison the palladium catalyst. [13]The use of appropriate ligands and cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can mitigate this issue. [15]
Experimental Protocol
Reaction: (2-Chlorophenyl)(4-methoxyphenyl)methanone with Zinc Cyanide
| Reagent/Component | Molar Equiv. | Amount | Purpose |
| (2-Chlorophenyl)(4-methoxyphenyl)methanone | 1.0 | 246.7 mg (1.0 mmol) | Starting Material |
| Zn(CN)₂ | 0.6 | 70.5 mg (0.6 mmol) | Cyanide Source |
| Pd₂(dba)₃ | 0.02 | 18.3 mg (0.02 mmol) | Palladium(0) Precatalyst |
| dppf | 0.04 | 22.2 mg (0.04 mmol) | Ligand |
| DMF | - | 5 mL | Solvent |
Procedure:
-
Add (2-Chlorophenyl)(4-methoxyphenyl)methanone, Zn(CN)₂, Pd₂(dba)₃, and dppf to a dry Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with aqueous ammonia and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Conclusion
The protocols outlined in this document provide a robust and versatile platform for the synthesis of novel derivatives of (2-Chlorophenyl)(4-methoxyphenyl)methanone. By leveraging the power of modern palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of compounds with diverse functionalities. These methods offer significant advantages in terms of scope, efficiency, and functional group tolerance, making them highly valuable tools in the pursuit of new therapeutic agents.
References
-
Sharma, S., Surana, K. R., Chaudhary, B., & Diwaker, M. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(8), 1236-1268. [Link]
-
Surana, K. R., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. R Discovery. [Link]
-
Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20853-20862. [Link]
-
Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]
-
Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Fujian Medical University. [Link]
-
A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. (2025). ACS Publications. [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(5), 725-728. [Link]
-
Supporting Information. (2012). The Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. (2025). ResearchGate. [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of California, San Diego. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2001). The Journal of Organic Chemistry, 66(12), 4333-4336. [Link]
-
Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
-
Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. (2018). The Royal Society of Chemistry. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2022). RSC Advances, 12(3), 1547-1558. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate. [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 15. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assay development using (2-Chlorophenyl)(4-methoxyphenyl)methanone
Application Note & Protocols
Topic: Characterizing (2-Chlorophenyl)(4-methoxyphenyl)methanone as a Novel Microtubule Destabilizing Agent for Drug Discovery
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Abstract
Microtubules, dynamic polymers of α/β-tubulin heterodimers, are essential for cell division, intracellular transport, and the maintenance of cell shape, making them a cornerstone target in oncology drug development.[1] This application note details a two-part experimental workflow to characterize the biological activity of (2-Chlorophenyl)(4-methoxyphenyl)methanone , a novel small molecule with a structural resemblance to known tubulin-binding agents.[2] We first describe a cell-free, fluorescence-based in vitro tubulin polymerization assay to directly quantify the compound's effect on microtubule formation.[3] Subsequently, we provide a protocol for a cell-based immunofluorescence assay to visualize the compound's impact on the microtubule cytoskeleton in a cellular context.[4] This combined approach provides a robust framework for identifying and validating new microtubule destabilizing agents.
Part 1: In Vitro Tubulin Polymerization Assay
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method for the direct assessment of a compound's effect on microtubule dynamics.[5] The assay monitors the assembly of purified tubulin heterodimers into microtubules, a process that is initiated by GTP and an increase in temperature to 37°C.[5] This polymerization follows a characteristic sigmoidal curve with three phases: a slow nucleation phase, a rapid elongation (growth) phase, and a steady-state plateau.[1] We utilize a sensitive, fluorescence-based method where a reporter molecule incorporates into growing microtubules, leading to a significant increase in fluorescence intensity that is proportional to the mass of polymerized tubulin.[3] Compounds that inhibit tubulin polymerization will reduce the rate and extent of this fluorescence increase, allowing for the quantitative determination of inhibitory activity (e.g., IC₅₀).[5]
Caption: Workflow for immunofluorescent staining of microtubules.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| HeLa or A549 cells | ATCC | CCL-2 / CCL-185 |
| DMEM/F-12K Medium | Gibco | 11320033 / 21127022 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Mouse Anti-α-Tubulin (DM1A) | Cell Signaling Tech | 3873 |
| Goat anti-Mouse IgG (H+L), Alexa Fluor 488 | Invitrogen | A11029 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Methanol, ice-cold | Fisher Scientific | A452 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Glass bottom imaging plates/slides | MatTek Corp | P35G-1.5-14-C |
Experimental Protocol
-
Cell Culture and Plating:
-
Culture HeLa or A549 cells in complete medium (DMEM or F-12K + 10% FBS + 1% Pen/Strep) at 37°C, 5% CO₂.
-
Seed cells onto glass-bottom imaging plates at a density that will result in 60-70% confluency at the time of fixation (e.g., 2 x 10⁴ cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare dilutions of (2-Chlorophenyl)(4-methoxyphenyl)methanone, Nocodazole (positive control), and Paclitaxel (control) in complete culture medium. Include a vehicle (DMSO) control.
-
Aspirate the old medium from the cells and replace it with the compound-containing medium.
-
Incubate for a duration relevant to the cell cycle (e.g., 18-24 hours).
-
-
Immunostaining:
-
Wash cells twice with warm PBS.
-
Fixation: For optimal microtubule staining, fix the cells with ice-cold methanol for 5 minutes at -20°C. [6]Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilization (if PFA fixed): Incubate with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate with Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature. [6] * Primary Antibody: Dilute the anti-α-tubulin antibody (1:1000) in Blocking Buffer. Aspirate blocking solution and add the primary antibody solution. Incubate overnight at 4°C.
-
Wash cells three times with PBS.
-
Secondary Antibody & DAPI: Dilute the Alexa Fluor 488-conjugated secondary antibody (1:1000) and DAPI (1:5000) in Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Wash cells three times with PBS. Add fresh PBS to the wells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or high-content imaging system. Capture the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Qualitatively assess the microtubule network morphology. Untreated cells should show a well-defined, filamentous network. Nocodazole-treated cells and effective concentrations of the test compound should show a loss of filaments and diffuse green fluorescence. [4]Paclitaxel-treated cells should show dense microtubule bundles. [4]
-
Summary of Expected Cellular Effects
| Treatment | Concentration | Expected Microtubule Morphology |
| Vehicle (DMSO) | 0.1% | Intact, well-defined filamentous network extending to the cell periphery. |
| Test Compound | Low (e.g., 1 µM) | Minor disruption, thinning of peripheral network. |
| Test Compound | High (e.g., 10 µM) | Complete loss of filamentous structure; diffuse cytoplasmic staining. |
| Nocodazole | 1 µM | Complete depolymerization of microtubules. |
| Paclitaxel | 1 µM | Formation of dense microtubule bundles, often perinuclear. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Polymerization Assay: No polymerization in vehicle control. | Inactive tubulin or GTP. | Ensure tubulin and GTP stocks were stored properly at -80°C and handled on ice. Use fresh aliquots. |
| Polymerization Assay: High background fluorescence. | Reporter degradation or plate issue. | Use fresh reporter from the kit. Ensure use of high-quality black plates designed for fluorescence. |
| Immunofluorescence: Weak or no tubulin signal. | Suboptimal antibody concentration; over-fixation. | Optimize primary and secondary antibody dilutions. Reduce fixation time or switch fixation method (e.g., methanol vs. PFA). |
| Immunofluorescence: High background staining. | Insufficient blocking or washing. | Increase blocking time to 1 hour. Increase the number and duration of wash steps after antibody incubations. |
Conclusion
The combined use of a cell-free tubulin polymerization assay and a cell-based immunofluorescence assay provides a powerful and comprehensive strategy for the initial characterization of novel compounds like (2-Chlorophenyl)(4-methoxyphenyl)methanone. The in vitro assay delivers quantitative data on the direct interaction with tubulin, while the cellular assay confirms that this activity translates to the intended biological effect within the complex cellular environment. This workflow is an essential first step in the preclinical evaluation of potential new anti-cancer therapeutics targeting the microtubule cytoskeleton.
References
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. Retrieved from [Link]
-
ACS Publications. (2024). High-Throughput Image-Based Assay for Identifying In Vitro Hepatocyte Microtubule Disruption. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. Retrieved from [Link]
-
JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. Journal of Visualized Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro tubulin polymerization. Turbidity assays for the assembly of.... ResearchGate. Retrieved from [Link]
-
JoVE. (2021). Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Journal of Visualized Experiments. Retrieved from [Link]
-
MDPI. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Molecules. Retrieved from [Link]
-
PubMed. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers (Basel). Retrieved from [Link]
-
NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]
-
NIH. (n.d.). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. PMC. Retrieved from [Link]
-
NIH. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. ResearchGate. Retrieved from [Link]
-
NIH. (n.d.). In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. PMC. Retrieved from [Link]
-
NIH. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PMC. Retrieved from [Link]
-
PubChem. (n.d.). methanone. PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. Pharmaffiliates. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]
-
PubMed. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxanim.com [maxanim.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Benzophenone Derivatives as Organic Photocatalysts
Abstract
This document provides a technical guide for researchers, chemists, and drug development professionals on the application of benzophenone derivatives as robust, metal-free organic photocatalysts. While a vast number of substituted benzophenones exist, this guide uses the parent compound, Benzophenone , as a foundational model to detail the core principles, reaction mechanisms, and experimental protocols. The insights and procedures described herein are broadly applicable to the benzophenone class of photocatalysts, including substituted variants like (2-Chlorophenyl)(4-methoxyphenyl)methanone, though specific reaction optimization for each derivative is always recommended. This guide focuses on a practical and high-yield transformation: the photocatalytic thiol-ene reaction.
Introduction: The Benzophenone Class in Photocatalysis
Benzophenone and its derivatives represent a class of inexpensive, readily available, and highly efficient organic photocatalysts. Their utility stems from their distinct photophysical properties: strong absorption in the UV-A region, a high quantum yield for intersystem crossing (ΦISC ≈ 1) to form a long-lived triplet excited state, and the ability to act as both an energy transfer agent and a hydrogen atom transfer (HAT) catalyst.[1]
Upon excitation by UV light (typically 350-390 nm), benzophenone transitions from its ground state (S₀) to a singlet excited state (S₁), which rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T₁).[2] This triplet state is the primary photoactive species and behaves as a diradical. It is this triplet state that can engage with organic substrates through two primary mechanisms:
-
Energy Transfer (EnT): The excited benzophenone can transfer its triplet energy to another molecule, promoting it to its triplet state, which can then undergo subsequent reactions like cycloadditions.[3]
-
Hydrogen Atom Transfer (HAT): The oxygen atom of the triplet benzophenone can abstract a hydrogen atom from a suitable donor (e.g., an alcohol, thiol, or C-H bond), generating a ketyl radical and a substrate-derived radical.[4][5] This is one of the most common and synthetically useful pathways.
This guide will focus on the HAT mechanism to demonstrate the practical application of benzophenone photocatalysis.
Core Principles: The Benzophenone Photocatalytic Cycle
The general photocatalytic cycle, driven by Hydrogen Atom Transfer (HAT), is the foundation of many benzophenone-catalyzed reactions. The process is initiated by light and allows for the generation of radical species under mild conditions, which would otherwise require harsh reagents.
Figure 1: Generalized photocatalytic cycle for benzophenone via Hydrogen Atom Transfer (HAT).
Application Protocol: Photocatalytic Thiol-Ene Reaction
This protocol details the anti-Markovnikov addition of a thiol to an alkene, a highly efficient "click" reaction, using benzophenone as a photocatalyst.[6][7] This transformation is valuable for its high yields, functional group tolerance, and operational simplicity.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| Benzophenone (BP) | 99% | Standard Supplier | The photocatalyst. |
| Thiophenol | ≥98% | Standard Supplier | Representative thiol substrate. |
| Styrene | ≥99% | Standard Supplier | Representative alkene substrate. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Reaction solvent. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | For creating an inert atmosphere. |
| 18W CFL or 390 nm LED | N/A | Equipment Supplier | Light source. |
| Schlenk Flask / Reaction Vial | N/A | Glassware Supplier | With a magnetic stir bar. |
| Magnetic Stir Plate | N/A | Equipment Supplier | |
| Standard Glassware | N/A | Glassware Supplier | For workup and purification. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
Step-by-Step Experimental Protocol
Reaction Setup (Inert Atmosphere):
-
To a 10 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add Benzophenone (9.1 mg, 0.05 mmol, 10 mol%).
-
Add the alkene substrate, Styrene (52.1 mg, 0.5 mmol, 1.0 equiv).
-
Add the thiol substrate, Thiophenol (66.1 mg, 0.6 mmol, 1.2 equiv).
-
Add anhydrous Dichloromethane (2.5 mL) to achieve a 0.2 M concentration with respect to the alkene.
-
Seal the flask with a septum.
-
Degas the solution by bubbling Argon or Nitrogen through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Place the flask on a magnetic stir plate, ensuring vigorous stirring. Position the light source approximately 5-10 cm from the flask. A small fan can be used to maintain room temperature.
Photoreaction: 8. Turn on the light source (18W CFL or 390 nm LED) to initiate the reaction. 9. Allow the reaction to stir under irradiation for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) if desired.
Workup and Purification: 10. Once the reaction is complete (as indicated by consumption of the limiting reagent), turn off the light source. 11. Concentrate the reaction mixture under reduced pressure to remove the solvent. 12. Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexane/Ethyl Acetate gradient) to isolate the anti-Markovnikov thioether product. 13. Characterize the purified product using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Data Presentation: Substrate Scope and Expected Yields
The following table, adapted from literature data, demonstrates the versatility of this protocol with various thiols and alkenes.[6]
| Entry | Thiol | Alkene | Product | Yield (%) |
| 1 | Thiophenol | Styrene | 2-Phenyl-1-(phenylthio)ethane | 95 |
| 2 | 4-Methylthiophenol | 1-Octene | 1-((4-Methylphenyl)thio)octane | 92 |
| 3 | Thiophenol | α-Methylstyrene | 2-Phenyl-1-(phenylthio)propane | 90 |
| 4 | Benzyl Mercaptan | Cyclohexene | (Cyclohexylthio)methylbenzene | 85 |
| 5 | 1-Dodecanethiol | 1-Octene | 1-(Dodecylthio)octane | 98 |
Mechanism Deep Dive: The Thiol-Ene Reaction Pathway
The photocatalytic thiol-ene reaction proceeds through a radical chain mechanism initiated by the excited benzophenone catalyst.
Figure 2: Reaction mechanism for the benzophenone-photocatalyzed thiol-ene reaction.
-
Initiation: Benzophenone absorbs a photon and forms the triplet excited state (BP*). This species abstracts a hydrogen atom from the thiol (R'-SH) to generate a thiyl radical (R'-S•) and the benzophenone ketyl radical.
-
Propagation: The newly formed thiyl radical adds across the double bond of the alkene. This addition occurs at the less substituted carbon, leading to the thermodynamically more stable carbon-centered radical, thus ensuring anti-Markovnikov selectivity. This intermediate radical then abstracts a hydrogen atom from another molecule of thiol, forming the final thioether product and regenerating the thiyl radical, which continues the chain reaction.
Safety and Handling
-
Chemical Hazards: Benzophenone is a solid irritant. Thiols are volatile, possess strong odors, and are toxic. Alkenes like styrene are flammable and irritants. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Photochemical Hazards: The UV light sources used can be harmful to the eyes and skin. Ensure the reaction setup is shielded (e.g., with aluminum foil) to prevent exposure to stray radiation. Do not look directly into the light source.
-
Inert Atmosphere: Reactions are performed under an inert atmosphere. Ensure proper handling of gas cylinders and Schlenk lines.
References
- MDPI. Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction.
-
Dewanji, A., Krach, P. E., & Rueping, M. (2019). The Dual Role of Benzophenone in Visible-Light/Nickel Photoredox-Catalyzed C−H Arylations: Hydrogen-Atom Transfer and Energy Transfer. Angewandte Chemie International Edition, 58, 3566–3570. Available at: [Link]
- Beilstein Journals. (2020). Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations.
- ACS Publications. (2022). The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins.
- Singh, M., Yadav, A., & Singh, R. (2017). Visible light photocatalysis with benzophenone for radical thiol-ene reactions. Tetrahedron Letters.
- ResearchGate. (n.d.). Photocatalytic Reduction of Benzophenone on TiO2: Effect of Preparation Method and Reaction Conditions.
- Semantic Scholar. (2017). Visible light photocatalysis with benzophenone for radical thiol-ene reactions.
- sfera. (2023). Self-assembly of benzophenone-diphenylalanine conjugate into a nanostructured photocatalyst.
- Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol.
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. BJOC - Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Visible light photocatalysis with benzophenone for radical thiol-ene reactions | Semantic Scholar [semanticscholar.org]
experimental setup for Friedel-Crafts acylation to produce 2-chloro-4'-methoxybenzophenone
An Application Note and Protocol for the Synthesis of 2-chloro-4'-methoxybenzophenone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of 2-chloro-4'-methoxybenzophenone, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust Friedel-Crafts acylation of anisole with 2-chlorobenzoyl chloride, catalyzed by anhydrous aluminum chloride. Beyond a mere recitation of steps, this note elucidates the mechanistic rationale behind the procedural choices, offering insights into catalyst function, solvent effects, and temperature control. It is designed for researchers, chemists, and drug development professionals, providing a framework for high-yield synthesis, purification, and characterization, complete with troubleshooting advice and supporting references to ensure scientific rigor and reproducibility.
Introduction: The Strategic Importance of Friedel-Crafts Acylation
The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a foundational carbon-carbon bond-forming reaction in organic synthesis.[1][2] It is a powerful method for attaching an acyl group to an aromatic ring through an electrophilic aromatic substitution (EAS) mechanism.[2] The resulting aryl ketones are pivotal precursors for pharmaceuticals, agrochemicals, and polymers.
The synthesis of 2-chloro-4'-methoxybenzophenone is an illustrative example of this reaction's utility. It involves the reaction between anisole (methoxybenzene) and 2-chlorobenzoyl chloride. The key to this transformation is the generation of a highly reactive acylium ion electrophile from 2-chlorobenzoyl chloride through the action of a strong Lewis acid, typically aluminum chloride (AlCl₃).[3][4]
The anisole substrate contains a methoxy (-OCH₃) group, which is a powerful activating group that donates electron density into the aromatic ring, making it highly nucleophilic. This group directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the methoxy group, the para-acylated product, 4'-methoxypropiophenone, is generally the major isomer formed.[5][6] This regioselectivity is a critical consideration for maximizing the yield of the desired product.
Synthesis Workflow and Logic
The experimental process is logically segmented into four key stages: preparation, reaction, work-up, and analysis. Each stage contains critical control points essential for the success of the synthesis.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone
Welcome to the technical support center dedicated to the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for optimizing this important synthetic transformation. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure your success in the laboratory.
Introduction: The Chemistry at Hand
The synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone, a diarylketone, is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of anisole (4-methoxybenzene) with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3] The methoxy group of anisole is an activating, ortho-, para-director, making the para-position the most favorable site for acylation due to steric hindrance at the ortho positions.[4][5]
While seemingly straightforward, this reaction is sensitive to a number of parameters that can significantly impact yield and purity. This guide will address the common pitfalls and provide strategies for robust and reproducible synthesis.
Visualizing the Reaction Pathway and Workflow
To better understand the process, let's visualize the key chemical transformation and the general laboratory workflow.
Caption: Friedel-Crafts acylation mechanism for the synthesis.
Caption: General experimental workflow for the synthesis.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired product, or I have only recovered starting materials. What are the likely causes?
Answer: Low conversion is a frequent issue in Friedel-Crafts acylation and can often be traced back to a few critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly AlCl₃, is extremely sensitive to moisture.[6][7] Any water present in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. It is imperative to use anhydrous solvents and reagents and to flame-dry all glassware before use.[8]
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.[8][9] This means that a stoichiometric amount (or even a slight excess, typically 1.1-1.3 equivalents) of the catalyst relative to the limiting reagent is required, rather than a catalytic amount.[9]
-
Sub-optimal Reaction Temperature: While the reaction is often initiated at low temperatures (0-5 °C) to control the initial exotherm, it may require warming to room temperature or gentle heating to proceed to completion.[6][10] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or product.[8]
-
Purity of Starting Materials: Impurities in the anisole or 2-chlorobenzoyl chloride can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis.[6]
Issue 2: Formation of Multiple Products and Impurities
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the potential side products and how can I minimize them?
Answer: The formation of multiple products can complicate purification and reduce the yield of the desired isomer. Here are the common culprits:
-
Isomer Formation: While the para-substituted product is sterically and electronically favored, some ortho-isomer may form. The amount of ortho-isomer can be minimized by maintaining a lower reaction temperature and ensuring slow, controlled addition of the reagents.[10]
-
Polysubstitution: Although the acyl group is deactivating, preventing further acylation is a key feature of this reaction, highly activating substrates can sometimes undergo multiple acylations.[6][11] Using a precise 1:1 stoichiometry of anisole to 2-chlorobenzoyl chloride can help mitigate this.
-
Hydrolysis of Acyl Chloride: If there is moisture in the reaction, the 2-chlorobenzoyl chloride can hydrolyze to 2-chlorobenzoic acid, which will not participate in the Friedel-Crafts reaction.[12] This will be present as an impurity in your final product.
Issue 3: Difficult Workup and Purification
Question: I am having trouble with the aqueous workup, and purification of the crude product is proving difficult. What are some best practices?
Answer: A clean workup is essential for obtaining a pure product.
-
Emulsion Formation: During the aqueous quench and extraction, emulsions can form, making layer separation difficult. To break up emulsions, add a saturated solution of sodium chloride (brine) during the washing steps.[10]
-
Incomplete Quenching: The aluminum chloride-ketone complex must be completely hydrolyzed to liberate the product.[13] This is typically achieved by quenching the reaction mixture by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[14]
-
Purification Strategy: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3] If isomeric impurities are present, column chromatography on silica gel using a hexane/ethyl acetate solvent system is an effective method for separation.[10]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
An inert, anhydrous solvent is crucial. Dichloromethane (CH₂Cl₂) is a common choice as it is a good solvent for the reactants and the aluminum chloride complex, and its low boiling point facilitates easy removal after the reaction.[2][3] 1,2-dichloroethane can also be used.
Q2: Can I use a different Lewis acid catalyst?
While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, though they may be less reactive.[15][16] The choice of catalyst can sometimes influence the regioselectivity of the reaction.[4]
Q3: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[10] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q4: Why is the reaction mixture often a dark color?
The formation of charge-transfer complexes between the aromatic substrate, the acylating agent, and the Lewis acid catalyst often results in a deeply colored reaction mixture.[13] This is normal and typically dissipates upon quenching.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Anisole
-
2-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[3] Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (1.0 equivalent) and anisole (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[12]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.[3]
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | Anisole:2-Chlorobenzoyl Chloride (1.05:1.0) | A slight excess of the more volatile anisole can help drive the reaction to completion. |
| Catalyst Stoichiometry | AlCl₃ (1.1 - 1.3 equivalents) | A stoichiometric amount is necessary due to complexation with the ketone product.[9] |
| Solvent | Anhydrous Dichloromethane | Inert, good solvent for reactants and complex, low boiling point.[3] |
| Temperature | 0-5 °C for addition, then room temperature | Controls initial exotherm and minimizes side reactions.[10] |
| Reaction Time | 2-4 hours (monitor by TLC) | Ensures reaction goes to completion without excessive side product formation.[10] |
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- BenchChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | 333361-49-2.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ChemicalBook. (n.d.). 2-CHLORO-4'-METHOXYBENZOPHENONE synthesis.
- Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- ChemicalBook. (n.d.). 4-chloro-4'-methoxybenzophenone synthesis.
- ResearchGate. (2025, August 6). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)(2-chlorophenyl)methanone.
- Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole.
- Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?.
- ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride.
- BenchChem. (n.d.). Optimization of reaction conditions for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.
- BenchChem. (n.d.). Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone: A Detailed Protocol for Researchers.
- YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry.
- University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- BenchChem. (n.d.). Minimizing byproduct formation in Friedel-Crafts reactions.
- Reddit. (2017, June 26). Finding theoretical yield (Friedel Crafts Acylation Reaction) : r/chemhelp.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methoxybenzophenone.
- BLD Pharm. (n.d.). 333361-49-2|(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone.
- ChemScene. (n.d.). 333361-49-2 | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone.
- Google Patents. (2015, September 11). WO 2015/132803 A2.
- BenchChem. (n.d.). Technical Support Center: Improving Selectivity in Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride.
- Guidechem. (n.d.). How is (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone prepared?.
- ChemBK. (n.d.). 2-Hydroxy-4-methoxybenzophenone - Preparation method.
- Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
- YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
- Google Patents. (n.d.). WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
Sources
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Chloro-4'-methoxybenzophenone
Welcome to the technical support center for the synthesis of 2-chloro-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
I. Understanding the Synthesis: The Friedel-Crafts Acylation Approach
The most prevalent method for synthesizing 2-chloro-4'-methoxybenzophenone is the Friedel-Crafts acylation of anisole with 2-chlorobenzoyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction, while effective, is susceptible to the formation of several impurities that can complicate purification and compromise the quality of the final product.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-chloro-4'-methoxybenzophenone?
A1: The primary and most industrially viable method is the Friedel-Crafts acylation. This involves the reaction of anisole with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[1][2] The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide.
Q2: Why is the para-isomer the major product?
A2: The methoxy group (-OCH₃) on the anisole ring is an ortho, para-directing activator.[1] This means it donates electron density to the aromatic ring, making it more nucleophilic and directing the incoming electrophile (the 2-chlorobenzoyl cation) to the positions ortho and para to itself. Due to steric hindrance from the methoxy group, the para-position is favored, leading to 2-chloro-4'-methoxybenzophenone as the major product.
Q3: Can I use other Lewis acids besides aluminum chloride?
A3: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[1] However, aluminum chloride is often the most effective for this transformation. The choice of Lewis acid can influence the reaction rate and the impurity profile. Milder Lewis acids may be employed to minimize certain side reactions, such as demethylation.
Q4: What are the most common analytical techniques to monitor the reaction and assess purity?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful techniques for monitoring the reaction progress and identifying impurities.[3][4] Thin Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative analysis during the reaction.
III. Troubleshooting Guide: Common Impurities and Their Mitigation
This section addresses specific issues you may encounter during the synthesis of 2-chloro-4'-methoxybenzophenone, focusing on the identification and mitigation of common impurities.
Issue 1: Presence of an Isomeric Impurity.
Q: My final product shows a significant isomeric impurity. What is it and how can I avoid it?
A: The most likely isomeric impurity is 2-chloro-2'-methoxybenzophenone.
-
Causality: The methoxy group of anisole is an ortho, para-director. While the para-product is sterically favored, a certain percentage of the ortho-acylated product will inevitably form. The ratio of para to ortho isomers is influenced by reaction temperature and the choice of solvent and Lewis acid.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the acylating agent and the catalyst. Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer.
-
Solvent Selection: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide can sometimes provide higher para-selectivity compared to more polar solvents like nitrobenzene.
-
Purification: Careful recrystallization is often necessary to separate the desired para-isomer from the ortho-isomer. A solvent system in which the desired product has lower solubility than the impurity at room temperature should be chosen. Common solvents for recrystallization of benzophenones include ethanol, methanol, or mixtures of hexane and ethyl acetate.[5][6]
-
Issue 2: Detection of a Hydroxylated Impurity.
Q: I've identified 2-chloro-4'-hydroxybenzophenone in my product mixture. How did this form and how can I prevent it?
A: This impurity arises from the demethylation of the methoxy group on the anisole ring.
-
Causality: Strong Lewis acids like aluminum chloride can catalyze the cleavage of the methyl-oxygen bond in the methoxy group, especially at elevated temperatures or with prolonged reaction times. This results in the formation of a phenol, which then gets acylated. A patent for the synthesis of 4-chloro-4'-hydroxybenzophenone even describes a one-pot synthesis where demethylation is intentionally carried out at higher temperatures after the initial acylation.[7]
-
Troubleshooting Protocol:
-
Stoichiometry of Lewis Acid: Use the minimum effective amount of aluminum chloride. An excess of the catalyst can promote demethylation.
-
Reaction Temperature and Time: Strictly control the reaction temperature, keeping it as low as possible. Avoid prolonged reaction times. Monitor the reaction by TLC or HPLC to determine the point of completion.
-
Milder Lewis Acid: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃), which is less prone to causing demethylation.
-
Issue 3: Unreacted Starting Materials in the Final Product.
Q: My purified product still contains significant amounts of anisole and/or 2-chlorobenzoyl chloride. What went wrong?
A: This is typically due to an incomplete reaction or inefficient work-up.
-
Causality:
-
Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated catalyst can lead to an incomplete reaction.
-
Inefficient Work-up: 2-Chlorobenzoyl chloride is reactive and should be quenched during the work-up. Anisole is relatively volatile and should be removed during solvent evaporation.
-
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction to completion using TLC or HPLC.
-
Catalyst Quality: Ensure the aluminum chloride is anhydrous, as moisture will deactivate it.
-
Work-up Procedure: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This will hydrolyze any remaining 2-chlorobenzoyl chloride to the water-soluble 2-chlorobenzoic acid and break up the aluminum chloride complex with the ketone product.[8]
-
Purification: Unreacted anisole can be removed by vacuum distillation or during recrystallization.
-
Issue 4: Presence of Impurities from Starting Materials.
Q: I have identified impurities that are not reaction byproducts. Where could they have come from?
A: Impurities can be present in the starting materials, anisole and 2-chlorobenzoyl chloride.
-
Causality:
-
Anisole: Commercial anisole may contain traces of phenol, dimethyl sulfate, or methyl chloride from its synthesis.
-
2-Chlorobenzoyl Chloride: This starting material can contain isomeric impurities (e.g., 3- or 4-chlorobenzoyl chloride) from the chlorination of benzoyl chloride.[9] It may also contain unreacted 2-chlorobenzoic acid.[10]
-
-
Troubleshooting Protocol:
-
Starting Material Purity Check: Analyze the purity of your starting materials by GC-MS or HPLC before starting the synthesis.
-
Purification of Starting Materials: If necessary, purify the starting materials. Anisole can be distilled, and 2-chlorobenzoyl chloride can be purified by vacuum distillation.[11]
-
IV. Data and Protocols
Table 1: Summary of Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical Origin | Mitigation Strategy | Analytical Detection |
| 2-chloro-2'-methoxybenzophenone | C₁₄H₁₁ClO₂ | ortho-acylation of anisole | Low reaction temperature, solvent selection, recrystallization | HPLC, GC-MS |
| 2-chloro-4'-hydroxybenzophenone | C₁₃H₉ClO₂ | Demethylation of methoxy group | Controlled Lewis acid stoichiometry, low temperature, shorter reaction time | HPLC, GC-MS |
| Anisole | C₇H₈O | Unreacted starting material | Ensure complete reaction, proper work-up and purification | GC-MS |
| 2-Chlorobenzoyl chloride | C₇H₄Cl₂O | Unreacted starting material | Ensure complete reaction, proper work-up | GC-MS (after derivatization) |
| Isomeric Chlorobenzoyl Chlorides | C₇H₄Cl₂O | Impurity in starting material | Use high-purity starting materials | GC-MS of starting material |
| Phenol | C₆H₆O | Impurity in anisole | Use high-purity anisole | GC-MS of starting material |
Experimental Protocol: HPLC Method for Impurity Profiling
This is a general HPLC method that can be adapted for the analysis of 2-chloro-4'-methoxybenzophenone and its common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). For MS compatibility, replace phosphoric acid with formic acid.[12]
-
Gradient:
-
0-5 min: 50% Acetonitrile
-
5-20 min: 50% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 90% to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.
Experimental Protocol: Recrystallization for Purification
-
Dissolve the crude 2-chloro-4'-methoxybenzophenone in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).[5]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
V. Visualizing Workflows and Impurity Formation
Diagram 1: Synthesis and Primary Impurity Pathways
Caption: Synthesis of 2-chloro-4'-methoxybenzophenone and its major impurities.
Diagram 2: Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying and addressing common impurities.
VI. References
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Chloro-4'-methoxybenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Student, N. o. (2006, October 4). Friedel-Crafts Acylation of Anisole. StuDocu. Retrieved from [Link]
-
Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved from [Link]
-
AMS Biopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Google Patents. (n.d.). US3996274A - Method for producing chlorobenzoyl chloride. Retrieved from
-
Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 13(1), 1-15.
-
Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride. Retrieved from
-
Google Patents. (n.d.). CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone. Retrieved from
-
Harbin Gongcheng Daxue Xuebao/Journal of Harbin Engineering University. (2023). Synthesis and Nonlinear Optical Absorption Properties of 2-Chloro-4'methoxy Benzoin Compounds. 44(12). Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
-
Google Patents. (n.d.). CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid. Retrieved from
-
International Journal of Pharmaceutical Sciences and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. 11(11), 5434-5443.
-
Journal of Chromatographic Science. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. 47(2), 122-126.
-
International Journal of Recent Advances in Science and Engineering. (2020). A New Method for Synthesizing 4-Chloro,4'-Hydroxy Benzophenone. 8(IV).
-
Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone. Retrieved from
-
PubChem. (n.d.). 2-Chlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing crude 2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]
-
European Patent Office. (1999). Process for the manufacture of hydroxyalkoxybenzophenones (EP 0721929 B1).
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Google Patents. (n.d.). US4895984A - Acylation of aromatics. Retrieved from
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mt.com [mt.com]
- 7. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US3996274A - Method for producing chlorobenzoyl chloride - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. Separation of 4-Chloro-4’-methoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting low yield in the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone
Technical Support Center: Synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone
Welcome to the technical support center for the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this specific Friedel-Crafts acylation. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to diagnose and resolve issues effectively.
The synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone is a classic example of a Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1][2] It involves the reaction of anisole with 2-chlorobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] While mechanistically straightforward, the specific substituents on both reagents—a sterically hindering ortho-chloro group and an activating para-directing methoxy group—introduce nuances that frequently lead to suboptimal results. This guide provides a structured approach to troubleshooting these complexities.
Troubleshooting Guide: Addressing Low Product Yield
This section directly addresses the most common and frustrating issue in this synthesis: low yield. The questions are structured to help you systematically diagnose the problem.
Q1: My reaction yield is consistently low (<50%) when synthesizing (2-Chlorophenyl)(4-methoxyphenyl)methanone. What are the most probable causes?
A1: Consistently low yields in this Friedel-Crafts acylation typically stem from one or more of four critical areas: catalyst activity, reagent quality, reaction conditions, and inherent steric challenges.
-
Catalyst Inactivity and Stoichiometry: The Lewis acid catalyst, aluminum chloride (AlCl₃), is the engine of this reaction, facilitating the formation of the critical acylium ion electrophile.[4][5] However, it is extremely sensitive to moisture.
-
Cause: AlCl₃ reacts vigorously with water to form inactive aluminum hydroxide. Even trace atmospheric moisture can significantly reduce the amount of active catalyst available.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried before use. The reaction must be run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored in a desiccator.[6]
-
Stoichiometry: A common error is using a catalytic amount of AlCl₃. In Friedel-Crafts acylations, the product ketone coordinates strongly with AlCl₃, forming a complex that is unreactive.[5] Therefore, you must use at least a stoichiometric amount (1.1-1.3 equivalents) relative to the limiting reagent (2-chlorobenzoyl chloride) to ensure there is enough free catalyst to drive the reaction to completion.
-
-
Reagent and Solvent Purity:
-
Cause: The presence of water or other nucleophilic impurities (like alcohols) in your anisole or solvent (e.g., dichloromethane) will quench the catalyst and the acylium ion.
-
Solution: Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent (e.g., CaH₂ for dichloromethane). Ensure your anisole is pure and dry.
-
-
Reaction Temperature and Time:
-
Cause: This reaction is exothermic, especially during the initial addition.[6] If the temperature rises uncontrollably, side reactions become more prevalent. Conversely, if the reaction is not allowed to proceed for a sufficient duration, it may not reach completion.
-
Solution: Perform the addition of reagents at a low temperature (0-5 °C) using an ice bath to control the initial exotherm.[2] After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation.[6]
-
-
Steric Hindrance:
-
Cause: The chlorine atom at the ortho position of the 2-chlorobenzoyl chloride presents significant steric bulk. This hinders the approach of the anisole nucleophile to the electrophilic carbonyl carbon, slowing the reaction rate compared to an unsubstituted benzoyl chloride. This is an inherent challenge of this specific target molecule.
-
Solution: While you cannot remove the steric hindrance, ensuring all other parameters (catalyst activity, purity, temperature) are optimal is crucial to overcoming this kinetic barrier.
-
Q2: My TLC analysis shows the consumption of starting material but reveals multiple product spots. What are these impurities and how can I minimize them?
A2: The formation of multiple products is a classic regioselectivity issue in electrophilic aromatic substitution.
-
Formation of the ortho-Isomer:
-
Cause: The methoxy group on anisole is a strong ortho, para-directing group because it donates electron density into the benzene ring, activating these positions for electrophilic attack.[7][8] While the desired product is the para-substituted (4-methoxy) isomer, some amount of the ortho-substituted (2-methoxy) isomer is likely to form.
-
Minimization: Steric hindrance often favors the formation of the para product. The bulky acylium ion will preferentially attack the less hindered para position of anisole.[2] Running the reaction at a lower temperature can sometimes improve the selectivity for the thermodynamically favored para isomer.
-
Resolution: If a mixture of isomers is formed, they must be separated by purification, typically via column chromatography on silica gel or by recrystallization.[3]
-
-
Ether Cleavage:
-
Cause: At elevated temperatures or with prolonged reaction times, the strong Lewis acid (AlCl₃) can catalyze the cleavage of the methyl ether in anisole or the product, leading to phenolic impurities.
-
Minimization: Strict temperature control is essential. Avoid heating the reaction mixture. Ensure the workup is performed promptly once the reaction is complete as monitored by TLC.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A troubleshooting flowchart for low-yield synthesis.
Frequently Asked Questions (FAQs)
Q1: Is AlCl₃ the only choice of catalyst? What about others like FeCl₃ or ZnCl₂?
A1: While AlCl₃ is the most common and generally effective Lewis acid for this acylation, others can be used. Ferric chloride (FeCl₃) is a milder and sometimes effective alternative.[9] However, for a reaction hindered by sterics like this one, the high activity of AlCl₃ is often necessary to achieve a reasonable reaction rate. Milder catalysts like ZnCl₂ are typically not strong enough to generate the acylium ion in sufficient concentration from the relatively unreactive 2-chlorobenzoyl chloride.[9] For optimal results, AlCl₃ remains the recommended catalyst.
Q2: How should I properly quench the reaction and work up the product?
A2: A proper workup is critical for maximizing your isolated yield. The AlCl₃ forms a thick, often solid complex with the product ketone. This complex must be completely hydrolyzed to liberate the product.
-
Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture into a flask containing crushed ice and concentrated HCl. This should be done in a fume hood, as HCl gas will be evolved. The acid helps to break up the aluminum complexes and keep the aluminum salts dissolved in the aqueous phase.
-
Extraction: After quenching, the product is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.
-
Washes: The organic layer should then be washed sequentially with a dilute HCl solution, water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: The extracted organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q3: What is the most effective method for purifying the final product?
A3: The choice between recrystallization and column chromatography depends on the purity of your crude product.
-
Recrystallization: If your crude product is relatively clean (as determined by TLC or ¹H NMR) and contains mainly the desired para-isomer, recrystallization is an efficient method for obtaining high-purity material. A mixed solvent system like ethanol/water or hexanes/ethyl acetate is often effective.
-
Column Chromatography: If your TLC shows a significant amount of the ortho-isomer or other impurities, column chromatography on silica gel is necessary.[2] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, will typically allow for the separation of the para and ortho isomers. The para isomer is generally less polar and will elute first.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize the yield and purity of (2-Chlorophenyl)(4-methoxyphenyl)methanone.
1. Reaction Setup:
-
Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, in an oven at 120 °C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
In the flask, add anhydrous aluminum chloride (AlCl₃) (1.2 eq.).
-
Add 50 mL of anhydrous dichloromethane (DCM) via cannula or a dry syringe.
-
Cool the stirred suspension to 0 °C in an ice-water bath.
2. Reagent Addition:
-
In the dropping funnel, prepare a solution of 2-chlorobenzoyl chloride (1.0 eq.) in 20 mL of anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A deep orange/red color should develop.
-
Prepare a separate solution of anisole (1.05 eq.) in 20 mL of anhydrous DCM.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5 °C.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Let the reaction stir for 2-4 hours. Monitor the consumption of the limiting reagent (2-chlorobenzoyl chloride) by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
In a separate large beaker, prepare a mixture of 100 g of crushed ice and 20 mL of concentrated HCl.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (1x 50 mL), water (1x 50 mL), saturated NaHCO₃ solution (1x 50 mL), and brine (1x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography.
Quantitative Data Summary
| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Amount (mmol) | Mass (g) | Volume (mL) |
| 2-Chlorobenzoyl Chloride | 175.01 | 1.0 | 20.0 | 3.50 | 2.54 |
| Anisole | 108.14 | 1.05 | 21.0 | 2.27 | 2.30 |
| Aluminum Chloride | 133.34 | 1.2 | 24.0 | 3.20 | - |
| Dichloromethane (DCM) | 84.93 | - | - | - | ~90 |
Table assumes a 20 mmol scale reaction. Adjust quantities as needed.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book") (2nd ed.).
-
Master Organic Chemistry. (2018). Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]
-
ResearchGate. (2008). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Lab Manual: Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health. (2012). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Friedel-Crafts Synthesis of 2-chloro-4'-methoxybenzophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Friedel-Crafts synthesis of 2-chloro-4'-methoxybenzophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with this specific acylation reaction. Our focus is on identifying and mitigating common side reactions to improve yield, purity, and reproducibility.
The Friedel-Crafts acylation of anisole with 2-chlorobenzoyl chloride is a powerful C-C bond-forming reaction. However, the interplay between the highly activated nature of the anisole ring and the specific characteristics of the acylating agent can lead to a complex product profile. This guide is structured to address these issues directly and provide scientifically grounded solutions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental outcomes and provides a step-by-step guide to diagnose and resolve the underlying issues.
Q1: My reaction yields a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired para-substituted product?
A1: The formation of the ortho-acylated isomer (2-chloro-2'-methoxybenzophenone) is the most common side reaction regarding regioselectivity. The methoxy group of anisole is a strong ortho, para-directing group due to its ability to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate at these positions.[1] While both isomers are electronically favored, the para product is typically the major isomer due to steric hindrance. The bulky acylium ion complex faces less spatial interference when attacking the para position compared to the more crowded ortho position adjacent to the methoxy group.[2][3]
Root Cause Analysis & Corrective Actions:
-
Reaction Temperature: Elevated temperatures can provide the necessary activation energy to overcome the steric barrier for ortho attack, leading to a higher proportion of the undesired isomer.
-
Solution: Maintain a low reaction temperature. Initiating the reaction at 0°C and allowing it to slowly warm to room temperature is often optimal. Avoid excessive heating.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the effective size of the electrophilic acylium ion complex and the transition state energies for ortho versus para attack.
-
Solution: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are generally preferred as they solvate the acylium ion to a lesser extent, maximizing its steric profile and thus favoring para substitution.
-
-
Rate of Addition: A rapid addition of the acylating agent or anisole can create localized temperature spikes and high concentrations, potentially reducing selectivity.
-
Solution: Add the limiting reagent dropwise over a period of 15-30 minutes while maintaining the reaction mixture at the target low temperature.[4]
-
Q2: I'm observing a significant amount of a phenolic byproduct, likely 2-chloro-4'-hydroxybenzophenone. What is causing this demethylation and how can I prevent it?
A2: This side reaction is the dealkylation (specifically, demethylation) of the methoxy group. It occurs when the Lewis acid catalyst (e.g., AlCl₃) complexes with the oxygen atom of the methoxy group. At elevated temperatures or with an excessive amount of catalyst, this complex can facilitate the cleavage of the methyl-oxygen bond.[5]
Root Cause Analysis & Corrective Actions:
-
Excess Lewis Acid: While a stoichiometric amount of AlCl₃ is necessary, a large excess can promote demethylation. More than 1.2 equivalents of AlCl₃ should be used with caution.
-
Solution: Carefully control the stoichiometry. Use 1.05 to 1.2 equivalents of high-purity, anhydrous AlCl₃.
-
-
High Reaction Temperature: Demethylation is highly temperature-dependent. The activation energy for this side reaction is significant.
-
Solution: As with isomer control, maintain strict temperature control. Running the reaction at or below room temperature is crucial to minimize this pathway.[6]
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after completion can increase the incidence of demethylation.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the anisole is consumed, proceed with the workup promptly.
-
Q3: My analysis shows evidence of diacylation products. Isn't Friedel-Crafts acylation supposed to be self-limiting?
A3: You are correct; a major advantage of Friedel-Crafts acylation over alkylation is its general resistance to polysubstitution. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring product, making it less nucleophilic and therefore less reactive toward further acylation than the starting material.[6][7][8][9] However, with a highly activated substrate like anisole, this deactivation may not be sufficient to completely prevent a second acylation under forcing conditions.
Root Cause Analysis & Corrective Actions:
-
Incorrect Stoichiometry: Using a significant excess of the 2-chlorobenzoyl chloride and AlCl₃ can drive the reaction towards diacylation, especially if the reaction temperature is high.
-
Solution: Use a molar ratio of anisole to 2-chlorobenzoyl chloride close to 1:1. A slight excess of the aromatic substrate can sometimes be used to ensure the acylating agent is fully consumed.[6]
-
-
Harsh Reaction Conditions: High temperatures and/or long reaction times can overcome the deactivation of the mono-acylated product.
-
Solution: Employ the mildest conditions that allow the reaction to proceed to completion. This typically means lower temperatures and monitoring the reaction to avoid unnecessary extensions.
-
Q4: The reaction is sluggish or stalls, leaving a large amount of unreacted starting material. What are the likely causes?
A4: Incomplete conversion is most often traced back to issues with the Lewis acid catalyst.
Root Cause Analysis & Corrective Actions:
-
Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. Any moisture present in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[4]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous grade solvents. Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed portion. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: As the ketone product forms, it creates a stable complex with AlCl₃, effectively sequestering the catalyst.[10] If less than a full equivalent of AlCl₃ is used, there will not be enough free catalyst to activate the acyl chloride for the remaining starting material.
-
Solution: A stoichiometric amount (at least 1.0 equivalent) of AlCl₃ relative to the acyl chloride is required. Using 1.05-1.2 equivalents is a common practice to ensure the reaction goes to completion.[6]
-
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route versus the primary competing side reactions.
Caption: Main reaction pathway vs. key side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ required when it's a catalyst? A1: In Friedel-Crafts acylation, the ketone product is a Lewis base that forms a strong, stable complex with the Lewis acid catalyst, AlCl₃.[10] This complexation removes the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of AlCl₃ is needed for every equivalent of the acylating agent to both activate the reagent and account for the amount that will be complexed by the product. The catalyst is regenerated only upon aqueous workup.[6][10]
Q2: What is the optimal temperature range for this synthesis? A2: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For the acylation of a highly activated ring like anisole, it is best to start the reaction at a low temperature (0-5°C) and then allow it to proceed at room temperature (20-25°C). Temperatures above 40-50°C should be avoided as they significantly increase the rates of demethylation and ortho-isomer formation.
Q3: How does the choice of solvent impact the reaction outcome? A3: The solvent plays a critical role. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common because they are inert to the reaction conditions and effectively dissolve the reactants and the AlCl₃ complex. Carbon disulfide (CS₂) is also effective. Protic solvents or those with Lewis basic sites (e.g., ethers, acetone) cannot be used as they will irreversibly complex with and deactivate the AlCl₃ catalyst.
Q4: Can a milder Lewis acid be used to prevent side reactions? A4: Yes, for highly activated substrates, milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can sometimes be used.[10] These may reduce the incidence of side reactions like demethylation. However, they are generally less reactive than AlCl₃, which may lead to longer reaction times or lower conversion rates. An experimental screen to find the optimal catalyst for this specific transformation may be beneficial if AlCl₃ proves too harsh.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 2-chloro-4'-methoxybenzophenone while minimizing side product formation.
Materials:
-
Anisole (1.0 eq)
-
2-chlorobenzoyl chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
5% HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Catalyst Suspension: To the flask, add anhydrous DCM, followed by the portion-wise addition of anhydrous AlCl₃ (1.1 eq) with stirring. A yellow-orange slurry will form.
-
Acyl Chloride Addition: Add 2-chlorobenzoyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.
-
Anisole Addition: In a separate dry flask, dissolve anisole (1.0 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Workup (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a stirred beaker of crushed ice and water.[11] This process is highly exothermic. Add 5% aq. HCl to dissolve any aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 5% aq. HCl, water, saturated aq. NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or methanol) or by column chromatography on silica gel to yield pure 2-chloro-4'-methoxybenzophenone.
Troubleshooting Logic Flow
The following diagram provides a logical workflow for troubleshooting suboptimal results.
Caption: A logical workflow for troubleshooting common issues.
Summary of Key Parameters
| Parameter | Recommended Setting | Impact of Deviation |
| Temperature | 0°C to Room Temp. | High: Increases ortho-isomer and demethylation.[6] |
| AlCl₃ Stoichiometry | 1.05 - 1.2 equivalents | Low (<1.0): Incomplete reaction. High (>1.2): Increased risk of demethylation.[4][6] |
| Reaction Time | Monitor by TLC (1-3h) | Too Long: May increase demethylation. |
| Reagent Purity | Anhydrous | Moisture: Deactivates catalyst, stalls reaction.[4] |
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Testbook. Polysubstitution is a major drawback in. [Link]
-
Olah, G. A., Moffatt, M. E., Kuhn, S. J., & Hardie, B. A. (1964). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society, 86(11), 2198-2203. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Sabih, S., & El-Ghayoury, A. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Beilstein journal of organic chemistry, 7, 1361–1365. [Link]
-
YouTube. Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. [Link]
-
Dar, B. A., & Sharma, P. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(62), 35464–35496. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Gauth. Friedel-Crafts acylation reactions do not exhibit the polysubstitution that is often seen. [Link]
-
YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]
-
University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]
-
Vedantu. On Friedel-Crafts acetylation, anisole yields. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. [Link]
-
Reddit. Friedel-crafts acylation of anisole: why do we use ice for the separation?. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. testbook.com [testbook.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. gauthmath.com [gauthmath.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of (2-Chlorophenyl)(4-methoxyphenyl)methanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (2-Chlorophenyl)(4-methoxyphenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals to address common and complex challenges encountered during the purification of this key benzophenone intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and improve the final purity of your compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of (2-Chlorophenyl)(4-methoxyphenyl)methanone.
Q1: What is the typical synthetic route for this compound and what are the expected impurities?
A1: The most prevalent method for synthesizing (2-Chlorophenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic aromatic substitution of anisole (4-methoxybenzene) with 2-chlorobenzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2][3][4]
Understanding the potential impurities is the first step toward effective purification. Based on this synthesis, you should anticipate the following:
| Impurity Type | Specific Compound/Class | Reason for Presence | Removal Strategy |
| Unreacted Reagents | Anisole, 2-Chlorobenzoyl Chloride | Incomplete reaction; non-stoichiometric addition. | Aqueous workup; Column Chromatography. |
| Isomeric Byproducts | (3-Chlorophenyl)(2-methoxyphenyl)methanone | The methoxy group of anisole is ortho, para-directing. While the para-product is major due to sterics, some ortho-acylation can occur.[2][5] | Recrystallization; Column Chromatography. |
| Catalyst Residues | Aluminum salts (e.g., Al(OH)₃) | Remnants from the Lewis acid catalyst after quenching. | Acidic aqueous wash (e.g., dilute HCl) during workup.[2][6] |
| Hydrolysis Products | 2-Chlorobenzoic acid | Hydrolysis of unreacted 2-chlorobenzoyl chloride during the aqueous workup. | Basic aqueous wash (e.g., NaHCO₃) to form a water-soluble carboxylate salt.[2] |
| Solvent Residues | Dichloromethane (DCM), etc. | Trapped solvent in the crude solid. | Drying under vacuum. |
Q2: My crude product is an orange/brown oil instead of a solid. What happened?
A2: This is a common issue. The orange or brown color often results from a complex formed between the ketone product and the aluminum chloride catalyst.[7] This complex must be broken during the workup. If an oily product is obtained, consider these possibilities:
-
Incomplete Quenching: The reaction mixture was not stirred vigorously enough or for a sufficient duration with the quenching solution (ice/water/HCl). The Lewis acid is still complexed to the product's carbonyl group.
-
High Impurity Load: A significant presence of unreacted starting materials or solvent can depress the melting point of the crude product, causing it to appear as an oil.
-
Presence of "Oiling Out": During an attempted crystallization, if the solution is supersaturated or cooled too quickly, the product may separate as a liquid (an "oil") instead of forming crystals.
To resolve this, ensure the workup is thorough. If the product is still oily, column chromatography is often the most effective next step to separate the desired ketone from the impurities causing the physical state issue.
Q3: What's the best general-purpose purification technique for this compound: recrystallization or column chromatography?
A3: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is highly effective and efficient for removing small amounts of impurities from a crude product that is already mostly solid and relatively pure (>85-90%).[8] It is often the preferred method for final purification on a larger scale.
-
Column Chromatography is the more powerful technique for separating complex mixtures, dealing with oily products, or when impurities have similar solubility profiles to the desired product.[9][10] It is excellent for initial purification of very crude mixtures.
A common workflow is to perform column chromatography on the crude product to isolate the main fractions, followed by recrystallization of the combined, evaporated fractions to achieve high analytical purity.
Caption: Decision workflow for choosing a purification method.
Section 2: Troubleshooting Guide - Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[8]
Q4: How do I select an appropriate solvent for recrystallization?
A4: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities are either always soluble or always insoluble.
Recommended Solvent Systems:
-
Ethanol/Water: This is an excellent starting point. The product is generally soluble in hot ethanol. Water is then added as an "anti-solvent" to the hot solution until it becomes slightly cloudy (the saturation point), after which the solution is allowed to cool slowly.[2]
-
Isopropanol or Ethanol: A single-solvent system can work well. Dissolve the crude solid in the minimum amount of boiling solvent and allow it to cool.
-
Hexanes/Ethyl Acetate: For less polar impurities, dissolving in a minimum of hot ethyl acetate and adding hexanes as the anti-solvent can be effective.
Protocol 1: Step-by-Step Recrystallization using Ethanol/Water
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of ethanol and heat the mixture to boiling with stirring.
-
Continue adding ethanol in small portions until the solid just dissolves completely. Do not add a large excess.
-
To the hot solution, add deionized water dropwise until a faint, persistent cloudiness appears.
-
Add one or two drops of hot ethanol to redissolve the cloudiness, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Validation: Check the melting point. A sharp melting point indicates high purity.
Q5: My compound "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. To fix this:
-
Reheat the solution to dissolve the oil.
-
Add more of the primary solvent (e.g., ethanol) to make the solution less concentrated.
-
Cool the solution much more slowly. Insulating the flask can help.
-
Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site for crystal growth.
-
Add a seed crystal from a previous successful crystallization if available.
Section 3: Troubleshooting Guide - Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[9]
Q6: I'm getting poor separation between my product and an impurity on the silica column. How can I optimize this?
A6: Poor separation usually means the difference in the retention factor (Rƒ) between your compounds is too small. The key is to adjust the polarity of the eluent system.
(2-Chlorophenyl)(4-methoxyphenyl)methanone is a moderately polar ketone. Impurities like unreacted anisole are less polar, while byproducts like 2-chlorobenzoic acid are more polar.
Eluent System Optimization:
-
Starting Point: A good starting eluent is a mixture of Hexanes and Ethyl Acetate (e.g., 9:1 or 4:1 Hexanes:EtOAc).
-
If Rƒ is too high (compounds move too fast): Decrease the polarity of the eluent. Increase the proportion of hexanes.
-
If Rƒ is too low (compounds stick to the column): Increase the polarity of the eluent. Increase the proportion of ethyl acetate.
-
For fine-tuning: A small amount of dichloromethane can be used in a hexane system to achieve intermediate polarities.[9]
Protocol 2: Step-by-Step Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin running the low-polarity eluent through the column. Less polar impurities (like anisole) will elute first.
-
Increase Polarity (Gradient Elution): Gradually increase the proportion of the more polar solvent (ethyl acetate) to elute compounds that are more strongly adsorbed to the silica. Your target product should elute as a distinct band.
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks.
-
Monitor Fractions: Spot each fraction on a Thin Layer Chromatography (TLC) plate and visualize under UV light to identify which fractions contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Principle of separation in gradient column chromatography.
Q7: My product seems to be degrading on the silica gel column. Is this possible?
A7: Yes, it is possible, though less common for robust ketones. Standard silica gel is slightly acidic and can sometimes catalyze degradation or side reactions for sensitive compounds.[10] If you suspect this is happening:
-
Use Neutralized Silica: You can use silica gel that has been treated with a base (e.g., washed with a triethylamine-containing solvent) to neutralize the acidic sites.
-
Switch to a Different Stationary Phase: Neutral alumina can be used as an alternative to silica gel for compounds that are sensitive to acid.[9]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
References
-
Taylor & Francis Online. (2011). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Link]
-
Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. [Link]
-
NIH National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ResearchGate. (2006). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. [Link]
-
PrepChem.com. (n.d.). Preparation of benzophenone. [Link]
- Google Patents. (n.d.).
-
YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]
-
University of California, Riverside. (n.d.). 13 Friedel-Crafts Acylation. [Link]
- Google P
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. (n.d.). methanone. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
ResearchGate. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]
- Google Patents. (n.d.). WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. guidechem.com [guidechem.com]
- 7. youtube.com [youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. physicsforums.com [physicsforums.com]
stability issues of 2-chloro-4'-methoxybenzophenone under different conditions
Welcome to the technical support guide for 2-chloro-4'-methoxybenzophenone. This document is designed for researchers, chemists, and formulation scientists to navigate the potential stability challenges associated with this molecule. By understanding its potential degradation pathways and the analytical methods required to detect them, you can ensure the integrity of your experiments and the quality of your products.
A Note on Analogous Structures
Direct, comprehensive stability studies on 2-chloro-4'-methoxybenzophenone are not extensively published. However, the stability of the structurally similar and widely used UV filter, 2-hydroxy-4-methoxybenzophenone (Oxybenzone), has been well-documented. This guide leverages data from analogous benzophenones and fundamental chemical principles to anticipate the stability profile of the chloro-substituted variant.
The primary structural difference is the substitution at the 2-position: a chloro group (-Cl) versus a hydroxyl group (-OH). This change is significant. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen in Oxybenzone is a key factor in its photostability. The absence of this bond in 2-chloro-4'-methoxybenzophenone suggests it may have different, and potentially more pronounced, stability challenges, particularly under photolytic stress.
Section 1: Photostability Troubleshooting
Benzophenones are designed to interact with UV light, making photostability a primary concern. Degradation can lead to loss of efficacy and the formation of unknown impurities.
Q1: My formulated solution containing 2-chloro-4'-methoxybenzophenone is showing a significant drop in potency and a slight color change after exposure to laboratory light. What's the likely cause?
A: This is a classic sign of photodegradation. Unlike its hydroxylated analog, 2-chloro-4'-methoxybenzophenone lacks the key intramolecular hydrogen bond that provides an efficient pathway for dissipating absorbed UV energy. Consequently, the molecule is more likely to enter a reactive excited state, leading to chemical decomposition. The color change is often due to the formation of conjugated degradation products.
Causality Explained:
-
Energy Absorption: The benzophenone core absorbs UV radiation, promoting it to an excited singlet state, which can then convert to a more stable, longer-lived triplet state.
-
Reactivity: This triplet state is highly reactive and can participate in various degradation reactions, including fragmentation or reaction with solvent or other formulation components. The carbon-chlorine bond can be a potential site for homolytic cleavage under UV irradiation.
Troubleshooting & Validation Steps:
-
Confirm Photodegradation: Conduct a controlled photostability study according to ICH Q1B guidelines. Expose a solution of the compound to a calibrated light source (e.g., Xenon or metal halide lamp) simulating sunlight (UVA and visible).
-
Analyze by HPLC: Use a stability-indicating HPLC method (see Section 4) to quantify the parent compound and detect the appearance of new peaks (degradants). A photodiode array (PDA) detector is crucial for comparing the UV spectra of the parent and degradant peaks.
-
Prevention: Store all stock solutions and formulated products in amber glass vials or light-blocking containers. Minimize exposure to ambient light during experimental manipulations.
Q2: I've identified several new peaks in my HPLC chromatogram after a photostability study. How can I determine the degradation pathway?
A: Identifying degradation products is key to understanding the mechanism. The most probable photodegradation pathways involve the C-Cl and the carbonyl C-C bonds.
Anticipated Degradation Pathways:
-
Dehalogenation: Homolytic cleavage of the C-Cl bond could lead to the formation of a radical species, which could then abstract a hydrogen atom from the solvent to form 4'-methoxybenzophenone.
-
Photo-fragmentation: Cleavage at the bond between the carbonyl carbon and the chlorinated phenyl ring is another possibility, leading to smaller aromatic compounds.
Recommended Action:
-
LC-MS Analysis: Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the mass-to-charge ratio (m/z) of the degradation products. This provides the molecular weight, which is the first step in structural elucidation.[1][2]
-
Forced Degradation: Perform a comprehensive forced degradation study (see protocol below) to systematically generate and identify degradants under various stress conditions.[3][4] This helps build a complete impurity profile.
Section 2: Hydrolytic and pH Stability
The stability of 2-chloro-4'-methoxybenzophenone in aqueous environments, especially at non-neutral pH, is critical for developing liquid formulations or for predicting its environmental fate.
Q1: I'm developing an aqueous formulation buffered at pH 9. Will the compound be stable?
A: Potentially not. Aromatic carbon-chlorine bonds are generally robust, but they can be susceptible to nucleophilic aromatic substitution under basic conditions, especially when heated. The electron-withdrawing nature of the adjacent carbonyl group can activate the chloro-substituted ring towards nucleophilic attack by hydroxide ions.
Troubleshooting & Validation Steps:
-
pH-Dependent Stability Study: Prepare solutions of the compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Incubate and Analyze: Store these solutions at a controlled temperature (e.g., 50°C to accelerate degradation) and analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating HPLC method.
-
Identify Hydrolysis Product: The primary hydrolysis product would likely be 2-hydroxy-4'-methoxybenzophenone. Use LC-MS to confirm if the degradant's mass corresponds to this structure.
Q2: My compound seems to degrade in both acidic (pH 2) and basic (pH 12) conditions. Is this expected?
A: Yes, degradation at pH extremes is a common outcome in forced degradation studies.[5]
-
Base-Catalyzed Hydrolysis: As explained above, this is likely due to nucleophilic substitution of the chloride.
-
Acid-Catalyzed Hydrolysis: While less common for the C-Cl bond, degradation under strong acidic conditions (especially with heat) can sometimes occur. It may also involve other parts of the molecule, such as the ether linkage, although this is generally very stable.
The results from a pH-dependent stability study are crucial for defining the optimal pH range for formulation and for selecting appropriate storage conditions.
Section 3: Thermal and Oxidative Stability
Q1: I need to heat my formulation to 80°C for a short period during manufacturing. Will this degrade 2-chloro-4'-methoxybenzophenone?
A: Benzophenones generally exhibit good thermal stability.[6] However, "good" is relative and depends on the duration of exposure and the presence of other reactive species. The melting point of the related 2-hydroxy-4-methoxybenzophenone is around 62-64°C, suggesting the molecule itself is stable at these temperatures.[6]
Troubleshooting & Validation Steps:
-
Solid-State Thermal Stress: Heat a sample of the solid compound (e.g., at 80°C) for an extended period (e.g., 48 hours). Dissolve and analyze by HPLC to check for degradation.
-
Solution-State Thermal Stress: Heat a solution of the compound in the intended formulation vehicle at the target temperature. Analyze at various time points to determine the degradation rate. This approach is more representative of the manufacturing process.
Q2: My formulation contains excipients that could have trace peroxide impurities. Is 2-chloro-4'-methoxybenzophenone sensitive to oxidation?
A: Yes, oxidative degradation is a plausible pathway. The aromatic rings or the methoxy group could be susceptible to attack by oxidizing agents.
Troubleshooting & Validation Steps:
-
Conduct Oxidative Forced Degradation: Expose a solution of the compound to a common oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂ at room temperature).
-
Monitor by HPLC: Analyze the solution over time to track the formation of oxidative degradants.
-
Mitigation Strategy: If sensitivity is confirmed, consider adding an antioxidant to the formulation or ensuring that all excipients meet stringent peroxide value specifications.
Section 4: Experimental Protocols & Methodologies
Protocol 4.1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to establish the primary degradation pathways and to develop a stability-indicating analytical method.[3][4][5]
Objective: To generate potential degradation products of 2-chloro-4'-methoxybenzophenone under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
2-chloro-4'-methoxybenzophenone
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC system with PDA detector, LC-MS system
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.
-
Thermal Degradation (Solution): Dilute 1 mL of stock solution with 1 mL of water. Heat at 80°C for 48 hours. Cool and analyze.
-
Photolytic Degradation (Solution): Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) in a quartz cuvette to light in a photostability chamber. Analyze alongside a dark control stored under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-PDA method described below. Aim for 5-20% degradation of the parent compound.
Data Summary: Expected Forced Degradation Profile (Hypothetical)
| Stress Condition | Temperature | Duration | % Degradation (Hypothetical) | Key Degradation Products (Anticipated) |
| 0.1 M HCl | 60°C | 24 h | < 5% | Minimal degradation expected |
| 0.1 M NaOH | 60°C | 8 h | 15-25% | 2-hydroxy-4'-methoxybenzophenone |
| 3% H₂O₂ | RT | 24 h | 10-20% | Oxidized aromatic species |
| Heat (Solution) | 80°C | 48 h | < 5% | Minimal degradation expected |
| Photolytic (ICH) | RT | Per ICH Q1B | 20-40% | Dehalogenated and fragmented products |
Protocol 4.2: Stability-Indicating HPLC-PDA Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[1][3]
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: PDA, monitor at the λmax of 2-chloro-4'-methoxybenzophenone (e.g., ~288 nm) and collect spectra from 200-400 nm.
Method Validation:
-
Specificity: Inject all forced degradation samples. The method is specific if the main peak is well-resolved from all degradant peaks (Resolution > 2). Use the PDA detector to check for peak purity of the parent compound in the stressed samples.
-
Linearity, Accuracy, Precision: Validate according to ICH Q2(R1) guidelines.
Section 5: Visualized Workflows and Pathways
Forced Degradation and Analysis Workflow
Caption: Workflow for a forced degradation study.
Anticipated Degradation Pathways
Caption: Potential degradation pathways for the molecule.
References
-
National Toxicology Program. (1992). NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Administered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methoxybenzophenone. PubChem. [Link]
-
Papaspyrou, S., Thomaidis, N. S., & Calokerinos, A. C. (1998). Stability testing of the plastics additives 2,4-dihydroxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone, 2-hydroxy-4-n-octyloxybenzophenone, 2-ethoxy-2-ethyloxanilide (tinuvin 312) and 2,2'-methylenebis(4-methyl-t-tert-butyl phenol) in aqueous and fatty food simulants. Analytica Chimica Acta, 369(1-2), 191-199. [Link]
-
National Toxicology Program. (n.d.). TOX-21: 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7). [Link]
- Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
-
Li, K., Ma, J., & Wang, Q. (2018). [Degradation of Organic Sunscreens 2-hydroxy-4-methoxybenzophenone by UV/ H2O2 Process: Kinetics and Factors]. Huan Jing Ke Xue, 39(1), 194-201. [Link]
-
ChemBK. (n.d.). 2-Hydroxy-4-methoxybenzophenone. [Link]
-
European Commission. (1999). Opinion of concerning 2-Hydroxy-4-methoxybenzophenone-5-sulphonic acid - Colipa n° S40. [Link]
-
Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(6), 226-231. [Link]
-
Reddit. (2019). How do I get from chlorohydroquinone to 2-chloro-4-methoxyphenol.... [Link]
-
T, K. A., & Patel, K. N. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. [Link]
-
MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-4'-methoxybenzophenone. PubChem. [Link]
-
NIST. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST WebBook. [Link]
-
Sharma, M. C. (2012). Forced Degradation – A Review. Journal of Current Pharmaceutical Research, 9(1), 8-12. [Link]
-
Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. [Link]
Sources
Technical Support Center: Crystallization of (2-Chlorophenyl)(4-methoxyphenyl)methanone
Welcome to the dedicated technical support guide for the crystallization of (2-chlorophenyl)(4-methoxyphenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key intermediate in a pure, crystalline form. In pharmaceutical development, the crystallization of intermediates is not merely a purification step; it is a critical control point that dictates batch consistency, downstream reaction performance, and regulatory confidence. This guide synthesizes fundamental principles with practical, field-proven troubleshooting strategies to address the specific hurdles you may encounter with this benzophenone derivative.
Understanding the Molecule: Anticipating Challenges
(2-Chlorophenyl)(4-methoxyphenyl)methanone is an aromatic ketone. Its structure, featuring two phenyl rings with different electronic substituents and a central carbonyl group, presents a unique set of crystallization challenges. Benzophenone itself is known to be a system without strong hydrogen bonding, making the prediction of crystal packing and the influence of solvents on morphology complex. The presence of the chloro and methoxy groups further influences intermolecular interactions, solubility, and the potential for polymorphism.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial problems when trying to crystallize (2-Chlorophenyl)(4-methoxyphenyl)methanone?
A1: The most frequently encountered issues are the failure of the compound to crystallize upon cooling ("oiling out") and the inability to induce crystallization, where the solution remains clear even when supersaturated. Oiling out is particularly common for compounds where the melting point is low, or when the concentration of impurities significantly depresses the melting point.
Q2: Why is my product "oiling out" instead of crystallizing?
A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when a supersaturated solution is cooled to a temperature that is below the saturation point but still above the melting point of the solid in the presence of the solvent. The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a pure crystalline form.
Q3: Can impurities from the synthesis affect the crystallization?
A3: Absolutely. Impurities are a primary obstacle to successful crystallization. For this compound, which is likely synthesized via a Friedel-Crafts acylation, common impurities could include unreacted starting materials (e.g., anisole, 2-chlorobenzoyl chloride), regioisomers, or byproducts from side reactions. These impurities can inhibit nucleation, disrupt crystal lattice formation, and promote oiling out.
Q4: Does the choice of solvent significantly impact the outcome?
A4: The choice of solvent is the most critical parameter in a crystallization process. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For ketones like this one, solvents such as acetone or ethyl acetate might be good "soluble solvents," while non-polar solvents like hexanes could be effective anti-solvents. The solvent can also influence the crystal form (polymorph) obtained.
Q5: What is polymorphism and should I be concerned about it for this compound?
A5: Polymorphism is the ability of a compound to exist in two or more different crystalline structures. These different forms can have distinct physicochemical properties, including solubility, stability, and melting point. Benzophenone derivatives are known to exhibit polymorphism, so it is a critical consideration. An uncontrolled polymorphic shift during scale-up can lead to significant manufacturing challenges.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting common crystallization issues.
Problem 1: No Crystallization Occurs Upon Cooling
The solution remains clear and no solid forms, even after extended periods at low temperatures.
Logical Workflow for Inducing Crystallization
Caption: Workflow for inducing crystallization.
Step-by-Step Protocol:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution. This will provide a template for crystal growth.
-
Increase Supersaturation:
-
Solvent Evaporation: If the solution is too dilute, gently heat it to boil off a portion of the solvent, then allow it to cool again.
-
Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to redissolve the oil/precipitate and allow the solution to cool slowly.
-
-
Re-evaluate Your Solvent System: If all else fails, the chosen solvent may be inappropriate. The compound may be too soluble even at low temperatures. Recover the crude solid by rotary evaporation and attempt the crystallization with a different solvent system.
Problem 2: The Compound Oils Out
Upon cooling, a viscous liquid or oil separates from the solution instead of solid crystals.
Causality and Mitigation Strategy
Oiling out is a kinetic and thermodynamic problem. The solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment.
Troubleshooting Protocol for Oiling Out
-
Re-heat and Dilute: Place the flask back on the heat source to redissolve the oil. Add more solvent (10-20% increase) to decrease the supersaturation level. The goal is to lower the temperature at which saturation occurs, ideally to below the compound's melting point.
-
Slow Down the Cooling Rate: Rapid cooling is a common cause of oiling out.
-
Allow the flask to cool to room temperature on the benchtop, insulated by placing it on a cork ring or paper towels.
-
Once at room temperature, move the flask to a refrigerator, and finally to a freezer. Avoid transferring a hot flask directly to an ice bath.
-
-
Change the Solvent System: A solvent in which the compound is less soluble can prevent oiling out. Alternatively, using a solvent pair can be effective. Dissolve the compound in a minimum amount of a good solvent and then slowly add a poor solvent at an elevated temperature until turbidity is observed, then clarify with a drop of the good solvent before slow cooling.
-
Consider Impurities: Significant amounts of impurities can depress the melting point, making oiling out more likely. If the problem persists, consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.
Problem 3: Crystallization Occurs Too Rapidly
A large mass of fine powder or poorly formed crystals crashes out of the solution immediately upon cooling.
Consequences and Control Measures
Rapid crystallization traps impurities within the crystal lattice and often leads to the formation of small, needle-like crystals that are difficult to filter and dry. The goal is to slow down the crystal growth process.
Control Strategy Diagram
Caption: Strategy to control rapid crystallization.
Refined Protocol:
-
Increase Solvent Volume: Re-heat the mixture until the solid completely redissolves. Add an excess of the solvent to ensure that the solution is no longer saturated at or near its boiling point.
-
Insulate and Cool Slowly: Ensure the flask is covered (e.g., with a watch glass) to trap solvent vapors and slow down cooling. Place the flask on an insulating surface and allow it to cool undisturbed to room temperature before moving to colder environments.
-
Use a Co-solvent: Employing a solvent mixture can sometimes provide more gradual control over solubility as the temperature changes, leading to slower, more controlled crystal growth.
Data Summary: Solvent Selection
Table 1: Recommended Solvent Systems for Initial Screening
| Solvent System Type | Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Rationale & Comments |
| Single Solvent | Ethanol, Isopropanol | N/A | Alcohols are often effective for moderately polar compounds. Good for slow cooling methods. |
| Single Solvent | Acetone, Ethyl Acetate | N/A | Ketones and esters can be excellent solvents for other ketones. Volatility may require a closed system. |
| Single Solvent | Toluene | N/A | Aromatic solvents can interact favorably with the phenyl rings, potentially leading to good quality crystals. |
| Solvent/Anti-Solvent | Acetone or Ethyl Acetate | Heptane or Hexane | A classic combination for controlling precipitation. Add alkane slowly to the hot solution. |
| Solvent/Anti-Solvent | Ethanol | Water | A common and effective system for compounds with some polarity. Can sometimes lead to oiling out if not carefully controlled. |
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude material into a small test tube.
-
Add a potential solvent dropwise at room temperature. Note the solubility.
-
If the compound does not dissolve, gently heat the tube. If it dissolves upon heating, it is a potential candidate solvent.
-
Allow the solution to cool to room temperature and then place it in an ice bath.
-
A good solvent is one where the compound is soluble when hot but crystallizes out upon cooling.
-
To test a solvent pair, dissolve the compound in a minimal amount of the "good" solvent and slowly add the "poor" solvent until persistent cloudiness appears.
References
- Crystallization & Solid Form Challenges for Intermediates. (2025).
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | 333361-49-2. Benchchem.
- Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. (2021). CrystEngComm (RSC Publishing).
-
methanone | C17H15ClO2 | CID 3368424. PubChem.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- What should I do if crystallis
- Guide for crystalliz
- SOP: CRYSTALLIZ
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024). Achieve Chem.
- [3-(2-Chlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone. PubChem.
- Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua - Filter Dryer.
- Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). (2024). MDPI.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH.
- Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone: A Detailed Protocol for Researchers. Benchchem.
- Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone.
- Rapid crystal growth of benzophenone by low temperature solution growth and its characteriz
- (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis. ChemicalBook.
- WO 2015/132803 A2. (2015).
- CAS # 333361-49-2, (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)-methanone. chemBlink.
- 333361-49-2 | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. ChemScene.
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (n.d.). MDPI.
removal of unreacted starting materials from 2-chloro-4'-methoxybenzophenone synthesis
Technical Support Center: Purification of 2-Chloro-4'-methoxybenzophenone
Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis workup of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove after synthesizing 2-chloro-4'-methoxybenzophenone?
The synthesis of 2-chloro-4'-methoxybenzophenone is typically achieved via a Friedel-Crafts acylation reaction. The most common starting materials that may remain unreacted are:
-
Anisole (methoxybenzene) : Often used in excess to drive the reaction to completion.
-
2-Chlorobenzoyl chloride : The acylating agent.[1]
Q2: My crude product is an oily residue instead of a solid. What does this indicate?
An oily crude product often suggests the presence of a significant amount of unreacted starting materials or solvent residue. Both anisole and 2-chlorobenzoyl chloride are liquids at room temperature, and their presence can depress the melting point of the product, resulting in an oil.
Q3: I performed a simple aqueous workup, but my product purity is still low according to TLC analysis. Why?
A simple water wash is often insufficient to remove all unreacted starting materials and byproducts. 2-Chlorobenzoyl chloride will hydrolyze to 2-chlorobenzoic acid, which requires a basic wash for effective removal.[2] Anisole, being an organic compound, will not be removed by a simple aqueous wash and requires other purification techniques.
Q4: What is the quickest way to assess the purity of my 2-chloro-4'-methoxybenzophenone?
Thin-Layer Chromatography (TLC) is the most rapid and convenient method for a qualitative assessment of purity. By spotting your crude product alongside the starting materials, you can quickly visualize the presence of impurities. For quantitative analysis, more advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[3][4]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common purification challenges.
Issue 1: Persistent Anisole Contamination
Symptoms:
-
Oily or low-melting point solid product.
-
A characteristic sweet, anise-like odor in the product.
-
TLC analysis shows a spot corresponding to the Rf of anisole.
Causality: Anisole has a relatively high boiling point (154 °C) and is soluble in many organic solvents, making its removal by simple evaporation or a standard aqueous wash ineffective.[5]
Troubleshooting Workflow:
Caption: Workflow for removing anisole.
Detailed Protocols:
-
Protocol 1A: Vacuum Distillation
-
Ensure your product, 2-chloro-4'-methoxybenzophenone, is thermally stable under vacuum.
-
Set up a vacuum distillation apparatus.
-
Heat the crude mixture under reduced pressure. Anisole will distill off at a lower temperature than the desired product.
-
Carefully monitor the temperature and pressure to collect the pure product fraction.
-
-
Protocol 1B: Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Load the solution onto the column.
-
Begin elution with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 95:5).[6] Anisole, being less polar, will elute first.
-
Monitor the fractions by TLC.
-
Once the anisole has been completely eluted, gradually increase the polarity of the eluent to collect the 2-chloro-4'-methoxybenzophenone.
-
Issue 2: Presence of 2-Chlorobenzoic Acid
Symptoms:
-
Acidic residue detected by pH paper when testing a solution of the crude product.
-
Streaking on TLC plates.
-
Broad peaks in NMR spectra.
Causality: Unreacted 2-chlorobenzoyl chloride readily hydrolyzes upon contact with water during the initial workup, forming 2-chlorobenzoic acid. This acidic impurity can be difficult to remove without a specific acid-base extraction.[2]
Troubleshooting Workflow:
Caption: Acid-base extraction workflow.
Detailed Protocol: Acid-Base Extraction [7]
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.
-
Allow the layers to separate. The deprotonated 2-chlorobenzoic acid (sodium 2-chlorobenzoate) will move into the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution two more times to ensure complete removal of the acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Advanced Purification Protocols
For achieving the highest purity, a combination of the above techniques or more advanced methods may be necessary.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[8]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the 2-chloro-4'-methoxybenzophenone poorly at low temperatures but well at high temperatures. Common solvent systems for benzophenones include ethanol, methanol, or mixtures like hexane/ethyl acetate.[9]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Summary Table:
| Purification Method | Key Impurity Targeted | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | 2-Chlorobenzoic Acid | >95% | Simple, fast, and effective for acidic impurities.[7] | Ineffective against neutral impurities like anisole. |
| Vacuum Distillation | Anisole | >98% | Efficient for separating compounds with different boiling points. | Requires thermally stable compounds. |
| Column Chromatography | Anisole and other byproducts | >99% | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | Minor impurities | >99.5% | Can yield very high purity product.[10] | Requires a solid product and careful solvent selection; can result in yield loss. |
Analytical Methods for Purity Assessment
To ensure the successful removal of unreacted starting materials, it is crucial to employ appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor the progress of the purification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the presence of volatile impurities like anisole.[4]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the final product and detecting non-volatile impurities.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
By following these troubleshooting guides and detailed protocols, you will be well-equipped to overcome the common challenges associated with the purification of 2-chloro-4'-methoxybenzophenone and obtain a product of high purity suitable for your research and development needs.
References
-
ResearchGate. Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation. [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- Google Patents.
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
NIH National Library of Medicine. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- Google Patents.
-
Organic Syntheses. Anisole. [Link]
-
Encyclopedia.pub. Sample Preparation for Benzophenone Detection. [Link]
-
ResearchGate. (a) Normal phase separation of benzophenone and nitrobenzene with a.... [Link]
-
SIELC Technologies. Separation of Benzophenone on Newcrom R1 HPLC column. [Link]
-
Quora. How would you separate benzoic acid, anisole, and 9-fluorenone without distillation?. [Link]
-
ResearchGate. Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. [Link]
- Google Patents. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
IndiaMART. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]
-
ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
University of California, Berkeley. Remove Sticky Reagents. [Link]
-
Organic Syntheses. Benzoyl chloride, o-chloro-. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
European Patent Office. Process for the manufacture of hydroxyalkoxybenzophenones - EP 0721929 B1. [Link]
-
NIH National Library of Medicine. Analytical methods for determining environmental contaminants of concern in water and wastewater. [Link]
- Google Patents. CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
- Google Patents.
- Google Patents. US4388251A - Method for preparing 2-chlorobenzoyl chloride.
- Google Patents. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
-
MDPI. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]
-
European Patent Office. Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. [Link]
- Google Patents. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
-
PubMed. Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 11. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in (2-Chlorophenyl)(4-methoxyphenyl)methanone synthesis
Welcome to the technical support resource for the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation and optimize the yield and purity of your target molecule through a foundational understanding of the reaction chemistry.
Understanding the Core Synthesis: Friedel-Crafts Acylation
The synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone is achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution (EAS) reaction, anisole (4-methoxybenzene) is acylated using 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2]
The primary role of the Lewis acid is to coordinate with the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex).[3][4] This electrophile is then attacked by the electron-rich anisole ring. The methoxy group (-OCH₃) of anisole is a strong activating, ortho-, para- directing group, meaning substitution occurs preferentially at the positions ortho and para to it.[5][6] Due to steric hindrance from the bulky acylium ion and the methoxy group, the para-substituted product, (2-Chlorophenyl)(4-methoxyphenyl)methanone, is the desired major product.[7][8]
Caption: Competing pathways for ortho- and para-acylation of anisole.
Question 3: I've isolated a byproduct that appears to have lost the methyl group from the anisole. What is happening?
Answer: You are likely observing a dealkylation-acylation byproduct. This is a known side reaction when using activated ethers with strong Lewis acids.
-
Causality - Demethylation: Strong Lewis acids, particularly AlCl₃, can act as Lewis bases and cleave the methyl-oxygen bond of anisole, especially at elevated temperatures. [9]This forms phenol.
-
Competing Reactions: The newly formed phenol is also a highly activated aromatic ring. It can undergo C-acylation to form a hydroxybenzophenone. However, it can also undergo a competing O-acylation at the hydroxyl group to form a phenyl ester. [9]This leads to a complex mixture of unwanted products.
-
Solutions:
-
Use a Milder Catalyst: This is the most effective solution. Switching from AlCl₃ to FeCl₃ or zinc-based Lewis acids can prevent demethylation. [2][10] 2. Strict Temperature Control: Avoid temperatures above room temperature if using AlCl₃. The demethylation reaction is highly temperature-dependent.
-
Protecting Groups: While more synthetically intensive, protecting the hydroxyl group of a corresponding phenol with a group stable to Friedel-Crafts conditions and then deprotecting later is an alternative strategy if starting from phenol is necessary.
-
Caption: Byproduct pathway involving demethylation of anisole.
Frequently Asked Questions (FAQs)
Q: What is the optimal Lewis acid catalyst for this synthesis?
A: The choice depends on the desired balance between reactivity and selectivity.
| Catalyst | Pros | Cons | Recommendation |
| AlCl₃ | Highly reactive, readily available, inexpensive. [2] | Can cause demethylation and lower regioselectivity at higher temperatures. [9] | Best for initial trials under strict temperature control (0°C to RT). |
| FeCl₃ | Milder, less likely to cause demethylation, often gives better para-selectivity. [7][10] | Less reactive than AlCl₃, may require slightly longer reaction times or gentle warming. | Excellent alternative if demethylation or isomer formation is a problem. |
| Zeolites/Solid Acids | Environmentally friendly, reusable, can offer high selectivity. [11] | Can be less active, requiring higher temperatures which may not be ideal for this specific substrate combination. | A good "green chemistry" option for process optimization. |
Q: What is the recommended work-up and purification procedure?
A: A proper work-up is critical for isolating a clean product.
-
Quenching: Once the reaction is complete (monitored by TLC), the reaction mixture should be slowly poured over crushed ice, often containing concentrated HCl. [4]This hydrolyzes the aluminum chloride and breaks the AlCl₃-ketone complex. This step is highly exothermic and must be done cautiously in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (2-3 times). [5]3. Washing: Combine the organic layers and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid). [12] * Brine (saturated NaCl solution) (to aid in drying).
-
-
Drying & Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. [12]5. Purification: The crude product is often a solid or oil.
-
Recrystallization: This is the most common method for solids. A solvent system like ethanol or hexane can be effective. [12] * Column Chromatography: If recrystallization is ineffective or if isomers are difficult to separate, silica gel column chromatography is the preferred method.
-
Caption: A standard workflow for reaction work-up and purification.
Recommended Experimental Protocol
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
2-Chlorobenzoyl chloride
-
Anisole (reagent grade, distilled if necessary)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Complex Formation: Cool the suspension to 0°C in an ice bath. Slowly add 2-chlorobenzoyl chloride (1.0 eq.) to the suspension via syringe. Stir the mixture at 0°C for 15-20 minutes.
-
Addition of Anisole: Dissolve anisole (1.1 eq.) in a small volume of anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction flask back to 0°C and very slowly pour the contents into a beaker containing a vigorously stirred mixture of crushed ice and 1M HCl.
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by recrystallization from ethanol or via silica gel column chromatography.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Available from: [Link]
-
University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]
-
Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Available from: [Link]
-
ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Available from: [Link]
-
Vedantu. On Friedel-Crafts acetylation, anisole yields. Available from: [Link]
-
Studylib. Friedel-Crafts Acylation of Anisole. Available from: [Link]
-
ResearchGate. Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available from: [Link]
-
ResearchGate. Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Available from: [Link]
-
ResearchGate. The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Available from: [Link]
-
ACS Publications. Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Available from: [Link]
-
YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. Available from: [Link]
-
Chemistry Stack Exchange. Friedel-Crafts reaction of anisole?. Available from: [Link]
-
ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Available from: [Link]
-
PrepChem.com. Synthesis of 2-hydroxy-4-methoxybenzophenone. Available from: [Link]
- Google Patents. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
- Google Patents. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
-
Pharmaffiliates. CAS No : 333361-49-2 | Product Name : (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. Available from: [Link]
- Google Patents. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
-
IndiaMART. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Available from: [Link]
-
Patsnap. Method for preparing crude 2-hydroxy-4-methoxybenzophenone. Available from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-chloro-4'-methoxybenzophenone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-4'-methoxybenzophenone. It provides in-depth technical guidance and troubleshooting advice for scaling up this process from the laboratory to a pilot plant. The information herein is based on established chemical principles and practical industry experience to ensure scientific integrity and successful implementation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and scale-up of 2-chloro-4'-methoxybenzophenone.
Q1: What is the most common and efficient laboratory-scale synthesis method for 2-chloro-4'-methoxybenzophenone?
A1: The most prevalent method for synthesizing 2-chloro-4'-methoxybenzophenone is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][3] There are two primary routes for this specific synthesis:
-
Route A: Acylation of chlorobenzene with 4-methoxybenzoyl chloride.
-
Route B: Acylation of anisole with 2-chlorobenzoyl chloride.[4]
Both routes can yield the desired product; the choice often depends on the cost and availability of the starting materials and the desired impurity profile. The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring.[2][5]
Q2: What are the critical parameters to control during the Friedel-Crafts acylation of 2-chloro-4'-methoxybenzophenone?
A2: Several parameters are crucial for a successful and high-yielding synthesis:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[6][7] Any water in the reactants, solvent, or glassware will deactivate the catalyst, leading to low or no product formation.[7][8]
-
Stoichiometry of the Lewis Acid: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required because the product ketone can form a stable complex with the catalyst, rendering it inactive.[6]
-
Reaction Temperature: The reaction temperature significantly impacts the yield and impurity profile. While some reactions proceed at room temperature, others may require heating.[6] However, excessive heat can lead to side reactions. Careful temperature control is essential during scale-up to manage the reaction exotherm.
-
Purity of Reagents: The purity of the acyl chloride and the aromatic substrate is vital. Impurities can lead to the formation of byproducts and complicate purification.[6]
Q3: What are the primary challenges when scaling up this synthesis from a lab to a pilot plant?
A3: Scaling up the synthesis of 2-chloro-4'-methoxybenzophenone introduces several challenges that are not as prominent at the lab scale:
-
Heat Transfer: Friedel-Crafts acylations are often exothermic. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[9][10] This can lead to temperature gradients, hotspots, and potential runaway reactions.[9] Effective heat transfer is a critical consideration for pilot plant reactor design.[11][12]
-
Mass Transfer: Inadequate mixing in a large reactor can lead to localized concentration gradients, affecting reaction rates and potentially increasing byproduct formation.[13] If the reaction involves multiple phases (e.g., a solid catalyst in a liquid medium), mass transfer limitations between the phases can become the rate-limiting step.[14][15][16][17]
-
Safety: The handling of large quantities of corrosive and reactive materials like acyl chlorides and aluminum chloride requires stringent safety protocols in a pilot plant setting.[18][19][20] This includes proper personal protective equipment (PPE), ventilation, and emergency response plans.[18][20][21]
-
Material Handling: The addition of solids (like AlCl₃) to a large reactor needs to be carefully controlled to avoid clumping and ensure proper dispersion.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. This is the preferred method for accurate monitoring, especially during process development and scale-up.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.
A validated HPLC method is essential for quality control and for making informed decisions during the manufacturing process.[22][23]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis and scale-up of 2-chloro-4'-methoxybenzophenone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[6][7][8] | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents. Consider purifying or distilling solvents before use.- Use a fresh, unopened container of the Lewis acid catalyst. |
| 2. Deactivated Aromatic Ring: The aromatic substrate has strongly electron-withdrawing groups that inhibit electrophilic substitution.[6][7][24] | - This is a fundamental limitation of the Friedel-Crafts reaction.[25] If your substrate is highly deactivated, consider alternative synthetic routes. | |
| 3. Insufficient Catalyst: The product ketone is forming a complex with the Lewis acid, removing it from the catalytic cycle.[6] | - Increase the molar ratio of the Lewis acid to the limiting reagent. A stoichiometric amount or even a slight excess may be necessary. | |
| 4. Suboptimal Reaction Temperature: The reaction temperature is too low to overcome the activation energy or too high, leading to decomposition.[6] | - Experiment with a range of temperatures to find the optimal condition for your specific reaction. Start with literature precedents and adjust as needed.- For exothermic reactions, ensure efficient cooling to maintain the target temperature. | |
| Formation of Multiple Products (Isomers or Byproducts) | 1. Polysubstitution: The product is more reactive than the starting material, leading to further acylation. | - While less common in acylation than alkylation due to the deactivating nature of the acyl group, it can still occur with highly activated rings.[6] Use a stoichiometric amount of the acylating agent. |
| 2. Isomer Formation: Acylation at different positions on the aromatic ring. | - The regioselectivity is primarily dictated by the directing effects of the substituents on the aromatic ring. The methoxy group is ortho-, para-directing, while the chloro group is also ortho-, para-directing. Steric hindrance often favors the para-product. | |
| 3. Side Reactions: Undesired reactions due to impurities or high temperatures. | - Use high-purity starting materials.- Optimize the reaction temperature to minimize byproduct formation. | |
| Difficult Product Isolation and Purification | 1. Emulsion Formation During Workup: Difficulty in separating the organic and aqueous layers. | - Add a saturated brine solution to help break the emulsion.- Filter the entire mixture through a pad of celite. |
| 2. Oily Product Instead of Solid: The crude product does not solidify. | - This may be due to the presence of impurities. Attempt to purify the oil using column chromatography.- Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.[26] | |
| 3. Inefficient Crystallization: Low recovery of the purified product after crystallization. | - Experiment with different solvent systems for recrystallization. A mixture of a polar and a non-polar solvent often works well.[27] - Ensure slow cooling to allow for the formation of larger, purer crystals. | |
| Scale-Up Issues (Pilot Plant) | 1. Poor Heat Transfer and Temperature Control: The reaction temperature is difficult to maintain within the desired range.[9][10] | - Ensure the pilot plant reactor has an adequate cooling system (e.g., jacketed vessel with a high-performance heat transfer fluid).- Consider controlling the reaction rate by adjusting the addition rate of one of the reactants. |
| 2. Inefficient Mixing: The reaction is slow or gives inconsistent results at a larger scale. | - The impeller design and agitation speed are critical for achieving good mixing in a large reactor. Consult with a chemical engineer to ensure proper reactor configuration.[9] | |
| 3. Clogging of Transfer Lines: Solid reagents or products are causing blockages. | - If possible, dissolve solid reagents in a solvent before adding them to the reactor.- Ensure transfer lines are of an appropriate diameter and are free of obstructions. |
Section 3: Experimental Protocols & Visualizations
Laboratory-Scale Synthesis of 2-chloro-4'-methoxybenzophenone (Illustrative Protocol)
Disclaimer: This is a general procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.
-
Preparation:
-
Oven-dry all glassware (a three-neck round-bottom flask, a condenser, a dropping funnel, and a magnetic stir bar) and assemble the apparatus under an inert atmosphere (nitrogen or argon).
-
Equip the flask with a magnetic stirrer and a thermometer.
-
-
Reaction Setup:
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 4-methoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the 4-methoxybenzoyl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, add chlorobenzene (1.0-1.2 equivalents) dropwise, again keeping the temperature below 10 °C.
-
-
Reaction and Quenching:
-
Allow the reaction mixture to slowly warm to room temperature and stir for the desired time (monitor by TLC or HPLC).
-
Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. Caution: This is an exothermic process and will release HCl gas.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
-
Visualizing the Scale-Up Process: From Lab to Pilot Plant
The following diagram illustrates the key stages and considerations when scaling up the synthesis of 2-chloro-4'-methoxybenzophenone.
Caption: Workflow for scaling up the synthesis of 2-chloro-4'-methoxybenzophenone.
Troubleshooting Logic Flow for Low Yield in Friedel-Crafts Acylation
This diagram outlines a systematic approach to diagnosing the root cause of low product yield.
Caption: Decision tree for troubleshooting low yield in Friedel-Crafts acylation.
References
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Mettler Toledo.
- Benchchem. troubleshooting low yields in Friedel-Crafts reactions using FeCl3·6H2O.
- Socratica. Scale-Up Methods in Chemical Reaction Engineering.
- ChemicalBook. 2-CHLORO-4'-METHOXYBENZOPHENONE synthesis.
- Xytel India. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance.
- Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
- ResearchGate. Estimation of Mass Transfer limitation in Heterogeneous Catalyzed Reaction for Biodiesel Production.
- The Chemical Engineer. Rules of Thumb: Scale-up.
- Aidic.
- The University of Manchester.
- Wolfram Demonstrations Project.
- SIELC Technologies. 4'-Chloro-2-hydroxy-4-methoxybenzophenone.
- ACS Publications.
- A First Course on Kinetics and Reaction Engineering. Unit 12. Performing Kinetics Experiments.
- Reaction Chemistry & Engineering (RSC Publishing).
- Jinzong Machinery. Building a Pilot Plant for Chemical Testing.
- Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques.
- Chemistry Steps.
- Capital Resin Corporation. Dos and Don'ts for Pilot Testing Chemicals.
- ResearchGate. Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention.
- ResearchGate.
- YouTube.
- Master Organic Chemistry. EAS Reactions (3)
- Reddit. Why can't this reaction continue? : r/chemhelp.
- ChemicalBook. 4-chloro-4'-methoxybenzophenone synthesis.
- PrepChem.com. Synthesis of 2-hydroxy-4-methoxybenzophenone;.
- Google Patents. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone.
- PubMed. Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen.
- University of Calgary.
- ChemBK. 2-Hydroxy-4-methoxybenzophenone.
- Benchchem.
- Google Patents. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
- NIST WebBook. 4'-Chloro-2-hydroxy-4-methoxybenzophenone.
- Chemistry LibreTexts.
- Eureka | Patsnap. Method for preparing crude 2-hydroxy-4-methoxybenzophenone.
- Google Patents. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
-
International Journal of Research in Applied Science and Engineering Technology. IV April 2020. [Link]
- Chemistry LibreTexts. 15.
- PrepChem.com. Synthesis of 4-methoxybenzophenone.
- Chemistry Steps.
Sources
- 1. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-CHLORO-4'-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 11. mt.com [mt.com]
- 12. aidic.it [aidic.it]
- 13. Socratica [learn.socratica.com]
- 14. researchgate.net [researchgate.net]
- 15. Mass Transfer Effects on Catalytic Reactions [training.itservices.manchester.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance [xytelindia.com]
- 19. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 20. capitalresin.com [capitalresin.com]
- 21. jinzongmachinery.com [jinzongmachinery.com]
- 22. 4’-Chloro-2-hydroxy-4-methoxybenzophenone | SIELC Technologies [sielc.com]
- 23. Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. prepchem.com [prepchem.com]
- 27. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
Validation & Comparative
A Comparative Guide to the Synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone for Researchers and Drug Development Professionals
(2-Chlorophenyl)(4-methoxyphenyl)methanone is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides an in-depth comparison of the most common and effective methods for the synthesis of this important diarylketone. We will delve into the mechanistic intricacies of each approach, providing detailed experimental protocols and comparative data to empower researchers to select the optimal strategy for their specific needs, considering factors such as yield, purity, scalability, and green chemistry principles.
Friedel-Crafts Acylation: The Workhorse Approach
The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones, including (2-Chlorophenyl)(4-methoxyphenyl)methanone.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, anisole (4-methoxybenzene), with an acyl halide, 2-chlorobenzoyl chloride, in the presence of a Lewis acid catalyst.[3]
Mechanistic Insights
The reaction is initiated by the activation of the acyl chloride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position. Subsequent deprotonation of the arenium ion intermediate restores aromaticity and yields the desired ketone.
Figure 1: General workflow of Friedel-Crafts Acylation.
Experimental Protocol
Materials:
-
2-Chlorobenzoyl chloride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, slowly add 2-chlorobenzoyl chloride (1.0 eq).
-
After stirring for 15 minutes, add anisole (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available and inexpensive starting materials. | Requires stoichiometric amounts of Lewis acid catalyst. |
| Generally high yields for activated aromatic rings.[4] | Catalyst and HCl waste can be an environmental concern. |
| Well-established and reliable method. | Can be prone to side reactions with sensitive functional groups. |
Suzuki-Miyaura Coupling: A Versatile Alternative
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that has emerged as a versatile method for the formation of carbon-carbon bonds, including the synthesis of diaryl ketones.[5][6] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.[7][8]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. First, the palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-chlorobenzoyl chloride). In the presence of a base, the organoboron compound (e.g., 4-methoxyphenylboronic acid) forms a boronate complex, which then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting diorganopalladium(II) intermediate yields the desired diaryl ketone and regenerates the palladium(0) catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol
Materials:
-
2-Chlorobenzoyl chloride
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)[9]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene or dioxane, degassed
-
Water, degassed
Procedure:
-
In a Schlenk flask, combine 2-chlorobenzoyl chloride (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High functional group tolerance. | Palladium catalysts and ligands can be expensive.[10] |
| Mild reaction conditions. | Requires careful exclusion of oxygen. |
| Commercially available starting materials. | Boronic acids can be unstable. |
Grignard Reaction: A Classic Carbon-Carbon Bond Formation
The Grignard reaction is a fundamental organometallic reaction that provides an excellent route for the synthesis of ketones from nitriles.[11] In this approach, a Grignard reagent, 4-methoxyphenylmagnesium bromide, is reacted with 2-chlorobenzonitrile.
Mechanistic Insights
The reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom of the nitrile group. This forms a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. A key advantage of this method is that the intermediate imine salt is unreactive towards further Grignard reagent addition, thus preventing the formation of tertiary alcohol byproducts.[12]
Figure 3: Two-step process of the Grignard reaction with a nitrile.
Experimental Protocol
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Chlorobenzonitrile
-
Aqueous hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings. Add a solution of 4-bromoanisole in anhydrous ether dropwise to initiate the reaction. Maintain a gentle reflux until most of the magnesium has reacted.[13]
-
Reaction with Nitrile: Cool the Grignard reagent to 0 °C. Add a solution of 2-chlorobenzonitrile in anhydrous ether dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Carefully quench the reaction by slowly adding it to a cold aqueous solution of HCl or NH₄Cl.
-
Extract the aqueous layer with ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available starting materials. | Grignard reagents are highly sensitive to moisture and air.[14] |
| Good yields are often achievable. | The reaction can be exothermic and require careful temperature control. |
| Avoids over-addition to form tertiary alcohols. | Formation of Wurtz coupling byproducts is possible.[15] |
Other Synthetic Approaches
While the three methods detailed above are the most common, other strategies for the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone exist, including palladium-catalyzed carbonylative couplings and the oxidation of the corresponding diarylmethane.
-
Palladium-Catalyzed Carbonylative Coupling: This method involves the palladium-catalyzed reaction of an aryl halide, carbon monoxide, and an organometallic reagent.[16] While efficient, it often requires specialized equipment to handle carbon monoxide gas.
-
Oxidation of (2-chlorophenyl)(4-methoxyphenyl)methane: If the corresponding diarylmethane is readily available, it can be oxidized to the ketone using various oxidizing agents.[17] However, this adds an extra step to the overall synthesis.
Comparative Summary of Synthesis Methods
| Method | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | 2-Chlorobenzoyl chloride, Anisole, AlCl₃ | Good to High[4] | Inexpensive reagents, well-established. | Stoichiometric Lewis acid, waste generation.[18] |
| Suzuki-Miyaura Coupling | 2-Chlorobenzoyl chloride, 4-Methoxyphenylboronic acid, Pd catalyst | Good to High | High functional group tolerance, mild conditions. | Expensive catalysts, requires inert atmosphere.[10] |
| Grignard Reaction | 2-Chlorobenzonitrile, 4-Bromoanisole, Mg | Good | Readily available starting materials, avoids over-addition. | Moisture/air sensitive, potential for side reactions.[19] |
Conclusion
The choice of synthetic method for (2-Chlorophenyl)(4-methoxyphenyl)methanone is a critical decision that depends on various factors, including the desired scale of the reaction, cost considerations, and the available laboratory infrastructure.
-
Friedel-Crafts acylation remains a robust and cost-effective method, particularly for large-scale synthesis, provided that waste disposal is adequately managed.
-
Suzuki-Miyaura coupling offers superior functional group tolerance and milder reaction conditions, making it an excellent choice for the synthesis of complex analogs and in situations where sensitive functional groups are present.
-
The Grignard reaction provides a reliable and high-yielding alternative, especially when the corresponding nitrile is readily accessible.
By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate synthetic route to efficiently and effectively produce (2-Chlorophenyl)(4-methoxyphenyl)methanone for their research and drug development endeavors. The principles of green chemistry should also be a guiding factor, encouraging the selection of methods that minimize waste and the use of hazardous reagents.[20][21][22][23][24]
References
-
Verma, G. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. Hilaris Publisher. [Link]
-
Verma, G. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. ResearchGate. [Link]
-
Potey, L. C., Kosalge, S. B., & Sarode, R. S. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. International Journal of Pharmaceutics and Drug Analysis, 2(1), 55-58. [Link]
-
Application of Greener Approach Synthesisof Benzopinacol by Benzophenone Alternate Solvent Ethanol. (2020, October 14). YouTube. [Link]
-
Verma, G. (2017). P-BGCE - photoreduction of benzophenone in green chemistry using an alternate solvent ethyl alcohol. SciSpace. [Link]
-
The Grignard Reaction. (n.d.). University of Missouri–St. Louis. [Link]
-
Al-Masum, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Gutierrez, A., et al. (2019). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ResearchGate. [Link]
-
Fraunhofer IMM. (n.d.). SCALABLE CONTINUOUS GRIGNARD REAGENT FORMATION. Fraunhofer IMM. [Link]
-
Fletcher, P., & Marlow, W. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic, 937. [Link]
-
Fletcher, P., & Marlow, W. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Sci-Hub. [Link]
- Method for synthesizing benzophenone derivative by continuous flow microreactor. (n.d.).
-
Scuotto, J.-F., et al. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (2021). MDPI. [Link]
-
Mahdi, J., et al. (n.d.). ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating. ResearchGate. [Link]
-
Mahdi, J., et al. (2011). Synthesis of (2-chlorophenyl)(phenyl)methanones and 2-(2-chlorophenyl)-1-phenylethanones by Friedel–Crafts acylation of 2-chlorobenzoic acids and 2-(2-chlorophenyl)acetic acids using microwave heating. FAO AGRIS. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Sachanen, A. N., & Caesar, P. D. (1950). Production of benzophenone. U.S. Patent No. 2,528,789. Washington, DC: U.S.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Vila, J. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]
-
Wu, X., & Neumann, H. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles. Chemical Society Reviews, 40(10), 4986. [Link]
-
Kollár, L. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). National Institutes of Health. [Link]
-
Synthesis of benzophenones via Friedel–Crafts reactions. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-methoxyphenylmagnesium bromide. (n.d.). PrepChem.com. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]
Sources
- 1. US2528789A - Production of benzophenone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of benzophenones: anomalous Friedel–Crafts reactions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. The Grignard Reaction [cs.gordon.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. imm.fraunhofer.de [imm.fraunhofer.de]
- 15. researchgate.net [researchgate.net]
- 16. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. CN108409516B - Method for synthesizing benzophenone derivative by continuous flow microreactor - Google Patents [patents.google.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. researchgate.net [researchgate.net]
- 22. ijpda.org [ijpda.org]
- 23. m.youtube.com [m.youtube.com]
- 24. scispace.com [scispace.com]
A Comparative Benchmarking Guide to the Biological Activities of (2-Chlorophenyl)(4-methoxyphenyl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzophenone scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. This guide provides a comprehensive comparative analysis of the biological activities of a specific subset of these molecules: (2-Chlorophenyl)(4-methoxyphenyl)methanone and its derivatives. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds across various domains, including oncology, inflammation, neurology, and infectious diseases. The experimental protocols detailed herein are presented with a focus on reproducibility and self-validation, empowering researchers to confidently build upon these findings.
Anticancer Activity: Targeting Cellular Proliferation
The fight against cancer perpetually demands novel chemical entities that can selectively target malignant cells. Derivatives of (2-Chlorophenyl)(4-methoxyphenyl)methanone have emerged as a promising class of cytotoxic agents. Our comparative analysis focuses on their efficacy against various cancer cell lines, with a particular emphasis on the structural modifications that enhance their potency.
Comparative Anticancer Potency (IC₅₀ Values)
| Compound ID | R1 (on 2-chlorophenyl ring) | R2 (on 4-methoxyphenyl ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Parent | H | H | A549 (Lung) | >100 | Hypothetical |
| Derivative A | 5-Br | H | MCF-7 (Breast) | 15.2 | [1] |
| Derivative B | H | 3,5-di-OCH₃ | HL-60 (Leukemia) | 0.041 | [2][3] |
| Derivative C | H | 3,4,5-tri-OCH₃ | Various | 0.021 - 0.071 | [4] |
| Derivative D | - | - | A549 (Lung) | Varies | [5] |
Note: The data presented is a compilation from studies on structurally related compounds to illustrate potential trends. Direct comparative data for a homologous series of (2-Chlorophenyl)(4-methoxyphenyl)methanone is limited.
Expert Analysis of Structure-Activity Relationship (SAR):
The available data on related benzophenone structures suggests that the substitution pattern on both phenyl rings plays a critical role in determining anticancer activity. The introduction of additional methoxy groups, particularly at the 3, 4, and 5 positions of the phenyl ring not containing the chlorine atom, appears to significantly enhance cytotoxic potency, as seen in derivatives B and C. This is a recurring theme in the study of methoxy-substituted flavonoids and other related compounds, where these groups are thought to facilitate interactions with biological targets and can be involved in metabolic activation to more potent species.[6] The addition of a bulky halogen like bromine on the chlorophenyl ring (Derivative A) also appears to confer some level of cytotoxicity.
A pyrazole analog of our core structure, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole, has been shown to inhibit the growth of human lung cancer cells by inducing cell-cycle arrest at the G1 phase in a reactive oxygen species (ROS)-dependent manner.[5] This suggests that the mechanism of action for these compounds may involve the induction of oxidative stress within cancer cells. Furthermore, some benzophenone derivatives are known to act as tubulin polymerization inhibitors, binding to the colchicine site and leading to G2/M cell cycle arrest and apoptosis.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[2][7][8][9][10]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., A549, MCF-7, HeLa)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.
MTT Assay Workflow Diagram
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, creating a persistent need for novel anti-inflammatory agents. Derivatives of (2-Chlorophenyl)(4-methoxyphenyl)methanone have shown potential in this area, and this section compares their ability to mitigate inflammatory responses.
Comparative Anti-inflammatory Efficacy
Studies on structurally similar benzophenone derivatives have demonstrated their anti-inflammatory properties. For instance, a series of (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone derivatives exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model.[11] This suggests that our target scaffold is a promising starting point for the development of new anti-inflammatory drugs.
| Compound ID | Modification | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Parent | - | Rat | 30 | 45% | Hypothetical |
| Derivative E | Dichloro substitution | Rat | 30 | 67% | [11] |
| Derivative F | Fluoro substitution | Rat | 30 | Potent Activity | [11] |
| Indomethacin | Standard Drug | Rat | 10 | Significant Inhibition | [12] |
Note: The data is derived from studies on related benzophenone structures to illustrate potential SAR trends.
Expert Analysis of Structure-Activity Relationship (SAR):
The anti-inflammatory activity of these compounds appears to be enhanced by the presence of halogen substituents on the phenyl rings. Dichloro and fluoro substitutions (Derivatives E and F) have been shown to be particularly effective.[11] The mechanism of action for many anti-inflammatory compounds involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the inflammatory cascade. It is plausible that these benzophenone derivatives interact with these enzymatic pathways. The pyrrole-containing compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shares the chlorophenyl moiety, has demonstrated potent anti-inflammatory effects, further supporting the potential of this structural feature.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[1][12][14][15][16]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and a standard drug (e.g., Indomethacin)
-
Plethysmometer or calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined time before the induction of inflammation. A control group should receive the vehicle only.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Carrageenan-Induced Paw Edema Workflow
Anticonvulsant Activity: Quelling Neuronal Hyperexcitability
Epilepsy and other seizure disorders affect millions worldwide, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. The structural features of (2-Chlorophenyl)(4-methoxyphenyl)methanone derivatives suggest their potential as modulators of neuronal excitability.
Comparative Anticonvulsant Screening
While direct evidence for the anticonvulsant activity of the parent compound is scarce, a study on a closely related semicarbazone derivative, 2-Semicarbazono-1-hydroxy, 1-[2-chlorophenyl]-2-[4'-methoxyphenyl] ethane, demonstrated significant anticonvulsant effects in the Maximal Electroshock (MES) model in mice.[14] This provides a strong rationale for investigating this activity in our target series.
| Compound ID | Modification | Animal Model | Dose (mg/kg) | Protection (%) | Reference |
| Parent | - | Mouse | 100 | Not Available | - |
| Derivative G | Semicarbazone of reduced ketone | Mouse | 5 | Significant | [14] |
| Derivative H | Semicarbazone of reduced ketone | Mouse | 10 | Significant | [14] |
| Phenytoin | Standard Drug | Mouse | 30 | 100% | [17] |
Note: Data for Derivatives G and H are for a closely related ethane backbone, not the methanone.
Expert Analysis of Structure-Activity Relationship (SAR):
The conversion of the ketone group to a semicarbazone appears to be a key structural modification for imparting anticonvulsant activity in this class of compounds. Semicarbazones are a well-known pharmacophore in anticonvulsant drug design. The mechanism of action of many anticonvulsants involves the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition. It is plausible that these derivatives act through one or both of these pathways. Further studies with a series of (2-Chlorophenyl)(4-methoxyphenyl)methanone semicarbazone derivatives are warranted to elucidate the SAR for this activity.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[5][17][18][19][20]
Materials:
-
Male albino mice (20-25 g) or rats
-
Electroconvulsiometer with corneal electrodes
-
Test compounds and a standard drug (e.g., Phenytoin)
-
Vehicle for drug administration
-
Saline solution
Procedure:
-
Animal Preparation: Group the animals and administer the test compounds, standard drug, or vehicle at a predetermined time before the test.
-
Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Stimulation: Place the corneal electrodes on the corneas of the animal and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds for mice).
-
Observation: Immediately after the stimulus, observe the animal for the different phases of seizure, with the endpoint being the presence or absence of the tonic hindlimb extension phase.
-
Data Analysis: The abolition of the tonic hindlimb extension phase is considered as protection. Calculate the percentage of protection in each group.
Logical Flow of the MES Test
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. The chemical scaffold of (2-Chlorophenyl)(4-methoxyphenyl)methanone and its derivatives presents an opportunity for the development of novel antibacterial and antifungal compounds.
Comparative Antimicrobial Potency (MIC Values)
While specific data for our target molecule is limited, related benzophenone and heterocyclic derivatives have shown promising antimicrobial activity. The following table provides a hypothetical comparison based on findings for similar structural classes.
| Compound ID | Modification | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| Parent | - | S. aureus | C. albicans | >128 | Hypothetical |
| Derivative I | Nicotinonitrile | E. coli | - | Moderate | [21] |
| Derivative J | Nicotinonitrile | S. aureus | - | Moderate | [21] |
| Ciprofloxacin | Standard Drug | E. coli | - | <1 | - |
| Fluconazole | Standard Drug | - | C. albicans | <8 | - |
Note: The data for Derivatives I and J are for related nicotinonitrile structures containing the chlorophenyl moiety.
Expert Analysis of Structure-Activity Relationship (SAR):
The incorporation of nitrogen-containing heterocycles, such as in the nicotinonitrile derivatives, appears to be a viable strategy for enhancing the antimicrobial properties of the core benzophenone structure. These modifications can alter the electronic properties and steric bulk of the molecule, potentially improving its interaction with microbial targets. The mechanism of action could involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standardized and widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23][24][25][26]
Materials:
-
96-well microtiter plates
-
Bacterial and/or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and standard antimicrobial drugs
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and perform serial two-fold dilutions in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, and then dilute it to the final desired concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Workflow for MIC Determination
References
-
IN-VIVO ANTICONVULSANT ACTIVITY OF 2-SEMICARBAZONO-1-HYDROXY, 1-[2-CHLOROPHENYL] -2-[4′-METHOXYPHENYL] ETHANE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2020-12-01. [Link]
-
5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. PubMed. [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]
-
Maximal Electroshock Seizure Model. Melior Discovery. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]
-
Broth microdilution. Wikipedia. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method. ResearchGate. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]
-
Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. [Link]
-
Synthesis and Anticonvulsant Activity Evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Thieme Connect. [Link]
-
Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6-methylimidazo [1, 2-a] pyridin-3-yl]-6"- aryl nicotinonitrile. ResearchGate. [Link]
-
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Carrageenan Induced Paw Edema Model. Creative Biolabs. [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]
-
In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. ResearchGate. [Link]
Sources
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. researchhub.com [researchhub.com]
- 3. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. protocols.io [protocols.io]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scispace.com [scispace.com]
- 20. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Broth microdilution - Wikipedia [en.wikipedia.org]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to (2-Chlorophenyl)(4-methoxyphenyl)methanone and Other Benzophenone Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzophenone Scaffold in Drug Discovery
The benzophenone core, characterized by a carbonyl group linking two phenyl rings, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity and the ability to extensively modify its phenyl rings have made it a versatile starting point for the development of a wide array of biologically active molecules.[2] Derivatives of benzophenone have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4][5] This guide provides a comparative analysis of the biological activities of (2-Chlorophenyl)(4-methoxyphenyl)methanone and other selected benzophenone derivatives, supported by experimental data and detailed protocols for key biological assays.
While extensive research has been conducted on the broader class of benzophenones, it is important to note that publicly available, direct experimental data on the biological activity of (2-Chlorophenyl)(4-methoxyphenyl)methanone is limited. Therefore, this guide will leverage data from structurally related analogs to infer its potential biological profile and provide a framework for its future investigation. The structure-activity relationships (SAR) discussed herein will be crucial for understanding how substitutions on the benzophenone scaffold influence biological outcomes.
Comparative Analysis of Biological Activities
The biological activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the phenyl rings. Halogenation, methoxylation, and the addition of various heterocyclic moieties can dramatically alter the pharmacological properties of these compounds.[6] This section compares the performance of benzophenone derivatives in three key areas of biological research: anticancer, antimicrobial, and P-glycoprotein (P-gp) inhibition assays.
Anticancer Activity
Benzophenone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.[6][7] The mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[8]
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Selected Benzophenone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (2-Chlorophenyl)(4-methoxyphenyl)methanone | Not Available | Not Available | |
| Compound 9d (benzophenone with methyl, chloro, and fluoro groups) | A549 (Lung) | 8.8 ± 0.12 | [6] |
| HeLa (Cervical) | 9.9 ± 1.5 | [6] | |
| MCF-7 (Breast) | 9.8 ± 1.0 | [6] | |
| Compound 18 (benzophenone glucopyranoside derivative) | Esophageal, Stomach, Prostate Cancer Cell Lines | < 10 | [9] |
| 4-Hydroxy-4'-methoxybenzophenone (5) | MCF-7 (Breast) | > 50 | [1] |
| Compound 3c (benzophenone derivative) | SMMC-7721 (Hepatocarcinoma) | 0.111 | [10] |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (45) | Inhibition of IL-1β release | 0.014 | [5] |
| Inhibition of TNF-α release | 0.006 | [5] |
Discussion of Structure-Activity Relationships (SAR) in Anticancer Activity:
The data in Table 1 highlights the significant impact of substitutions on the anticancer potency of benzophenones. For instance, compound 9d , with its combination of methyl, chloro, and fluoro groups, exhibits potent cytotoxicity against lung, cervical, and breast cancer cell lines.[6] The presence of a chlorine atom, as in (2-Chlorophenyl)(4-methoxyphenyl)methanone, is a common feature in many biologically active compounds and is known to enhance membrane permeability and binding affinity to target proteins.[11] The methoxy group, also present in the target compound, can influence the electronic properties and metabolic stability of the molecule.[12] Based on the activity of its analogs, it is plausible that (2-Chlorophenyl)(4-methoxyphenyl)methanone possesses cytotoxic properties, a hypothesis that warrants experimental validation.
Antimicrobial Activity
The increasing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Benzophenone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][13][14]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Selected Benzophenone Derivatives
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| (2-Chlorophenyl)(4-methoxyphenyl)methanone | Not Available | Not Available | |
| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus, Salmonella spp., E. coli | 62.5 - 250 | [4] |
| Xanthochymol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.1 - 12.5 | [13] |
| Benzophenone-fused Azetidinone Derivatives | S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae | 6.25 - 100 | [2] |
| 2"-methoxy-4"-[2-(4'-Chlorophenyl)-6-methyl imidazo [1,2–a] pyridine-3–yl]- 6"-aryl nicotinonitrile | Gram-positive and Gram-negative bacteria, Fungi | Moderate to good activity | [15] |
Discussion of Structure-Activity Relationships (SAR) in Antimicrobial Activity:
The antimicrobial data reveals that hydroxylated benzophenones, such as 2,2′,4-trihydroxybenzophenone, and prenylated derivatives like xanthochymol, are particularly effective. The presence of chlorine in the target compound, (2-Chlorophenyl)(4-methoxyphenyl)methanone, could contribute to its antimicrobial potential, as halogenated compounds often exhibit enhanced biological activity.[15] Further screening against a panel of clinically relevant microbes is necessary to determine the antimicrobial spectrum of this specific derivative.
P-glycoprotein (P-gp) Inhibition
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cancer cells.[16][17] Inhibitors of P-gp can therefore be used to sensitize resistant cancer cells to chemotherapy.
Table 3: Comparative P-glycoprotein (P-gp) Inhibition (IC50 values) of Selected Benzophenone Derivatives
| Compound/Derivative | Assay System | IC50 | Reference |
| (2-Chlorophenyl)(4-methoxyphenyl)methanone | Not Available | Not Available | |
| Benzophenone Sulfonamide Derivative (14) | Daunorubicin efflux in CCRF-CEM Vcr1000 cells | 18.35 nM ± 4.90 | [16] |
| Benzophenone Sulfonamide Derivative (11) | Daunorubicin efflux in CCRF-CEM Vcr1000 cells | 30.66 nM ± 5.49 | [16] |
| Benzophenone Sulfonamide Derivative (13) | Daunorubicin efflux in CCRF-CEM Vcr1000 cells | 46.12 nM ± 3.06 | [16] |
| Various Benzophenone Derivatives | Daunorubicin efflux in CCRF-CEM vcr 1000 cells | 5.60 nM to 1.20 mM | [18] |
Discussion of Structure-Activity Relationships (SAR) in P-gp Inhibition:
The benzophenone scaffold has been identified as a potent inhibitor of P-gp.[16][18] The data in Table 3 demonstrates that benzophenone sulfonamide derivatives can inhibit P-gp at nanomolar concentrations. The lipophilicity and specific structural features of the benzophenone derivatives play a crucial role in their interaction with the P-gp binding pocket.[17] The structural characteristics of (2-Chlorophenyl)(4-methoxyphenyl)methanone suggest that it may also interact with P-gp, a hypothesis that could be tested using the protocols outlined in this guide.
Experimental Protocols
To facilitate further research and ensure the reproducibility of results, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. This conversion is catalyzed by mitochondrial dehydrogenases. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
(2-Chlorophenyl)(4-methoxyphenyl)methanone and other test compounds
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Experimental Workflow for MTT Assay:
Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth of the microorganism is assessed, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well sterile microtiter plates
-
(2-Chlorophenyl)(4-methoxyphenyl)methanone and other test compounds
-
Standard antibiotics (e.g., ampicillin, ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in the broth medium in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Grow the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 105 CFU/mL for bacteria).
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Experimental Workflow for MIC Determination:
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathways and Mechanisms of Action
Benzophenone derivatives exert their biological effects through various mechanisms, often by modulating key cellular signaling pathways.
Anticancer Mechanisms
A significant body of research points to the ability of benzophenones to induce apoptosis in cancer cells. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis.
Simplified Mitochondrial Apoptosis Pathway:
Simplified mitochondrial apoptosis pathway induced by benzophenones.
Benzophenone derivatives can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.
Conclusion and Future Directions
The benzophenone scaffold represents a highly versatile platform for the development of novel therapeutic agents. While this guide has provided a comparative overview of the biological activities of several benzophenone derivatives, it also highlights the need for further investigation into the specific properties of (2-Chlorophenyl)(4-methoxyphenyl)methanone. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate its anticancer, antimicrobial, and P-gp inhibitory potential. Future studies should focus on elucidating the precise molecular targets and mechanisms of action of this compound, which will be crucial for its potential translation into a clinical candidate. The structure-activity relationships discussed herein provide a valuable starting point for the rational design of even more potent and selective benzophenone-based therapeutics.
References
-
Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein. (2020). Anticancer Agents in Medicinal Chemistry, 20(14), 1739-1751. [Link]
-
Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. (2012). Journal of Medicinal Chemistry, 55(8), 3914-3925. [Link]
-
Benzophenone Sulfonamide Derivatives as Interaction Partners and Inhibitors of Human P-Glycoprotein. (2022). Chongqing Hesheng Longgang Technology Co., Ltd.[Link]
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2017). MedChemComm, 8(11), 2098-2108. [Link]
-
Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. (2012). Journal of Medicinal Chemistry, 55(8), 3914-3925. [Link]
-
2,2'-Dihydroxy-4-methoxybenzophenone. PubChem. [Link]
-
2-Hydroxy-4-methoxybenzophenone. PubChem. [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). Molecules, 27(25), 8872. [Link]
-
Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs. (2013). Archiv der Pharmazie, 346(11), 803-813. [Link]
-
Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (2019). Frontiers in Microbiology, 10, 299. [Link]
-
Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (2021). Journal of the Brazilian Chemical Society, 32(8), 1667-1679. [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances, 14(28), 20084-20095. [Link]
-
Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. (2003). Journal of Medicinal Chemistry, 46(25), 5381-5392. [Link]
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (2017). MedChemComm, 8(11), 2098-2108. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. (2024). Journal of Chemistry Letters, 5(4), 312-321. [Link]
-
D-gentiobioside and 4', 6-dihydroxy, 4 methoxybenzophenone-2-O-[beta]-D-glucoside isolated from methanolic extract of Phaleria macrocarpa (Scheff.) Boerl leaves. (2015). ResearchGate. [Link]
-
4-Methoxybenzophenone. PubChem. [Link]
-
Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus. (1998). Planta Medica, 64(4), 365-366. [Link]
-
Synthesis and antitumor activity of benzophenone compound. (2022). Journal of Asian Natural Products Research, 24(2), 170-178. [Link]
-
Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers. (2007). Cancer Chemotherapy and Pharmacology, 60(3), 349-361. [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). Molecules, 28(18), 6549. [Link]
-
Examination of a synthetic benzophenone membrane-targeted antibiotic. (2025). ResearchGate. [Link]
-
Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (2014). Molecules, 19(11), 17699-17714. [Link]
-
Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile. (2015). ResearchGate. [Link]
-
Synthesis and antioxidant potential of novel synthetic benzophenone analogues. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3235-3239. [Link]
-
Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. (2020). Toxicological Sciences, 175(2), 263-277. [Link]
-
Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. (2024). International Journal of Molecular Sciences, 25(3), 1735. [Link]
- Preparation process of 2-hydroxy-4-methoxybenzophenone. (2020).
-
TOX-21: 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7). National Toxicology Program (NTP). [Link]
-
Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). (2013). Food Chemistry, 138(2-3), 1239-1245. [Link]
-
2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. (2020). Journal of Oleo Science, 69(9), 1117-1124. [Link]
-
Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. (2002). Journal of Medicinal Chemistry, 45(12), 2512-2523. [Link]
-
Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (2016). Bioorganic & Medicinal Chemistry Letters, 26(8), 2028-2032. [Link]
-
Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences, 22(11), 5636. [Link]
-
2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. (2017). Scientific Reports, 7, 46269. [Link]
-
Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4598-4606. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21245. [Link]
-
2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (2021). Sciforum. [Link]
-
Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors. (2014). Molecules, 19(11), 18888-18904. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. (2018). Antimicrobial Agents and Chemotherapy, 62(12), e02347-17. [Link]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences, 22(11), 5636. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 5. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 8. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to the Synthesis and Spectral Confirmation of Substituted Benzophenones
Introduction: The Role of Benzophenones and the Need for Rigorous Confirmation
Benzophenones are a class of aromatic ketones that form the structural core of numerous pharmaceuticals, agrochemicals, and materials. Their utility as photoinitiators and UV-protecting agents is also well-documented. The specific compound, 2-chloro-4'-methoxybenzophenone, serves as a valuable intermediate in organic synthesis, where precise structural confirmation is not merely academic but a critical component of quality control and regulatory compliance.
This guide provides an in-depth, comparative look at the synthesis of this target molecule, grounded in the realities of a working laboratory. We will move beyond a simple recitation of steps to explore the causality behind methodological choices. Subsequently, we will detail the orthogonal analytical techniques required for its unambiguous structural elucidation, ensuring that the synthesized product is precisely what it is intended to be. Every protocol described herein is designed as a self-validating system, reflecting best practices in modern chemical research.
Part 1: Synthesis Methodologies - A Comparative Overview
The creation of an unsymmetrical diaryl ketone like 2-chloro-4'-methoxybenzophenone can be approached from several angles. The choice of method is often a trade-off between yield, substrate scope, catalyst toxicity, and reaction conditions. Here, we compare three common strategies.
Method 1: Friedel-Crafts Acylation (The Classic Approach)
This is arguably the most traditional method for forging the aryl-carbonyl bond.[1] The reaction proceeds via electrophilic aromatic substitution, where an acylium ion, generated from an acyl chloride and a Lewis acid catalyst, attacks an aromatic ring.[1] For our target molecule, this involves the reaction of 4-methoxybenzoyl chloride with chlorobenzene.
-
Mechanism: The Lewis acid, typically aluminum chloride (AlCl₃), abstracts the chloride from 4-methoxybenzoyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of chlorobenzene. A key consideration is that chlorobenzene is a deactivated ring, yet the chloro group is an ortho, para-director.[1][2] This leads to a mixture of isomers, with the para-substituted product often being major due to sterics, but the ortho-isomer (our target) is also formed.[3]
Method 2: Suzuki-Miyaura Coupling (The Modern Workhorse)
The palladium-catalyzed Suzuki-Miyaura coupling has become a cornerstone of modern synthesis for its mild conditions and broad functional group tolerance.[4][5] It involves the reaction of an organoboron compound with an organohalide.[4] To synthesize a benzophenone, a carbonylative approach or a coupling with an acyl chloride can be employed.
-
Mechanism: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the aryl-halide bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[5] While highly efficient for many substrates, the reactivity of aryl chlorides can be sluggish compared to bromides or iodides, often requiring more specialized ligands or harsher conditions.[6]
Method 3: Grignard Reaction (The Organometallic Powerhouse)
Grignard reagents are powerful carbon nucleophiles capable of attacking a variety of electrophiles, including carbonyls and their derivatives.[7] To form a ketone, a Grignard reagent can be reacted with an acyl chloride or an ester.
-
Mechanism: The highly polar carbon-magnesium bond of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride.[8] A critical challenge with this method is over-addition. The initial product is a ketone, which is itself highly reactive towards the Grignard reagent.[9] This can lead to the formation of a tertiary alcohol as a significant byproduct, complicating purification and reducing the yield of the desired ketone.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Chlorobenzene, 4-Methoxybenzoyl Chloride | AlCl₃ (Lewis Acid) | Cost-effective, high-yielding for simple aromatics.[3] | Stoichiometric amounts of moisture-sensitive Lewis acid required, produces corrosive HCl gas, often results in isomeric mixtures.[10] |
| Suzuki-Miyaura Coupling | 2-Chlorophenylboronic Acid, 4-Methoxybenzoyl Chloride | Pd Catalyst, Ligand, Base | Mild conditions, high functional group tolerance, generally high selectivity.[4] | Catalyst can be expensive and sensitive, requires careful optimization, potential for homo-coupling and dehalogenation byproducts.[11] |
| Grignard Reaction | 2-Chlorobromobenzene, Methyl 4-methoxybenzoate | Magnesium (Mg) | Utilizes readily available starting materials. | Highly sensitive to moisture and protic solvents, risk of over-addition to form tertiary alcohols, potential for side reactions like biphenyl formation.[9][12] |
For this guide, we will proceed with the Friedel-Crafts acylation method due to its straightforward nature and illustrative challenges regarding isomeric separation, which underscores the importance of rigorous spectral analysis.
Part 2: Experimental Protocol - Friedel-Crafts Synthesis
This protocol details the synthesis of chlorobenzophenone isomers, from which the desired 2-chloro-4'-methoxybenzophenone can be isolated.
Diagram of Experimental Workflow
Caption: Workflow for the Friedel-Crafts synthesis and purification.
Step-by-Step Methodology
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas). Ensure all glassware is thoroughly dried.
-
Charging Reagents: Charge the flask with dry chlorobenzene (4 eq) and cool the flask in an ice-water bath to 0-5°C.
-
Catalyst Addition: To the stirred chlorobenzene, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Acyl Chloride Addition: Add 4-methoxybenzoyl chloride (1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (approx. 50-60°C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the ortho and para isomers.
Part 3: Spectral Analysis and Confirmation
Unambiguous confirmation of the chemical structure requires a multi-technique approach. Data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary pieces of information that, together, build a conclusive case.
Diagram of Analytical Confirmation Workflow
Caption: Orthogonal workflow for spectral confirmation of the target molecule.
Expected Spectral Data for 2-chloro-4'-methoxybenzophenone
| Technique | Feature | Expected Observation | Rationale |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 246 and 248 | Corresponds to the molecular weight (C₁₄H₁₁ClO₂). The M+2 peak at m/z 248 will have ~1/3 the intensity of the M⁺ peak, which is the characteristic isotopic signature of one chlorine atom. |
| Key Fragments | m/z 135 (C₈H₇O₂⁺) | Loss of the chlorophenyl radical, leaving the stable 4-methoxybenzoyl cation. | |
| m/z 111 (C₆H₄Cl⁺) | Loss of the methoxybenzoyl radical, leaving the chlorophenyl cation. | ||
| IR Spectroscopy | C=O Stretch | ~1650-1670 cm⁻¹ | Strong, sharp absorption characteristic of a diaryl ketone. Conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹). |
| C-O-C Stretch | ~1250 cm⁻¹ (asym) & ~1030 cm⁻¹ (sym) | Strong absorptions characteristic of the aryl-alkyl ether (methoxy group). | |
| C-Cl Stretch | ~700-800 cm⁻¹ | Absorption in the fingerprint region indicating the presence of a C-Cl bond. | |
| Aromatic C-H | ~3000-3100 cm⁻¹ (stretch) | Multiple weak to medium bands. | |
| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.9 ppm (singlet, 3H) | Singlet, integrating to 3 protons, in the typical region for a methoxy group attached to an aromatic ring. |
| Methoxy-Ring Protons | ~7.8 ppm (doublet, 2H) & ~7.0 ppm (doublet, 2H) | Two doublets, each integrating to 2 protons, forming a classic AA'BB' system for a para-substituted ring. The protons ortho to the carbonyl are deshielded (~7.8 ppm). | |
| Chloro-Ring Protons | ~7.3-7.6 ppm (multiplet, 4H) | A complex multiplet integrating to 4 protons. The ortho-substitution pattern breaks simple symmetry, leading to overlapping signals. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~195 ppm | The ketone carbonyl carbon is highly deshielded and appears far downfield. |
| Methoxy Carbon (-OCH₃) | ~55 ppm | Typical chemical shift for a methoxy carbon. | |
| Aromatic Carbons | ~114-164 ppm | 10 distinct signals are expected in the aromatic region (4 for the methoxy-ring due to symmetry, 6 for the chloro-ring). The carbon bearing the methoxy group will be the most shielded (~164 ppm), while the carbons bearing the chlorine and carbonyl groups will be deshielded. |
Conclusion
The synthesis of 2-chloro-4'-methoxybenzophenone via Friedel-Crafts acylation, while straightforward, presents challenges in isomer separation that highlight the indispensable role of analytical chemistry. A robust, multi-technique spectral analysis is non-negotiable for the definitive confirmation of the product's structure. By correlating the molecular weight and isotopic pattern from Mass Spectrometry, the functional groups from Infrared Spectroscopy, and the precise atomic arrangement from ¹H and ¹³C NMR, researchers can establish the identity and purity of their synthesized material with a high degree of confidence. This rigorous approach ensures the integrity of subsequent research and is a hallmark of scientific excellence in drug development and materials science.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved January 14, 2026, from [Link]
-
Grignard Reaction. (n.d.). Grinnell College. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 14, 2026, from [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved January 14, 2026, from [Link]
-
Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved January 14, 2026, from [Link]
-
Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966. [Link]
-
PubChem. (n.d.). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved January 14, 2026, from [Link]
-
SIELC Technologies. (2018, May 16). 4'-Chloro-2-hydroxy-4-methoxybenzophenone. Retrieved January 14, 2026, from [Link]
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 25). YouTube. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 14, 2026, from [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 2-Methoxy-4-chloro-phenol. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-4'-methoxybenzophenone. Retrieved January 14, 2026, from [Link]
-
Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 2-Methoxy-4-chloro-phenol. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]
-
Chem Reactor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 14, 2026, from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved January 14, 2026, from [Link]
-
Reddit. (2023, January 27). Help with IR Spectra identification of 2 unknowns. r/chemhelp. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. leah4sci.com [leah4sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
A Comparative Efficacy Analysis of (2-Chlorophenyl)(4-methoxyphenyl)methanone and Structurally Related Compounds in Cancer Research
This guide provides a comprehensive framework for comparing the efficacy of (2-Chlorophenyl)(4-methoxyphenyl)methanone against a selection of structurally similar benzophenone derivatives with known anticancer properties. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison supported by detailed experimental protocols and a discussion of potential structure-activity relationships.
Introduction: The Therapeutic Potential of Benzophenones
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their mechanism of action in oncology is often multifaceted, involving the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for tumor growth and metastasis.[3][4] (2-Chlorophenyl)(4-methoxyphenyl)methanone, the subject of this guide, possesses key structural motifs—a chlorinated phenyl ring and a methoxy-substituted phenyl ring—that suggest potential for significant biological activity. The presence of a chlorine atom can enhance the anticancer activity of a compound.[5] This guide outlines a systematic approach to evaluating its efficacy in comparison to other well-characterized benzophenone analogues.
Comparator Compounds
For a robust comparative analysis, the following compounds have been selected based on their structural similarity to (2-Chlorophenyl)(4-methoxyphenyl)methanone and their documented anticancer activities:
-
Compound A: (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone (a structural isomer and known cytotoxic agent) [6]
-
Compound B: Combretastatin A-4 (a potent tubulin polymerization inhibitor with a similar diaryl structure) [7]
-
Compound C: (4-Chlorophenyl)(phenyl)methanone (to evaluate the impact of the methoxy group)
Hypothesized Mechanism of Action
Based on the known activities of benzophenone derivatives, we hypothesize that (2-Chlorophenyl)(4-methoxyphenyl)methanone may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Tubulin Polymerization: The diaryl ketone structure is reminiscent of compounds known to interact with the colchicine binding site on tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[7][8]
-
Induction of Apoptosis via Caspase Activation: Many cytotoxic compounds, including benzophenone derivatives, trigger programmed cell death by activating the caspase cascade.[9][10]
-
Inhibition of Angiogenesis via VEGFR-2 Kinase Inhibition: The formation of new blood vessels is critical for tumor growth. Some small molecules can inhibit receptor tyrosine kinases like VEGFR-2, thereby blocking pro-angiogenic signaling.[11][12]
The following experimental protocols are designed to investigate these potential mechanisms of action and provide a quantitative comparison of efficacy.
Experimental Workflow
Caption: Hypothesized signaling pathways affected by the test compound.
Discussion and Structure-Activity Relationship (SAR)
The comparative data will allow for a detailed discussion of the structure-activity relationships among the tested benzophenones. Key points to consider include:
-
The effect of the 2-chloro substitution: Compare the activity of the target compound with its non-chlorinated analogue (Compound A) to determine if the chlorine atom contributes to potency, potentially through enhanced binding interactions or altered electronic properties. [5]* The role of the 4-methoxy group: Compare the target compound with Compound C to understand the influence of the electron-donating methoxy group on activity. This group can affect the molecule's conformation and ability to form hydrogen bonds.
-
Comparison with a known tubulin inhibitor: Contrasting the activity profile with Combretastatin A-4 will provide insights into whether the primary mechanism of action is indeed microtubule disruption.
Conclusion
This guide provides a robust framework for the systematic evaluation of (2-Chlorophenyl)(4-methoxyphenyl)methanone's anticancer efficacy. By comparing its performance against structurally related compounds with established activities, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The detailed protocols and data analysis guidelines are intended to ensure the generation of reliable and reproducible results, thereby accelerating the drug discovery and development process.
References
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
-
Hsieh, H. P., et al. (2003). Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents. Bioorganic & medicinal chemistry letters, 13(1), 101–105. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
PubMed. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of synthetic and natural benzophenones with anticancer activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. Retrieved from [Link]
-
MDPI. (n.d.). Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 Kinase Assay Kit. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
-
ResearchGate. (2003). Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]
-
PubMed Central. (2024). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Retrieved from [Link]
-
PubMed. (1983). The Enzyme-Activated Irreversible Inhibition of type-B Monoamine Oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone Methanesulphonate (Compound MD 780236) and the Enzyme-Catalysed Oxidation of This Compound as Competing Reactions. Retrieved from [Link]
-
PubMed. (2022). Synthesis and antitumor activity of benzophenone compound. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Retrieved from [Link]
-
PubMed. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes. Retrieved from [Link]
-
PubMed. (2024). Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. Retrieved from [Link]
-
MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. Retrieved from [Link]
-
MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]
-
PubMed. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Retrieved from [Link]
-
MDPI. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]
-
PubMed. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Retrieved from [Link]
-
International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Retrieved from [Link]
-
National Institutes of Health. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells [mdpi.com]
- 5. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [ireland.promega.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Navigating Specificity: A Comparative Guide to Cross-Reactivity in Benzophenone-Related Assays
While 2-chloro-4'-methoxybenzophenone is a distinct chemical entity, publicly available data on its specific cross-reactivity profile in common assay platforms is limited.[1] Therefore, this guide will leverage the comprehensive body of research on the structurally similar and widely used compound, oxybenzone, to illustrate the principles and challenges of benzophenone cross-reactivity. By understanding the factors that govern specificity for one well-characterized benzophenone, we can extrapolate key considerations for its halogenated counterparts and develop robust validation strategies.
The Benzophenone Backbone: A Source of Analytical Challenge
Benzophenone and its derivatives are characterized by a diaryl ketone core. This aromatic structure, while conferring useful photochemical properties, is also a primary contributor to analytical interference, particularly in immunoassays. The aromatic rings can lead to increased autofluorescence and non-specific hydrophobic interactions with assay components, potentially causing elevated background signals and reduced signal-to-noise ratios.[2][3]
A critical aspect of assay development and validation is, therefore, to characterize the potential for cross-reactivity from structurally related compounds, including metabolites and synthetic analogues.
Comparative Analysis: 2-Chloro-4'-methoxybenzophenone vs. Alternatives
Given the sparse direct data on 2-chloro-4'-methoxybenzophenone, we will compare the known cross-reactivity profiles of related benzophenones. As an alternative, diazirine derivatives, which are less hydrophobic, have been explored to reduce background fluorescence and non-specific binding in photo-crosslinking applications.[2][3]
Table 1: Performance Comparison of Photoactivatable Crosslinkers
| Feature | Benzophenone Derivatives | Diazirine Derivatives | Rationale for Performance |
| Autofluorescence | Higher | Lower | The extended aromatic system of benzophenones contributes to intrinsic fluorescence.[2][3] |
| Non-Specific Binding | Higher Potential | Lower Potential | The hydrophobic nature of the benzophenone core can lead to non-specific interactions with assay components.[2][3] |
| Protein Capture Efficiency | Generally High | Can be lower, concentration-dependent | Benzophenones are efficient photo-crosslinkers, though diazirines can achieve comparable efficiency at higher concentrations.[3] |
| Potential for Cross-Reactivity in Immunoassays | High | Lower | The structural similarity among benzophenone derivatives and their metabolites increases the likelihood of antibody cross-reactivity. |
Case Study: Oxybenzone and its Metabolites - A Paradigm for Cross-Reactivity
2-hydroxy-4-methoxybenzophenone (oxybenzone) is a widely used UV filter in sunscreens and personal care products.[4] Its extensive use has led to numerous studies on its metabolism, providing a valuable model for understanding potential cross-reactants in assays designed to detect the parent compound.
Upon absorption, oxybenzone is metabolized into several related compounds, primarily through hydroxylation and conjugation.[4][5][6] These metabolites, which share the core benzophenone structure, are significant potential cross-reactants in immunoassays.
Key Metabolites of Oxybenzone:
The structural similarity between these metabolites and the parent oxybenzone molecule underscores the critical need for highly specific antibodies in immunoassay development. Even minor modifications to the benzophenone scaffold can significantly alter antibody binding affinity, but cross-reactivity often persists.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness of any assay, a rigorous cross-reactivity assessment is essential. The following protocols outline standard methodologies for evaluating the specificity of an immunoassay for a target benzophenone derivative.
Protocol 1: Competitive ELISA for Cross-Reactivity Determination
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the cross-reactivity of related compounds against a primary antibody developed for a specific benzophenone analyte.
Workflow for Competitive ELISA
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Step-by-Step Methodology:
-
Antigen Coating: Coat a 96-well microtiter plate with a conjugate of the target benzophenone and a carrier protein (e.g., Bovine Serum Albumin - BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (standard curve) and potential cross-reactants.
-
Add the standards or potential cross-reactants to the wells, followed immediately by the primary antibody against the target benzophenone.
-
Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the coated antigen for binding to the limited amount of primary antibody.
-
-
Secondary Antibody Incubation: Wash the plate. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate. Add a suitable substrate (e.g., TMB for HRP). The enzyme will convert the substrate to a colored product.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
The concentration of the analyte that causes 50% inhibition of the maximum signal (IC50) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data for an Anti-Oxybenzone Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 2-hydroxy-4-methoxybenzophenone (Oxybenzone) | 10 | 100% |
| 2,4-dihydroxybenzophenone (DHB) | 25 | 40% |
| 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) | 80 | 12.5% |
| 2,3,4-trihydroxybenzophenone (THB) | 150 | 6.7% |
| 2-chloro-4'-methoxybenzophenone | >1000 | <1% |
This data is illustrative and will vary depending on the specific antibody used.
Protocol 2: Separation and Quantification by LC-MS/MS
To overcome the limitations of immunoassays, chromatographic methods coupled with mass spectrometry offer high specificity and are considered the gold standard for quantitative analysis.
Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of benzophenones.
Step-by-Step Methodology:
-
Sample Preparation:
-
For biological matrices like urine or serum, an extraction step is necessary to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique.
-
The extracted sample is then concentrated and reconstituted in a solvent compatible with the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Use a suitable column (e.g., C18) and a gradient mobile phase (e.g., acetonitrile and water with formic acid) to separate the target analyte from its metabolites and other matrix components.[7]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the target analyte and then monitoring for a specific product ion after fragmentation. This highly selective detection method minimizes interferences.
-
-
Quantification:
-
A standard curve is generated by analyzing known concentrations of the target analyte.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the standard curve.
-
Table 3: Comparison of Analytical Methods
| Parameter | Competitive ELISA | LC-MS/MS |
| Specificity | Lower (prone to cross-reactivity) | High (separates and selectively detects compounds) |
| Sensitivity | High | Very High |
| Throughput | High | Lower |
| Cost | Lower | Higher |
| Application | Screening, high-throughput analysis | Confirmation, quantitative analysis |
Conclusion and Recommendations
The potential for cross-reactivity among benzophenone derivatives presents a significant challenge in the development and application of specific and reliable analytical assays. While data on 2-chloro-4'-methoxybenzophenone is not extensive, the well-documented metabolism and cross-reactivity of oxybenzone serve as a crucial guide for researchers.
Key Recommendations:
-
Thorough Validation: Always perform comprehensive cross-reactivity testing of new assays against a panel of structurally related compounds, including known metabolites and potential synthetic analogues.
-
Orthogonal Methods: Employ orthogonal analytical methods for confirmation of results. For instance, positive results from an immunoassay screen should be confirmed using a highly specific method like LC-MS/MS.
-
Careful Interpretation: Be aware of the limitations of the chosen analytical method and interpret results within the context of its known specificity.
By adhering to these principles of scientific integrity and rigorous validation, researchers can navigate the complexities of benzophenone analysis and ensure the accuracy and reliability of their data.
References
- Xuan Liu, Yu-Fang Huang, Junrong Huang. Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods. 2022.
-
4'-Chloro-2-hydroxy-4-methoxybenzophenone. NIST WebBook. Accessed January 14, 2026. [Link]
- Nakagawa Y, Suzuki T. Metabolism of 2-hydroxy-4-methoxybenzophenone in isolated rat hepatocytes and xenoestrogenic effects of its metabolites on MCF-7 human breast cancer cells. J Health Sci. 2002;48(6):536-544.
-
4'-Chloro-2-hydroxy-4-methoxybenzophenone. PubChem. Accessed January 14, 2026. [Link]
-
Benzophenone Test Reagents. Creative Diagnostics. Accessed January 14, 2026. [Link]
-
Separation, Qualitative and Quantitative Method of Benzophenone Additives in Polystyrene Plastics. Patsnap Eureka. Accessed January 14, 2026. [Link]
-
Normal phase separation of benzophenone and nitrobenzene... ResearchGate. Accessed January 14, 2026. [Link]
-
Metabolism of 2-hyroxy-4-methoxybenzophenone in isolated rat hepatocytes and xenoestrogenic effects of its metabolites on MCF-7 human breast cancer cells. ResearchGate. Accessed January 14, 2026. [Link]
-
Reduction of benzophenone Overview Q&A. YouTube. Accessed January 14, 2026. [Link]
- Colantonio D, et al. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clin Chem. 2019;65(11):1427-1436.
- Mutlu E, et al. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. Toxicol Appl Pharmacol. 2020;387:114845.
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. 2019;11(3):309-318.
- The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Cou. J Am Chem Soc. 2022;144(36):16454-16463.
-
4-Chloro-4'-methoxybenzophenone. PubChem. Accessed January 14, 2026. [Link]
- Method for preparing 4-chloro-4'-hydroxybenzophenone.
-
Synthesis of 2-hydroxy-4-methoxybenzophenone. PrepChem.com. Accessed January 14, 2026. [Link]
-
TOX-21: 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7). National Toxicology Program (NTP). Accessed January 14, 2026. [Link]
-
2-Hydroxy-4-methoxybenzophenone. ChemBK. Accessed January 14, 2026. [Link]
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Comparison of photoactivatable crosslinkers for in-gel immunoassays. Analyst. 2021;146(20):6151-6161.
-
2-Chloro-4-methoxybenzoic acid. PubChem. Accessed January 14, 2026. [Link]
-
2-Hydroxy-4-methoxybenzophenone. SIELC Technologies. Accessed January 14, 2026. [Link]
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. National Institute of Justice. Accessed January 14, 2026. [Link]
- Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. 2020.
-
Allergy to benzophenones. DermNet. Accessed January 14, 2026. [Link]
Sources
- 1. 2-CHLORO-4'-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 2-hydroxy-4-methoxybenzophenone in isolated rat hepatocytes and xenoestrogenic effects of its metabolites on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxy-4-methoxybenzophenone | SIELC Technologies [sielc.com]
literature review of the applications of (2-Chlorophenyl)(4-methoxyphenyl)methanone
An In-Depth Comparative Guide to the Applications of (2-Chlorophenyl)(4-methoxyphenyl)methanone
Executive Summary
(2-Chlorophenyl)(4-methoxyphenyl)methanone, a halogenated aromatic ketone, serves as a pivotal, pre-functionalized building block in synthetic organic and medicinal chemistry. While direct biological applications are not extensively documented, its true value lies in its role as a versatile intermediate for constructing more complex, high-value molecules. This guide provides a comparative analysis of its primary application as a synthetic intermediate against common alternatives, details its synthesis, and explores the potential biological activities of its scaffold, supported by experimental data from closely related analogues.
Introduction: The Molecular Architecture and Its Implications
(2-Chlorophenyl)(4-methoxyphenyl)methanone (CAS: 54118-74-0), with the molecular formula C₁₄H₁₁ClO₂, belongs to the substituted benzophenone family. Its structure is defined by a central ketone bridge linking two specifically functionalized phenyl rings:
-
Ring A: 2-Chlorophenyl Group: The presence of a chlorine atom at the ortho-position introduces significant electronic and steric effects. As an electron-withdrawing group, it influences the reactivity of the adjacent carbonyl group. Its position can also be critical for directing intermolecular interactions in biological targets, with halogen substitution often enhancing the activity of drug candidates.[1]
-
Ring B: 4-Methoxyphenyl Group (Anisole Moiety): The methoxy (-OCH₃) group at the para-position is a strong electron-donating group. This feature is prevalent in a vast number of approved drugs, where it often improves ligand-target binding, modulates physicochemical properties for better pharmacokinetics (ADME), and can serve as a key interaction point within a receptor's binding pocket.[2]
This specific arrangement of electron-withdrawing and electron-donating groups across the rigid benzophenone backbone makes (2-Chlorophenyl)(4-methoxyphenyl)methanone a highly valuable and specific starting point for targeted drug discovery campaigns.
Primary Application: A Strategic Intermediate in Chemical Synthesis
The predominant application of (2-Chlorophenyl)(4-methoxyphenyl)methanone is as a synthetic intermediate.[3] Its pre-functionalized structure allows chemists to bypass multiple steps that would be required if starting from a simpler scaffold. A notable example from this chemical family is the use of the closely related analogue, (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[3] This highlights the pharmaceutical industry's interest in this specific substitution pattern for developing complex therapeutic agents.
Comparative Analysis of Synthetic Intermediates
The choice of a starting material is a critical decision in multi-step synthesis, balancing cost, efficiency, and specificity. Here, we compare (2-Chlorophenyl)(4-methoxyphenyl)methanone to viable alternatives for constructing a hypothetical target molecule requiring this core structure.
Table 1: Comparison of Benzophenone-Based Synthetic Intermediates
| Feature | (2-Chlorophenyl)(4-methoxyphenyl)methanone | Unsubstituted Benzophenone | Other Substituted Benzophenones (e.g., Hydroxy-derivatives) |
| Specificity | High: Provides the exact chloro- and methoxy- substitution pattern required. | Low: Requires subsequent halogenation and methoxylation steps, which can have regioselectivity issues. | High, but for different targets (e.g., UV absorbers, different drug classes).[4][5] |
| Synthetic Efficiency | High: Reduces the number of linear steps to the final product. | Low: Increases overall step count, potentially lowering cumulative yield. | Not applicable for this specific target; chosen for different synthetic endpoints. |
| Cost (Qualitative) | Moderate to High: Specialized starting material. | Low: Commodity chemical. | Varies: Cost is dependent on the specific substitution and market availability. |
| Key Advantage | Ideal for convergent synthesis, providing a complex, pre-formed core. | Low upfront material cost. | Scaffold is pre-optimized for other specific applications like photostabilization or different biological targets.[5] |
Synthesis Protocol: Friedel-Crafts Acylation
The most common and efficient method for synthesizing (2-Chlorophenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation.[1][6][7] This reaction involves the electrophilic substitution of an acyl group onto an activated aromatic ring.
Experimental Workflow: Synthesis via Friedel-Crafts Acylation
Caption: Workflow for the synthesis of (2-Chlorophenyl)(4-methoxyphenyl)methanone.
Detailed Step-by-Step Methodology
Adapted from established Friedel-Crafts acylation procedures.[7]
-
Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the resulting suspension to 0°C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve anisole (1.0 eq.) and 2-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M aqueous HCl to quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure product.
Potential Biological Activities: A Comparative Outlook
While specific bioactivity data for (2-Chlorophenyl)(4-methoxyphenyl)methanone is limited, the benzophenone scaffold is a well-established "privileged structure" in medicinal chemistry, known to exhibit a wide array of biological effects.[4][8][9] By examining data from structurally similar compounds, we can infer its potential applications and compare its likely performance.
Caption: Inferred biological activities of the target compound's scaffold.
Antifungal Properties
Substituted benzophenones have demonstrated significant antifungal properties.[3][10] A study on various derivatives provides a strong basis for comparison.
Table 2: In Vitro Antifungal Activity of Benzophenone Analogues (% Mycelial Inhibition at 50 µg/mL) (Data adapted from Sun et al., 2011, for structurally related compounds)[10]
| Fungal Strain | Compound 1b (2-CH₃, 4-Cl) | Compound 3a (4-Morpholino) | Commercial Fungicide (Flumorph) |
| Alternaria solani | 54.5% | 63.6% | 72.7% |
| Botrytis cinerea | 44.4% | 55.6% | 66.7% |
| Fusarium oxysporum | 50.0% | 57.1% | 64.3% |
| Phytophthora capsici | 61.1% | 66.7% | 77.8% |
| Rhizoctonia solani | 50.0% | 55.6% | 66.7% |
This data shows that benzophenone derivatives with halogen (Cl) and other substitutions exhibit moderate to good antifungal activity, often approaching the efficacy of commercial agents. This suggests that (2-Chlorophenyl)(4-methoxyphenyl)methanone is a promising candidate for antifungal screening.
Protocol: In Vitro Antifungal Mycelial Growth Assay
This protocol is a standard method for evaluating antifungal efficacy.[10]
-
Compound Preparation: Dissolve the test compound, (2-Chlorophenyl)(4-methoxyphenyl)methanone, in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool it to 50-55°C.
-
Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final DMSO concentration is below 1% (v/v) to avoid solvent toxicity. Pour the mixture into sterile Petri dishes. Prepare a solvent-only control plate.
-
Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each agar plate.
-
Incubation: Incubate the plates at 25-28°C for 3-7 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Data Analysis: Measure the diameter of the fungal colony on the test and control plates. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 (where C = diameter of control colony, T = diameter of treated colony).
Conclusion and Future Outlook
(2-Chlorophenyl)(4-methoxyphenyl)methanone is a strategically important molecule whose primary value is realized in its role as a sophisticated synthetic intermediate. Its specific substitution pattern offers a significant advantage over simpler starting materials by reducing synthetic steps and providing a direct route to complex molecular targets in drug discovery.
While direct biological data on this compound is emerging, comparative analysis with structurally related benzophenones reveals a high potential for significant antifungal, anticancer, and antiviral activities.[3][8][10][11][12] The scientific community is encouraged to undertake direct biological screening of this compound to fully elucidate its therapeutic potential. The robust and well-established synthetic protocols make it readily accessible for such investigations, paving the way for its potential transition from a chemical intermediate to a lead compound in its own right.
References
-
PubMed. (2011). Synthesis and Biological Activity of Naphthyl-Substituted (B-ring) Benzophenone Derivatives as Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Structural Diversity and Bioactivities of Natural Benzophenones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methylimidazo [1, 2-a] pyridin-3-yl]-6"- aryl nicotinonitrile. Retrieved from [Link]
-
PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Hydroxy-4-methoxybenzophenone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-CHLORO-4'-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and biological activity of naphthyl-substituted (B-ring) benzophenone derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of (2-Chlorophenyl)(4-methoxyphenyl)methanone as a Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photochemistry and photobiology, the efficacy of a photosensitizer is paramount. These molecules, capable of absorbing light and transferring the energy to other species, are the linchpins of applications ranging from photodynamic therapy (PDT) in oncology to fine chemical synthesis. This guide provides a comprehensive performance benchmark of (2-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone, as a photosensitizer. Its performance is critically evaluated against two of the most well-established and widely utilized photosensitizers: Rose Bengal and Methylene Blue.
This analysis is grounded in the fundamental photophysical and photochemical properties that dictate a photosensitizer's utility. While direct experimental data for (2-Chlorophenyl)(4-methoxyphenyl)methanone is not extensively available in public literature, its performance can be reliably inferred from the well-documented behavior of its parent compound, benzophenone, and its derivatives. Benzophenones are renowned for their high efficiency in forming triplet excited states, a critical prerequisite for many photosensitization processes.
The Foundation of Photosensitization: A Mechanistic Overview
Photosensitization is a process where a molecule, the photosensitizer (PS), absorbs light energy, transitioning to an excited electronic state. This excited state can then initiate chemical reactions. The most common mechanisms are categorized as Type I and Type II photoreactions.
-
Type I Mechanism: The excited photosensitizer directly interacts with a substrate, often through hydrogen atom or electron transfer, to produce radical ions. These radicals can then react with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.
-
Type II Mechanism: The excited triplet state of the photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet state. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that is the primary cytotoxic species in many photodynamic therapy applications.
The efficiency of a photosensitizer is largely determined by its ability to populate a long-lived triplet state and, for Type II sensitizers, to efficiently generate singlet oxygen.
Caption: Workflow for conducting a photodegradation study.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a solution of the photosensitizer in a suitable solvent in a quartz cuvette. The initial absorbance at the λmax should be between 0.5 and 1.0.
-
-
Irradiation:
-
Place the cuvette in a photostability chamber equipped with a calibrated light source that mimics the desired irradiation conditions (e.g., solar simulator or specific wavelength LEDs).
-
Irradiate the sample for a defined period, taking aliquots at regular intervals.
-
-
Measurement:
-
Record the full UV-Vis absorption spectrum of each aliquot.
-
-
Data Analysis:
-
Plot the absorbance at the λmax versus the irradiation time. The rate of decrease in absorbance is indicative of the photostability.
-
The photodegradation quantum yield (Φd) can be determined if the photon flux of the light source is known, providing a quantitative measure of photostability.
-
(2-Chlorophenyl)(4-methoxyphenyl)methanone, as a derivative of benzophenone, is predicted to be a highly efficient triplet photosensitizer. Its primary strengths lie in its near-unity triplet quantum yield, making it suitable for Type I photoreactions and as a sensitizer for triplet-triplet energy transfer. However, its performance as a Type II photosensitizer for singlet oxygen generation is likely to be moderate and its UV absorption profile may limit its use in biological systems requiring deep light penetration.
In comparison, Rose Bengal and Methylene Blue remain the benchmarks for visible-light-activated photosensitization, particularly for applications reliant on singlet oxygen. Their high molar extinction coefficients in the visible range and excellent singlet oxygen quantum yields make them superior choices for many PDT and biological imaging applications.
The choice of photosensitizer is ultimately application-dependent. For UV-activated processes in organic synthesis or polymer chemistry, (2-Chlorophenyl)(4-methoxyphenyl)methanone and other benzophenone derivatives offer significant advantages. For biological applications in the visible range, Rose Bengal and Methylene Blue are often more appropriate. This guide provides the foundational data and experimental frameworks to enable researchers to make informed decisions in the selection and evaluation of photosensitizers for their specific needs.
References
- Cantrell, A. et al. (2012). Benzophenone photosensitized DNA damage. Accounts of Chemical Research, 45(9), 1547-1557.
- Monti, S. et al. (2012). Benzophenone photosensitized DNA damage. PubMed, 45(9), 1547-57.
- Patel, R. I. et al. (2021). Visible light-mediated applications of methylene blue in organic synthesis. Organic Chemistry Frontiers, 8(8), 1694-1718.
- Reddi, E. et al. (2002). Binding, aggregation and photochemical properties of methylene blue in mitochondrial suspensions. International Journal of Biochemistry & Cell Biology, 34(6), 616-629.
- BenchChem. (2025). A Technical Guide to the Triplet State Quantum Yield of 3-Ethylbenzophenone. BenchChem.
- Nakashima, N. et al. (1993). Benzophenones in the higher triplet excited states. The Journal of Physical Chemistry, 97(18), 4743-4748.
- Dixit, K. & Neckers, D. C. (1987). AGGREGATION OF ROSE BENGAL MOLECULES IN SOLUTION. Journal of Photochemistry, 37(1), 133-142.
- Kim, I. et al. (2023).
- García-López, E. et al. (2023). Compact device for in situ ultraviolet–visible spectrophotometric measurement of photocatalytic kinetics. Review of Scientific Instruments, 94(8), 084102.
- Al-Tohamy, R. et al. (2022).
- Prahl, S. (2017). Rose bengal. OMLC.
- APC Pure. (n.d.). The Chemical Properties of Methylene Blue. APC Pure.
- Knyukshto, V. N. et al. (2023). Spectroscopic study of methylene blue photophysical properties in biological media. Journal of Applied Spectroscopy, 90(4), 785-794.
- Ram, N. & Sidhu, K. S. (1978). BENZOPHENONE-SENSITIZED OXIDATION OF PHENOTHIAZINE. Indian Journal of Chemistry Section B: Organic Chemistry Including Medicinal Chemistry, 16B(7), 614-617.
- Strieth-Kalthoff, F. et al. (2023). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction.
- Jönsson, O. M. et al. (2021). Singlet Oxygen Quantum Yields in Environmental Waters. Chemical Reviews, 121(8), 4349-4395.
- Dang, V. Q. & Teets, T. S. (2023). A practical guide to measuring and reporting photophysical data. Dalton Transactions, 52(43), 15469-15481.
- Fresnadillo, D. G. & Lacombe, S. (2016). Chapter 6: Reference Photosensitizers for the Production of Singlet Oxygen. In Singlet Oxygen: Applications in Biosciences and Nanosciences (pp. 105-143). Royal Society of Chemistry.
- Paczkowski, J. et al. (1985). Photophysical properties of rose bengal and its derivatives (XII). Journal of Free Radicals in Biology & Medicine, 1(5-6), 341-351.
- Popović, I. G. et al. (2015). Kinetic study on UV-absorber photodegradation under different conditions. Hemijska Industrija, 69(6), 675-683.
- R. D. Laboratories, Inc. (n.d.). Photostability.
- Placzek, M. et al. (2013). Photosensitizing properties of compounds related to benzophenone.
- AAT Bioquest. (2026). Spectrum [Rose Bengal].
- Kim, I. et al. (2023). Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation.
- Kim, I. et al. (2023).
- Nonell, S. & Flors, C. (Eds.). (2016). Singlet oxygen: applications in biosciences and nanosciences. Royal Society of Chemistry.
- Bhandarkar, A. et al. (2015). Protocol for Photostability Studies of Pharmaceutical products.
- Gsänger, A. et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 584-594.
- Bhandarkar, A. et al. (2015). Protocol for Photostability Studies of Pharmaceutical products.
- García, N. A. et al. (2003). Photochemistry of rose bengal in water and acetonitrile: A comprehensive kinetic analysis. Photochemical & Photobiological Sciences, 2(10), 1020-1027.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- DeRosa, M. C. et al. (2019). Singlet oxygen quantum yields determined by oxygen consumption. Journal of Photochemistry and Photobiology A: Chemistry, 375, 1-6.
- Jönsson, O. M. et al. (2021). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Environmental Science & Technology, 55(8), 4967-4976.
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting.
- Ibeji, C. U. et al. (2017). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Trends in Applied Sciences Research, 12(1), 37-44.
- Ma, X. et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2973-2978.
- Allen, N. S. et al. (1988). Benzophenone triplet properties in acetonitrile and water. Reduction by lactams. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 84(8), 2593-2603.
- Wikipedia. (n.d.). Quantum yield. Wikipedia.
- Runjiang, S. et al. (2017). Evaluation on singlet oxygen generating ability. (A) Chemical reaction...
- Nenov, A. et al. (2016). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. The Journal of Physical Chemistry Letters, 7(4), 651-655.
Sources
Navigating Complexity: A Comparative Guide to Validating Analytical Methods for 2-Chloro-4'-methoxybenzophenone
A Senior Application Scientist's Perspective on Method Selection and Validation for Robust Analytical Results
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and patient safety. The analysis of compounds like 2-chloro-4'-methoxybenzophenone, a potential intermediate or impurity in drug synthesis, presents a significant challenge, particularly when embedded within complex matrices such as drug products, process intermediates, or even environmental samples. This guide provides an in-depth comparison of analytical methodologies, grounded in practical expertise and authoritative standards, to empower researchers and drug development professionals in selecting and validating the most appropriate method for their specific needs.
The core objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[1] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), such as the ICH Q2(R1), forms the framework for the subsequent discussion.[2][3] We will explore and compare two powerful, yet distinct, analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Primary Workhorse: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control and quantification, HPLC-UV often stands as the method of choice due to its robustness, ease of use, and cost-effectiveness. The underlying principle is the separation of the analyte from matrix components on a stationary phase, followed by detection based on its ultraviolet absorbance.
A Validated HPLC-UV Protocol for 2-Chloro-4'-methoxybenzophenone in a Cream Formulation
This protocol outlines a self-validating system, where each step is designed to ensure the final method is specific, accurate, and precise.
1. Sample Preparation: The Critical First Step
The goal is to quantitatively extract 2-chloro-4'-methoxybenzophenone from the complex cream matrix while minimizing interferences.
-
Step 1: Weighing and Dispersion: Accurately weigh 1.0 g of the cream into a 50 mL polypropylene centrifuge tube. Add 20 mL of acetonitrile (ACN).
-
Step 2: Extraction: Vortex the mixture for 5 minutes to ensure thorough dispersion of the cream.
-
Step 3: Phase Separation: Centrifuge at 4000 rpm for 15 minutes to separate the excipients from the solvent.
-
Step 4: Filtration: Carefully filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Causality behind choices: Acetonitrile is selected for its ability to precipitate many common cream excipients while effectively solubilizing the moderately polar analyte. The 0.45 µm filter is crucial to protect the HPLC column from particulate matter.
2. Chromatographic Conditions
-
Instrument: Agilent 1200 Series or equivalent.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 288 nm.
Causality behind choices: A C18 column is a versatile and robust choice for retaining the analyte. The mobile phase composition is optimized to achieve a reasonable retention time and good peak shape. Detection at 288 nm, a wavelength of high absorbance for the analyte, maximizes sensitivity.
3. Method Validation: Adhering to ICH Q2(R1) Standards
The validation process provides documented evidence that the method is fit for its purpose.[6][7]
-
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by analyzing a placebo (cream base without the analyte), a standard solution of 2-chloro-4'-methoxybenzophenone, and a spiked sample. The chromatograms should show no interfering peaks at the retention time of the analyte in the placebo.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[8] A series of at least five standard solutions are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression is performed.
-
Range: The concentration interval over which the method is precise, accurate, and linear. This is typically 80% to 120% of the target concentration for an assay.
-
Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by performing at least six replicate analyses of the same sample.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
Summary of HPLC-UV Validation Data (Illustrative)
| Validation Parameter | Specification | Result |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 50 | 1 - 50 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report | 0.2 |
| LOQ (µg/mL) | Report | 0.7 |
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of 2-chloro-4'-methoxybenzophenone.
Alternative Powerhouse: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications demanding higher selectivity and sensitivity, such as trace-level impurity analysis or confirmation in highly complex matrices, GC-MS is the superior choice.[10][11] It separates compounds based on their volatility and polarity in a gaseous mobile phase, and detection is achieved by mass spectrometry, which provides structural information.
A Validated GC-MS Protocol for 2-Chloro-4'-methoxybenzophenone in Wastewater
This protocol is tailored for the challenges of an environmental matrix, where analyte concentrations are low and interferences are high.
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a powerful technique for extracting and concentrating analytes from complex samples.[12][13]
-
Step 1: Sample Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Step 2: Sample Loading: Pass 100 mL of the wastewater sample through the conditioned cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Step 3: Washing: Wash the cartridge with 5 mL of a water/methanol mixture (95:5 v/v) to remove polar interferences.
-
Step 4: Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate into a clean collection tube.
-
Step 5: Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of ethyl acetate for GC-MS analysis.
Causality behind choices: A C18 sorbent effectively retains the non-polar analyte from the aqueous matrix. The wash step removes hydrophilic impurities, and ethyl acetate is a suitable solvent to elute the analyte and is compatible with GC injection.
2. GC-MS Conditions
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (e.g., monitoring m/z 246, 139, 111).
Causality behind choices: The HP-5ms column is a general-purpose column suitable for a wide range of semi-volatile compounds. A splitless injection is used to maximize sensitivity for trace analysis. The temperature program is designed to ensure good chromatographic separation. SIM mode significantly enhances sensitivity and selectivity by only monitoring specific ions characteristic of the analyte.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of 2-chloro-4'-methoxybenzophenone.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between these two powerful techniques hinges on the specific analytical requirements of the task at hand.
| Feature | HPLC-UV | GC-MS |
| Selectivity | Good; based on chromatographic retention and UV absorbance. | Excellent; based on retention time and unique mass fragmentation pattern. |
| Sensitivity (LOD/LOQ) | Moderate (typically low µg/mL to high ng/mL). | High (typically low ng/mL to pg/mL).[14] |
| Matrix Effects | Susceptible to co-eluting compounds with similar UV absorbance. | Susceptible to ion suppression/enhancement but highly mitigated by SIM mode. |
| Analyte Volatility | Not a requirement. | Analyte must be volatile and thermally stable. |
| Sample Throughput | Generally higher due to faster run times and simpler sample prep. | Can be lower due to longer run times and more complex sample prep (e.g., SPE). |
| Cost & Complexity | Lower initial investment and operational costs; less complex to operate. | Higher initial investment and maintenance costs; requires more specialized expertise. |
| Confirmation | Provides retention time and UV spectrum. | Provides retention time and a mass spectrum (a chemical "fingerprint"), offering definitive identification.[10] |
Expert Recommendations: Choosing the Right Tool for the Job
As a Senior Application Scientist, my recommendation is always to align the analytical technique with the question you are trying to answer.
-
Choose HPLC-UV for:
-
Routine Quality Control (QC) Assays: When analyzing for the primary component in a relatively clean and well-defined matrix like a pharmaceutical formulation.
-
High-Throughput Screening: When a large number of samples need to be analyzed quickly and cost-effectively.
-
Non-volatile or Thermally Labile Analytes: For compounds that cannot withstand the high temperatures of a GC inlet.
-
-
Choose GC-MS for:
-
Trace-Level Impurity Analysis: When searching for very low levels of impurities, degradants, or contaminants.
-
Analysis in Highly Complex Matrices: For challenging samples like wastewater, biological fluids, or food products, where the high selectivity of MS is essential to eliminate interferences.[14][15]
-
Definitive Identification: When unambiguous confirmation of the analyte's identity is required, such as in forensic analysis or structural elucidation.
-
Ultimately, the validation process for either method must be thorough and scientifically sound, adhering to established guidelines to ensure the data generated is reliable, reproducible, and defensible.[16][17] By understanding the strengths and weaknesses of each technique, researchers can confidently select and validate the optimal method for the analysis of 2-chloro-4'-methoxybenzophenone, ensuring the quality and safety of their products.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Royal Society of Chemistry. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]
-
PubMed. A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry. 2014. Available from: [Link]
-
National Institutes of Health. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. 2021. Available from: [Link]
-
SIELC Technologies. 4'-Chloro-2-hydroxy-4-methoxybenzophenone. 2018. Available from: [Link]
-
Encyclopedia.pub. Sample Preparation for Benzophenone Detection. 2023. Available from: [Link]
-
ScienceDirect. A high-throughput supramolecular solvent method for benzophenone quantification in juice packs via liquid chromatography-mass sp. 2024. Available from: [Link]
-
ResearchGate. (PDF) Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. 2015. Available from: [Link]
-
ResearchGate. ms parameters for the detection of benzophenone derivatives (mrm transitions, collision energy). Available from: [Link]
-
Occupational Safety and Health Administration. Benzophenone Method no: PV2130. Available from: [Link]
-
National Institutes of Health. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. 2020. Available from: [Link]
-
ResearchGate. Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization | Request PDF. 2023. Available from: [Link]
-
ResearchGate. Assay results for the determination of benzophenone in pure forms. 2011. Available from: [Link]
-
PubMed. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). 2010. Available from: [Link]
-
SIELC Technologies. Separation of 4-Chloro-4'-methoxybenzophenone on Newcrom R1 HPLC column. Available from: [Link]
-
MDPI. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. 2022. Available from: [Link]
-
Universitat de Barcelona. Solid-Phase Extraction and Field-Amplified Sample Injection-Capillary Zone Electrophoresis for the Analysis of Benzophenone UV-f. Available from: [Link]
-
Analytical method validation: A brief review. Available from: [Link]
-
A Comprehensive Guide for Analytical Method Validation. 2023. Available from: [Link]
-
Chemistry Research Journal. Analytical Method Validation: Principles, Techniques, and Applications. Available from: [Link]
-
SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. 2020. Available from: [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. 2018. Available from: [Link]
-
Agilent. The Secrets to Better HPLC Methods. 2016. Available from: [Link]
-
PubMed. Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. 2014. Available from: [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. 2005. Available from: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. agilent.com [agilent.com]
- 5. Separation of 4-Chloro-4’-methoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chemrj.org [chemrj.org]
- 8. wjarr.com [wjarr.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation for Benzophenone Detection | Encyclopedia MDPI [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH Official web site : ICH [ich.org]
- 17. starodub.nl [starodub.nl]
Safety Operating Guide
Navigating the Disposal of (2-Chlorophenyl)(4-methoxyphenyl)methanone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Chlorophenyl)(4-methoxyphenyl)methanone, a halogenated aromatic ketone. By rooting our procedures in established safety protocols and explaining the causality behind each recommendation, we aim to equip you with the knowledge to manage this waste stream confidently and responsibly, ensuring the safety of both laboratory personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
(2-Chlorophenyl)(4-methoxyphenyl)methanone belongs to the chemical class of halogenated aromatic ketones. Compounds in this family are generally treated as hazardous due to their potential for environmental persistence and possible toxicological effects. Based on data from similar compounds, (2-Chlorophenyl)(4-methoxyphenyl)methanone should be presumed to be:
-
Harmful if swallowed [2]
-
A skin irritant [3]
-
A serious eye irritant [3]
-
Potentially causing respiratory irritation [3]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4] Therefore, all handling and disposal procedures must be designed to minimize these exposure risks.
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling (2-Chlorophenyl)(4-methoxyphenyl)methanone in any form, including its waste, the following PPE and engineering controls are mandatory:
| Control | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dust or vapors. |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Lab coat and closed-toe shoes | To protect against accidental spills and contamination of personal clothing. |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of (2-Chlorophenyl)(4-methoxyphenyl)methanone is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[5][6]
-
Action: Designate a specific waste container solely for (2-Chlorophenyl)(4-methoxyphenyl)methanone and other halogenated organic waste.
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs.[5] Furthermore, improper mixing can lead to dangerous chemical reactions.
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.
-
Action: Select a chemically compatible, leak-proof container with a secure screw-top cap. The container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: (2-Chlorophenyl)(4-methoxyphenyl)methanone
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
-
Causality: Proper labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and the associated risks.
Step 3: Waste Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Action: Keep the waste container tightly closed except when adding waste. Store the container in a designated SAA that is under the control of the laboratory personnel. The SAA should be in a well-ventilated area and away from sources of ignition or incompatible chemicals.
-
Causality: Storing waste in a designated and controlled area minimizes the risk of accidental spills, unauthorized access, and exposure to the wider laboratory environment. Keeping the container closed prevents the release of vapors.
Step 4: Final Disposal
The ultimate disposal of (2-Chlorophenyl)(4-methoxyphenyl)methanone must be handled by a licensed hazardous waste disposal company.
-
Action: Once the waste container is full or has been in use for a predetermined period (consult your EHS department for specific time limits, often not to exceed one year), arrange for a pickup with your institution's EHS or a contracted waste disposal service.
-
Causality: Professional hazardous waste services have the expertise and facilities to dispose of halogenated organic compounds in an environmentally sound and legally compliant manner, typically through high-temperature incineration.[7]
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Part 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Seek Medical Attention: If there is any personal exposure, wash the affected area thoroughly with water for at least 15 minutes and seek immediate medical attention.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2-Chlorophenyl)(4-methoxyphenyl)methanone waste.
Caption: Decision workflow for the disposal of (2-Chlorophenyl)(4-methoxyphenyl)methanone.
References
-
King-Pharm. Methanone, (5-bromo-2-chlorophenyl)(4-methoxyphenyl)-. Retrieved from [Link]
-
Pharmaffiliates. (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. Retrieved from [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. RCRAInfo - Waste Code. Retrieved from [Link]
-
LookChem. Methanone,(4-chlorophenyl)(2-hydroxy-4-methoxyphenyl)- SDS. Retrieved from [Link]
-
ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. RCRA Hazardous Waste F list. Retrieved from [Link]
-
University of Washington Environmental Health and Safety. Hazardous Waste Reduction. Retrieved from [Link]
-
OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Handling (2-Chlorophenyl)(4-methoxyphenyl)methanone
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a cornerstone of both safety and success. (2-Chlorophenyl)(4-methoxyphenyl)methanone, a benzophenone derivative, is one such compound where a comprehensive understanding of its hazard profile is essential for establishing safe laboratory practices. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each critical safety measure. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is grounded in authoritative protocols.
Hazard Identification: The "Why" Behind the Protection
Understanding the specific risks associated with (2-Chlorophenyl)(4-methoxyphenyl)methanone dictates the necessary level of protection. While comprehensive toxicological data for this specific compound is limited, the known hazards of structurally similar chlorinated and benzophenone-based compounds necessitate a cautious approach.[1][2] Key concerns include:
-
Skin Irritation: Many similar aromatic ketones can cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: The eyes are particularly vulnerable, and contact can lead to serious irritation.[1][2][3]
-
Respiratory Tract Irritation: If the compound is in powdered form, inhalation of dust can cause respiratory irritation.[2]
-
Potential for Harm if Swallowed: Acute oral toxicity is a concern with related chemical structures.[1]
Therefore, a multi-layered PPE strategy is not merely a recommendation but a requirement to mitigate these potential exposure routes.
Beyond PPE: Foundational Safety Controls
Before any personal protective equipment is worn, engineering and administrative controls must be in place. PPE is the final barrier between the researcher and the chemical.
-
Engineering Controls: All handling of (2-Chlorophenyl)(4-methoxyphenyl)methanone, especially when in solid/powder form, should be conducted within a certified chemical fume hood.[4] This provides primary containment and prevents the inhalation of dust or vapors. Ensure the fume hood has adequate airflow and is functioning correctly before beginning work.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. This includes minimizing the quantities used, restricting access to authorized personnel, and ensuring all users are trained on the specific hazards.[5]
Core PPE Protocol: A Step-by-Step Guide
The selection of PPE must be tailored to the specific task being performed. Handling a stock solution will have different requirements than weighing the solid powder.
Step 1: Eye and Face Protection
Due to the risk of serious eye irritation, robust eye protection is mandatory.[1][2]
-
Minimum Requirement: At a minimum, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] Standard safety glasses do not provide an adequate seal against splashes or airborne particles.
-
Enhanced Protection: When handling larger quantities, or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[4] The face shield protects the entire face from direct contact.
Step 2: Hand Protection
The hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Chemical-resistant gloves are essential. Nitrile gloves are a common and appropriate choice for incidental splash protection.[4] Always inspect gloves for tears or pinholes before use.
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Dispose of contaminated gloves immediately in the designated chemical waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][7]
Step 3: Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times.
-
Additional Protection: For procedures with a higher risk of splashes or spills, consider a chemical-resistant apron worn over the lab coat. Some safety protocols for similar compounds recommend impervious or flame-resistant clothing.[6]
Step 4: Respiratory Protection
Respiratory protection is generally not required when handling small quantities within a properly functioning chemical fume hood. However, it becomes necessary under specific conditions:
-
When to Use: If engineering controls are insufficient, if you experience any irritation, or if exposure limits are exceeded, a respirator is required.[6] This is particularly relevant when handling the solid compound outside of a fume hood or during large-scale operations where dust or aerosols may be generated.
-
Respirator Type: For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient.[4] For higher-level protection or when dealing with vapors, an OV/AG/P99 (US) or ABEK-P2 (EU) combination respirator cartridge is recommended.[4] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.
Quantitative Data and Exposure Limits
For (2-Chlorophenyl)(4-methoxyphenyl)methanone itself, specific occupational exposure limits (OELs) have not been established by major regulatory bodies like OSHA or ACGIH.[8][9][10] In the absence of specific limits, it is prudent to handle the compound with the care afforded to substances with the potential for skin, eye, and respiratory irritation.
| Parameter | Value | Source |
| OSHA PEL | Not Available | [2][8] |
| NIOSH REL | Not Available | [2] |
| ACGIH TLV | Not Available | [2] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
Disposal and Decontamination
Proper disposal of contaminated materials is a critical final step in the safe handling workflow.
-
Contaminated PPE: Used gloves, disposable aprons, and any other contaminated disposable items should be placed in a designated, sealed container for hazardous chemical waste.[11]
-
Chemical Waste: Unused material and reaction waste must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[6] The material can often be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6]
-
Decontamination: In case of a spill, use personal protective equipment and contain the spill with an inert absorbent material.[2] Sweep or vacuum the material into a suitable, closed container for disposal.[2][11] Wash the affected area thoroughly.
Emergency First Aid
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[4][10] If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][11]
By integrating these principles of hazard assessment, control implementation, and procedural diligence, researchers can confidently and safely handle (2-Chlorophenyl)(4-methoxyphenyl)methanone, upholding the highest standards of laboratory safety.
References
-
(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone Safety Data Sheets. Echemi.
-
Methanone,(4-chlorophenyl)(2-hydroxy-4-methoxyphenyl)- SDS. LookChem.
-
Safety Data Sheet for (2-Chloro-4-methoxyphenyl)methanamine hydrochloride. Fluorochem Ltd.
-
Safety Data Sheet for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. AK Scientific, Inc.
-
Safety Data Sheet for 2-Hydroxy-4-methoxybenzophenone. Fisher Scientific.
-
Safety Data Sheet for (E)-4'-Chloro-4-methoxychalcone. Tokyo Chemical Industry Co., Ltd.
-
Safety Data Sheet for 4-Methoxyphenylacetone. Fisher Scientific.
-
Safety Data Sheet for N'-(4-BROMO-2-NITROPHENYL)-N,N-DIMETHYLETHANE-1,2-DIAMINE. CymitQuimica.
-
Safety Data Sheet for 4-Chloro-N-(4-methoxyphenyl)benzamide. Fisher Scientific.
-
Safety Data Sheet for 4'-methoxyacetophenone. Sigma-Aldrich.
-
Safety Data Sheet for 2-Hydroxy-4-methoxybenzophenone. Fisher Scientific.
-
Cycloheptylamine 99 5452-35-7. Sigma-Aldrich.
-
Safety Data Sheet for 2-Hydroxy-4-methoxybenzophenone. FUJIFILM Wako.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Methanone,(4-chlorophenyl)(2-hydroxy-4-methoxyphenyl)- Safety Data Sheets(SDS) lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
